(1-Aminocyclobutyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-aminocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXDROAZSDMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616404 | |
| Record name | (1-Aminocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180205-34-9 | |
| Record name | (1-Aminocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-aminocyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1-Aminocyclobutyl)methanol
Abstract
(1-Aminocyclobutyl)methanol is a fascinating and increasingly important building block in the fields of medicinal chemistry and drug discovery. Its unique strained cyclobutane core, coupled with the primary amine and hydroxymethyl functionalities, imparts distinct conformational constraints and physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characterization, reactivity, and applications. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of innovative molecular scaffolds.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, a consequence of both angle and torsional strain, results in a three-dimensional geometry that is significantly different from that of its more common five- and six-membered carbocyclic counterparts. This unique conformational rigidity allows for the precise positioning of substituents in space, enabling more specific and potent interactions with biological targets. The incorporation of the this compound moiety into a drug candidate can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. While extensive experimental data for the free base is not widely published, the properties of its more common hydrochloride salt provide valuable insights.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound hydrochloride | References |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [1] |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [1] |
| Appearance | Colorless to yellow to brown liquid or semi-solid | Solid | [2] |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water | |
| pKa (predicted) | ~9.5 (amine), ~16 (alcohol) | ||
| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų | [3] |
Note: Much of the publicly available data is computed, and experimental values for the free base are scarce.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 1-aminocyclobutanecarboxylic acid. The key steps involve the protection of the amino group, followed by the reduction of the carboxylic acid to the primary alcohol.
Synthesis Pathway
A common and effective synthetic route is illustrated below. This pathway leverages the robust Boc (tert-butyloxycarbonyl) protecting group for the amine, which can be readily removed under acidic conditions.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This procedure details the protection of the amino group of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) at 0°C.
-
Stir the reaction mixture for approximately 12 hours at room temperature.
-
After complete conversion of the starting material (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.
-
Acidify the aqueous layer with 1N HCl to a pH of 2-3.
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.
Materials:
-
N-Boc-1-aminocyclobutanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve N-Boc-1-aminocyclobutanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected this compound.
-
For deprotection, dissolve the crude product in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl until the evolution of gas ceases and the product precipitates as the hydrochloride salt.
-
The free base can be obtained by neutralization of the hydrochloride salt with a suitable base.
Spectral Characterization
Definitive spectral data (NMR, IR, MS) for this compound is not widely available in peer-reviewed literature or common spectral databases. The following represents predicted and expected spectral characteristics based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclobutane ring, the methylene protons of the hydroxymethyl group, and the protons of the amine and hydroxyl groups. The cyclobutane protons will likely appear as complex multiplets in the upfield region. The hydroxymethyl protons would be a singlet, and the amine and hydroxyl protons would be broad singlets, the chemical shifts of which would be dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the quaternary carbon of the cyclobutane ring attached to the amine and hydroxymethyl groups, one for the methylene carbons of the cyclobutane ring, and one for the carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching and bending vibrations, and C-O and C-N stretching vibrations.
Expected IR Absorption Bands:
-
O-H stretch: Broad band in the region of 3200-3600 cm⁻¹
-
N-H stretch: Medium to weak bands in the region of 3300-3500 cm⁻¹
-
C-H stretch (sp³): Bands in the region of 2850-3000 cm⁻¹
-
C-O stretch: Strong band in the region of 1000-1200 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 101. Common fragmentation patterns would include the loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 70, and the loss of an amino group (•NH₂) to give a fragment at m/z 85. The base peak could potentially be the iminium ion formed by alpha-cleavage.
Chemical Reactivity and Applications
This compound is a bifunctional molecule, and its reactivity is dictated by the primary amine and primary alcohol functional groups.
Reactivity Profile
-
N-Functionalization: The primary amine can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse substituents.
-
O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to ethers, esters, or halides.
-
Ring Strain: The inherent strain of the cyclobutane ring can be exploited in ring-opening or ring-expansion reactions under certain conditions, providing access to other carbocyclic and heterocyclic systems.
Caption: Reactivity profile of this compound.
Applications in Drug Discovery
The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical compounds. Its rigid framework can be used to orient pharmacophoric groups in a defined spatial arrangement, leading to enhanced selectivity and potency. While specific examples of its incorporation into marketed drugs are not prevalent, its use as an intermediate in the synthesis of bioactive molecules is an active area of research. For instance, it can serve as a scaffold for the development of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents.
Safety and Handling
This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block with significant potential in medicinal chemistry. Its unique conformational properties, stemming from the strained cyclobutane ring, offer a compelling strategy for the design of novel therapeutics. While a comprehensive experimental dataset for the free base is currently lacking in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application. Further research into the experimental properties and reactivity of this compound will undoubtedly unlock new opportunities for its use in the development of next-generation pharmaceuticals.
References
- PubChem. This compound hydrochloride. National Center for Biotechnology Information.
- PubChemLite. This compound (C5H11NO).
- Chemsrc. CAS#:1392213-15-8 | this compound hydrochloride (1:1).
- ResearchGate. 13 C-and 1 H-NMR spectral data (methanol-d4) and 1 H/ 13 C correlations of compound 1.
- PubChem. (1-Aminocyclopropyl)methanol. National Center for Biotechnology Information.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pharmaffiliates. This compound Hydrochloride.
- Doc Brown's Chemistry. CH3OH infrared spectrum of methanol.
- Boulton, L., & Motherwell, W. B. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2439–2495.
- Chemlyte Solutions. This compound hydrochloride, CasNo.1392213-15-8.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- The Royal Society of Chemistry. 3. Infrared spectroscopy.
- Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol.
- VPL. Methanol (CH3OH).
Sources
An In-depth Technical Guide to the Physicochemical Properties of (1-Aminocyclobutyl)methanol and its Hydrochloride Salt
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Aminocyclobutyl)methanol is a fascinating small molecule that holds significant potential within the realm of medicinal chemistry and drug discovery. Its rigid cyclobutyl scaffold, combined with the primary amine and hydroxymethyl functional groups, offers a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its more commonly available and stable hydrochloride salt. Furthermore, this document details the experimental methodologies required for the determination of its key physicochemical parameters, providing researchers with the necessary tools to fully characterize this and similar molecules. The causality behind experimental choices is elucidated to provide a deeper understanding of the practical aspects of small molecule characterization.
Core Compound Structures
To visually represent the relationship between the free base and its hydrochloride salt, the following diagram illustrates their chemical structures.
Caption: Workflow for melting point determination.
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property. Given that this compound is a liquid at room temperature, this is a pertinent characterization.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Heating: The test tube is gently heated in a water or oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Solubility Profile Determination
Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Methodology: Qualitative and Semi-Quantitative Analysis
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Qualitative Assessment: To a small, known amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation. Visual observation determines if the compound is soluble, partially soluble, or insoluble.
-
Semi-Quantitative Assessment: A known mass of the compound is placed in a vial, and a known volume of the solvent is added incrementally with vigorous mixing until the solid is completely dissolved. The solubility can then be expressed in terms of mg/mL.
Caption: Process for determining solubility.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the protons on the cyclobutyl ring, the methylene protons of the methanol group, and the amine and hydroxyl protons. The latter two may be broad and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: Indicates the number of different carbon environments in the molecule. For this compound, distinct signals for the quaternary carbon, the methylene carbon of the methanol group, and the carbons of the cyclobutyl ring would be anticipated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ for the alcohol.
-
N-H stretch: A medium intensity band around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 101.1. Common fragmentation patterns may include the loss of a hydroxyl group, a hydroxymethyl group, or cleavage of the cyclobutyl ring.
Preparation of the Free Base from the Hydrochloride Salt
For many synthetic applications, the free amine is required. This can be readily prepared from the hydrochloride salt.
Methodology: Base Extraction
-
Dissolution: The this compound hydrochloride is dissolved in water.
-
Basification: A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added to the aqueous solution to deprotonate the ammonium salt and generate the free amine. The pH should be monitored to ensure it is sufficiently basic (pH > 10).
-
Extraction: The aqueous solution is then extracted with a suitable organic solvent in which the free amine is soluble but the inorganic salts are not (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free base, this compound.
Applications in Drug Discovery
Cyclobutane-containing compounds are of significant interest in medicinal chemistry. The rigid nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. The presence of both a primary amine and a primary alcohol in this compound provides two key points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and chemical libraries for drug screening.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound and its hydrochloride salt. While experimental data for the free base is limited in the public domain, this guide offers robust, field-proven methodologies for its characterization. For researchers and scientists in drug development, a thorough understanding and application of these principles are paramount for the successful advancement of novel chemical entities.
References
- PubChem. This compound.
- PubChem. This compound hydrochloride.
- Sigma-Aldrich. This compound hydrochloride. Merck KGaA.
- PubChemLite. This compound (C5H11NO). PubChemLite.
- Pharmaffiliates. This compound Hydrochloride.
- Chemsrc. This compound hydrochloride (1:1). Chemsrc.
- Royal Society of Chemistry. Supporting information for various chemical syntheses. Royal Society of Chemistry.
- Google Patents. Method for salt preparation.
- BenchChem. An In-depth Technical Guide to the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. BenchChem.
- LGC Standards. Methcathinone Hydrochloride 1.0 mg/ml in Methanol (as free base). LGC Standards.
- Reddit. Obtaining free base from hydrochloride salt in methanol as solvent?. Reddit.
- ResearchGate. Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol.
- LookChem. (3-Aminocyclobutyl)methanol hydrochloride. LookChem.
- BLD Pharm. (1-Aminocyclobutyl)
- Organic Syntheses. Methylamine Hydrochloride. Organic Syntheses.
(1-Aminocyclobutyl)methanol hydrochloride properties
An In-depth Technical Guide to (1-Aminocyclobutyl)methanol Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound hydrochloride is a specialized chemical compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional cyclobutane core imparts unique conformational constraints into molecules, a feature highly sought after by drug development professionals seeking to optimize ligand-receptor interactions and improve pharmacokinetic profiles. This guide provides a comprehensive technical overview of its core properties, plausible synthetic routes, analytical characterization, key applications, and essential safety protocols, designed for researchers, scientists, and professionals in the pharmaceutical industry.
Physicochemical and Structural Properties
This compound hydrochloride is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and improves its solubility in aqueous media, making it more convenient for handling and use in various reaction conditions.[1] The molecule's structure features a primary amine and a primary alcohol attached to the same quaternary carbon of a cyclobutane ring, providing two distinct points for chemical modification.
Core Data Summary
The fundamental properties of this compound hydrochloride are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1392213-15-8 | [2][3] |
| Molecular Formula | C₅H₁₂ClNO | [2][3][4] |
| Molecular Weight | 137.61 g/mol | [2][3] |
| IUPAC Name | This compound;hydrochloride | [2] |
| Appearance | Crystalline solid | |
| Melting Point | ~130-132 °C | |
| Solubility | Moderately soluble in water | |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | Room temperature; cool, dry place | [6][7] |
Synthesis and Mechanistic Insights
The synthesis of complex cyclobutane-containing amino acids and their derivatives is an area of active research.[8][9][10] While proprietary industrial methods for producing this compound hydrochloride may vary, a common and logical approach involves the strategic construction of the cyclobutane ring, often through photochemical [2+2] cycloaddition reactions, followed by functional group interconversion.[8][11][12]
Proposed Synthetic Workflow
A plausible synthetic pathway begins with the formation of a cyclobutane intermediate, which is then elaborated to introduce the required amino and methanol functionalities. The rationale for this multi-step approach is to control regioselectivity and stereochemistry, which are critical for the final compound's utility in pharmaceutical applications.[1]
Sources
- 1. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 2. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound hydrochloride, CasNo.1392213-15-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 5. 1392213-15-8 this compound hydrochloride AKSci 9224DU [aksci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. aksci.com [aksci.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Synthesis of (1-Aminocyclobutyl)methanol: A Technical Guide
Abstract
(1-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry and drug discovery, prized for its unique conformational constraints imparted by the cyclobutyl scaffold. This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing this important molecule. We will dissect two primary retrosynthetic pathways, focusing on the underlying chemical principles, optimization of reaction conditions, and practical considerations for laboratory execution. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis.
Introduction: The Significance of the Cyclobutyl Moiety in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or conformationally labile larger rings. Incorporating the cyclobutyl motif into drug candidates can lead to enhanced metabolic stability, improved binding affinity through precise spatial orientation of functional groups, and novel intellectual property positions. This compound, in particular, serves as a versatile synthon, presenting both a primary amine and a primary alcohol for further chemical elaboration.[1][2][3] These functional handles allow for its seamless integration into a wide array of molecular architectures, making it a sought-after component in the synthesis of novel therapeutics.
Retrosynthetic Analysis: Deconstructing the Target Molecule
Two principal retrosynthetic disconnections offer logical and efficient pathways to this compound. These approaches are centered around the formation of the key C-N and C-C bonds of the cyclobutane core at strategic points in the synthesis.
Diagram 1: Retrosynthetic Pathways to this compound
Caption: Major retrosynthetic approaches to this compound.
This guide will focus on the most widely employed and scalable of these strategies: the reduction of 1-aminocyclobutane-1-carboxylic acid and its precursors.
Synthetic Route I: From 1,1-Cyclobutanedicarboxylic Acid
This classical and robust approach commences with the readily available 1,1-cyclobutanedicarboxylic acid. The synthesis involves the formation of a carboxylic acid derivative, followed by a rearrangement to install the amine functionality, and concluding with the reduction of the remaining carboxylic acid.
Synthesis of the Starting Material: 1,1-Cyclobutanedicarboxylic Acid
The synthesis of 1,1-cyclobutanedicarboxylic acid is a well-established procedure, typically achieved through the condensation of diethyl malonate with 1,3-dibromopropane.[4]
Diagram 2: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
Caption: Two-step synthesis of the key starting material.
The causality behind this experimental choice lies in the high acidity of the α-protons of diethyl malonate, allowing for facile deprotonation by a strong base like sodium ethoxide. The resulting carbanion acts as a nucleophile, undergoing a double alkylation with 1,3-dibromopropane to form the cyclobutane ring. Subsequent saponification of the diester followed by acidification yields the desired dicarboxylic acid.
Installation of the Amine: The Hofmann Rearrangement
With 1,1-cyclobutanedicarboxylic acid in hand, the next critical step is the introduction of the amino group. The Hofmann rearrangement of an unsubstituted amide provides an efficient means to achieve this transformation, albeit indirectly. First, the dicarboxylic acid is converted to the corresponding mono-amide.
A common method involves the selective mono-esterification and subsequent amidation, or more directly, conversion to the diacid chloride followed by controlled reaction with ammonia. A more direct and often higher-yielding approach is the conversion to a cyclic anhydride followed by aminolysis.
The resulting 1-carbamoylcyclobutane-1-carboxylic acid is then subjected to the Hofmann rearrangement conditions.
Diagram 3: Hofmann Rearrangement Workflow
Caption: Key transformation to install the amino group.
The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in situ to afford the primary amine with the loss of one carbon atom as carbon dioxide.
Final Reduction to this compound
The final step is the reduction of the carboxylic acid functionality in 1-aminocyclobutane-1-carboxylic acid to the primary alcohol. Strong reducing agents are required for this transformation due to the low reactivity of carboxylic acids.
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Reflux | High reactivity, excellent yields | Pyrophoric, reacts violently with water, requires inert atmosphere |
| Borane (BH₃) Complexes (e.g., BH₃·THF) | THF | Room Temp to Reflux | Milder than LiAlH₄, more selective | Can be sensitive to air and moisture |
Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent for this reduction.[5][6][7][8][9] The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum hydride to the carbonyl oxygen. Subsequent hydride transfers reduce the carboxylate to the primary alcohol.[5][6][8]
Diagram 4: LiAlH₄ Reduction Mechanism
Caption: Simplified mechanism of LiAlH₄ reduction of a carboxylic acid.
Synthetic Route II: From Cyclobutanone via Nitrile Intermediates
An alternative and often more convergent approach begins with cyclobutanone. This pathway leverages the formation of a cyanohydrin, which is then converted to the corresponding aminonitrile (a Strecker-type synthesis), followed by reduction of the nitrile to the primary amine and subsequent functional group manipulations.
Formation of 1-Aminocyclobutane-1-carbonitrile
The Strecker synthesis provides a direct route to α-aminonitriles from ketones. In this case, cyclobutanone is treated with an alkali metal cyanide (e.g., KCN) and an ammonium salt (e.g., NH₄Cl).
The reaction proceeds through the in situ formation of ammonia and hydrogen cyanide. Ammonia adds to the ketone to form an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.
Reduction of the Nitrile
The reduction of the nitrile group in 1-aminocyclobutane-1-carbonitrile to a primary amine can be achieved using several reducing agents.[10][11]
Table 2: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Reflux | Highly effective, good yields | Non-selective, pyrophoric |
| Borane (BH₃) Complexes (e.g., BH₃·THF) | THF | Room Temp to Reflux | Milder, can be more chemoselective | May require longer reaction times |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Methanol, Ethanol | Room Temp, high pressure | "Green" reagent, scalable | Requires specialized high-pressure equipment, potential for catalyst poisoning |
The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For the synthesis of this compound, a one-pot reduction of a precursor containing both a nitrile and an ester or carboxylic acid could be envisioned, though careful control of stoichiometry and reaction conditions would be necessary.
A more stepwise approach involves the hydrolysis of the nitrile to a carboxylic acid, yielding 1-aminocyclobutane-1-carboxylic acid, which then follows the final reduction step outlined in Route I. Alternatively, the nitrile can be hydrolyzed to an amide, which is then reduced to the amine.[12]
Experimental Protocols
Protocol for the Synthesis of 1,1-Cyclobutanedicarboxylic Acid[4]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add diethyl malonate to the flask.
-
Slowly add 1,3-dibromopropane to the stirred solution, maintaining the temperature at 60-65 °C.
-
After the addition is complete, heat the mixture at reflux until the reaction is complete (phenolphthalein test).
-
Remove the ethanol by distillation.
-
Add water and steam distill to remove unreacted starting materials and the diethyl 1,1-cyclobutanedicarboxylate product.
-
Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and remove the ether.
-
Hydrolyze the resulting ester by refluxing with a solution of potassium hydroxide in ethanol.
-
Remove the ethanol and evaporate to dryness.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.
-
Filter, wash with cold water, and recrystallize from hot water or ethyl acetate.
Protocol for the Reduction of 1-Aminocyclobutane-1-carboxylic Acid
Materials:
-
1-Aminocyclobutane-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Caution: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, slowly add a solution of 1-aminocyclobutane-1-carboxylic acid in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a crude product.
-
Purification can be achieved by distillation or by conversion to the hydrochloride salt and recrystallization.
Conclusion
The synthesis of this compound can be effectively accomplished through several well-established synthetic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, scalability requirements, and the need for specific functional group tolerance in more complex applications. The reduction of 1-aminocyclobutane-1-carboxylic acid, derived from 1,1-cyclobutanedicarboxylic acid, remains a reliable and frequently utilized method. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount to achieving high yields and purity of this valuable synthetic building block.
References
- Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943, 23, 16. [Link]
- Myers, A. G. Reduction of Amides to Amines. Master Organic Chemistry. [Link]
- Chem Steps. Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]
- LibreTexts. 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
- Ingham, R. J.; et al. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.
- NCERT. Amines.
- Crain, D.; et al. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science2016, 119(3-4), 287-296. [Link]
- OChem Videos. Mechanisms of Amide Reduction by LiAlH4. YouTube, 15 Sept. 2011. [Link]
- JoVE. Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]
- D'hooghe, M.; et al. Reduction of activated aromatic nitriles with ammonia borane.
- University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]
- Organic Chemistry Explained. Preparations and Reactions of Amides and Nitriles. YouTube, 10 Feb. 2023. [Link]
- Reddit. Mechanism of reduction of nitrile with Borane-THF. Reddit, 5 May 2019. [Link]
- IITian Explains. Borane as a Reducing Agent || Very Selective Reducer. YouTube, 4 Apr. 2020. [Link]
- Seidi, F. Nitrile or amide reduction to amines?
- Eberson, L.; et al. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. J. Chem. Educ.1960, 37(9), 454. [Link]
- Wikipedia. Cyclobutanecarboxylic acid. Wikipedia, The Free Encyclopedia. [Link]
- Mariella, R. P.; Raube, R. A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. J. Org. Chem.1953, 18(3), 298–301. [Link]
- Pozo C., J. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Wit Pharm. This compound hydrochloride. wit-pharma.com. [Link]
- Tourwé, D.; et al. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. J. Med. Chem.1992, 35(13), 2483–2491. [Link]
- Kumar, A.; et al. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Int. J. Chem. Pharm. Anal.2015, 2(3), 136-144. [Link]
- Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. chem-impex.com. [Link]
- Chem-Impex. Boc-1-amino-1-cyclobutane carboxylic acid. chem-impex.com. [Link]
- De, C. K.; et al. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.
- National Center for Biotechnology Information. 1-Aminocyclobutanecarboxylic acid.
- Bellus, D.; et al. 2,3-DICYANOBUTADIENE AS A REACTIVE INTERMEDIATE BY in situ GENERATION FROM 1,2-DICYANOCYCLOBUTENE: 2,3-DICYANO-1,4,4a,9a-TETRAHYDROFLUORENE. Org. Synth.1978, 58, 62. [Link]
- Wang, Y.; et al. Synthesis of α-Amino Cyclobutanones via Formal 1,3-Hydroxy Migration Triggered by Formation of α-Imino Rhodium Carbene. Org. Lett.2022, 24(15), 2950–2954. [Link]
- Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. [Link]
- Tjarks, W.; et al. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. J. Med. Chem.1992, 35(9), 1628–1633. [Link]
- Chemlyte Solutions. This compound hydrochloride. chemlytesolutions.com. [Link]
- National Center for Biotechnology Information. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
- National Center for Biotechnology Information. This compound hydrochloride.
- Phial Analytical Services. This compound Hydrochloride. phial.co.in. [Link]
- Møller, K. T.; et al. The roles of CO and CO2 in high pressure methanol synthesis over Cu-based catalysts. J.
- Sawyer, J. S.; et al. tributyl[(methoxymethoxy)methyl]stannane. Org. Synth.1990, 68, 178. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 9. youtube.com [youtube.com]
- 10. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. researchgate.net [researchgate.net]
(1-Aminocyclobutyl)methanol: A Guide to a Key Chiral Building Block in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively and selectively interact with biological targets is paramount. For decades, drug discovery was often characterized by the exploration of largely flat, aromatic structures. However, the paradigm has shifted towards embracing three-dimensionality, a concept often referred to as "escaping from flatland."[1] This shift is driven by the understanding that sp³-rich chiral building blocks can provide access to a greater diversity of chemical space, leading to compounds with improved pharmacological properties.[2] One such building block that has garnered significant attention is (1-Aminocyclobutyl)methanol . Its rigid, three-dimensional cyclobutane core, coupled with the presence of a stereocenter and versatile functional groups, makes it an attractive scaffold for the design of novel therapeutics.[3]
This technical guide provides an in-depth exploration of this compound as a chiral building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, including both racemic and asymmetric strategies, and explore its applications in the design of innovative therapeutics, with a focus on Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators.
The Strategic Advantage of the Aminocyclobutane Scaffold
The incorporation of the this compound motif into drug candidates is a deliberate choice driven by several key advantages:
-
Increased Fsp³ Character: The fraction of sp³ hybridized carbons (Fsp³) in a molecule is a key determinant of its three-dimensional character. A higher Fsp³ count is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[4] The cyclobutane ring of this compound significantly contributes to the Fsp³ character of a molecule.
-
Structural Rigidity and Defined Exit Vectors: The constrained nature of the cyclobutane ring provides a rigid scaffold that can help to pre-organize the conformation of a molecule for optimal binding to its target. This rigidity also presents well-defined vectors for the attachment of other pharmacophoric groups, allowing for precise control over the spatial arrangement of substituents.
-
Novel Chemical Space: The use of non-classical bioisosteres like cyclobutane rings allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.[4]
-
Chirality and Stereospecific Interactions: The presence of a chiral center allows for stereospecific interactions with biological targets, which can lead to improved potency and selectivity. The ability to synthesize enantiomerically pure forms of this compound is therefore critical for its application in drug discovery.
Synthesis of this compound: Pathways to a Versatile Building Block
The synthesis of this compound can be approached through several routes, yielding either the racemic mixture or, more desirably for pharmaceutical applications, the individual enantiomers.
Racemic Synthesis: A Foundational Approach
A common and straightforward method to obtain racemic this compound involves the reduction of a readily available starting material, 1-aminocyclobutanecarboxylic acid.
Protocol 1: Reduction of 1-Aminocyclobutanecarboxylic Acid
This protocol outlines a general procedure for the reduction of a carboxylic acid to a primary alcohol.
Materials:
-
1-aminocyclobutanecarboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Appropriate work-up reagents (e.g., aqueous HCl, water, aqueous NaOH)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-aminocyclobutanecarboxylic acid in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF or a solution of LiAlH₄ in THF) to the stirred suspension. The choice of reducing agent will depend on the scale and specific requirements of the reaction.[5][6][7][8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or an acidic solution at 0 °C.
-
Perform an appropriate aqueous work-up to isolate the product. This may involve extraction with an organic solvent and subsequent purification by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using highly reactive hydrides like LiAlH₄, to prevent reaction with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the reducing agent.
-
Controlled Addition at Low Temperature: The slow addition of the reducing agent at 0 °C helps to control the exothermicity of the reaction and minimize side reactions.
Asymmetric Synthesis: Accessing Enantiopure this compound
For applications in drug discovery, the synthesis of enantiomerically pure this compound is of paramount importance. This can be achieved through two primary strategies: chiral resolution of the racemate or asymmetric synthesis.
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be accomplished through various techniques, including enzymatic kinetic resolution and chiral chromatography.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[1][9][10]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
Procedure:
-
To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by chiral HPLC or GC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Filter off the immobilized lipase (which can often be recovered and reused).
-
Separate the unreacted alcohol from the acylated product by column chromatography.
-
The acylated enantiomer can be deprotected to yield the other enantiomer of this compound.
Data Presentation: Lipase Screening for Kinetic Resolution
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | MTBE | ~50 | >98 | >98 |
| Candida rugosa Lipase | Vinyl Acetate | Hexane | ~45 | >95 | >95 |
Note: The data presented in this table is illustrative and based on typical results for the kinetic resolution of β-amino alcohols. Optimal conditions for this compound would require experimental screening.
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Chiral Chromatography
Supercritical Fluid Chromatography (SFC) is a powerful technique for the analytical and preparative separation of enantiomers.[4][11][12][13][14] Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, can effectively resolve the enantiomers of this compound.
Asymmetric synthesis offers a more elegant and often more efficient approach to obtaining a single enantiomer of a chiral molecule by directly creating the desired stereocenter.
Protocol 3: Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries for the asymmetric synthesis of β-amino alcohols.[15][16][17]
Diagram: Asymmetric Synthesis using an Evans Auxiliary
Caption: General strategy for the asymmetric synthesis of this compound.
General Procedure Outline:
-
Acylation: Couple cyclobutanecarboxylic acid with a chiral Evans oxazolidinone to form the corresponding N-acyl oxazolidinone.
-
Enolate Formation: Generate a chiral enolate by treating the N-acyl oxazolidinone with a suitable base (e.g., sodium hexamethyldisilazide).
-
Asymmetric Azidation: React the chiral enolate with an electrophilic azide source (e.g., trisyl azide) to introduce the azide group with high diastereoselectivity. The steric bulk of the oxazolidinone auxiliary directs the approach of the electrophile.
-
Reduction and Auxiliary Cleavage: Concurrently reduce the azide to an amine and the carbonyl group to an alcohol, followed by cleavage of the chiral auxiliary to yield the enantiomerically pure this compound. The auxiliary can often be recovered and reused.
Applications in Drug Discovery: Case Studies
The unique structural features of this compound have made it a valuable building block in the development of several clinical and preclinical drug candidates.
Janus Kinase (JAK) Inhibitors
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[2][3] Inhibitors of JAKs have emerged as a major class of therapeutics for autoimmune diseases and certain cancers. Several patents and publications disclose the use of cyclobutane derivatives as key components of JAK inhibitors, highlighting the importance of this scaffold in achieving desired potency and selectivity.[15][18] The rigid cyclobutane core of this compound can serve as a key recognition element, positioning other functional groups for optimal interaction with the ATP-binding pocket of the kinase.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are the largest family of membrane receptors and are the targets of a significant portion of currently marketed drugs.[19] The design of ligands that can selectively modulate GPCR activity is a major focus of drug discovery. The three-dimensional nature of this compound makes it an attractive scaffold for the development of GPCR modulators, particularly for those targeting allosteric sites. The incorporation of spirocyclic scaffolds, which can be derived from cyclobutane derivatives, has also been a successful strategy in designing novel GPCR ligands with improved properties.[16][20]
Conclusion and Future Outlook
This compound has established itself as a valuable chiral building block in modern drug discovery. Its inherent three-dimensionality, structural rigidity, and the presence of versatile functional handles provide medicinal chemists with a powerful tool to design novel therapeutics with improved pharmacological profiles. The continued development of efficient and scalable asymmetric syntheses of this key intermediate will be crucial for its broader application. As the pharmaceutical industry continues to "escape from flatland," we can expect to see this compound and related sp³-rich scaffolds play an increasingly important role in the development of the next generation of innovative medicines.
References
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PubMed Central (PMC).
- Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. (n.d.). ACS Publications.
- Azetidine and cyclobutane derivatives as jak inhibitors. (n.d.). Google Patents.
- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (n.d.). Google Patents.
- Tofacitinib and JAK1 inhibitor 30. (n.d.). ResearchGate.
- Azetidine and cyclobutane derivatives as JAK inhibitors. (n.d.). Google Patents.
- Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. (n.d.). ResearchGate.
- Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). JOCPR.
- Applications of spiro[3.3]heptane scaffolds to medchem purposes. (n.d.). ResearchGate.
- Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. (n.d.). Google Patents.
- Synthesis of β-amino alcohol derivatives. (n.d.). ResearchGate.
- Chiral SFC-MS method for separation of enantiomers of compound 9 and... (n.d.). ResearchGate.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Chromatography Today.
- Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (n.d.). ijcpa.in.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online.
- Advances in Achiral Stationary Phases for SFC. (2014, April 28). American Pharmaceutical Review.
- Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (n.d.). Royal Society of Chemistry.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
- Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (n.d.). ResearchGate.
- The Reduction of Carbonyl Compounds with Dicyclopentylzinc: A New Example of Asymmetric Amplifying Autocatalysis. (n.d.). MDPI.
- Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... (n.d.). ResearchGate.
- Organic & Biomolecular Chemistry. (2024, May 15). Royal Society of Chemistry.
- Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. (n.d.). MDPI.
- Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (n.d.). ResearchGate.
- Enantioselective Synthesis of Alcohols and Amines. (n.d.). ResearchGate.
- The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. (n.d.). PubMed Central (PMC).
- Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. (2024, May 24). YouTube.
- Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. (2023, February 13). Organic Chemistry Portal.
- Uncovering the triggers for GPCR activation using solid-state NMR spectroscopy. (n.d.). NIH.
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry.
- (PDF) The Reduction of Carbonyl Compounds with Dicyclopentylzinc: A New Example of Asymmetric Amplifying Autocatalysis. (n.d.). ResearchGate.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (n.d.). MDPI.
- (PDF) Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. (n.d.). ResearchGate.
- Procedure for the production of methanol from synthesis gas, comprises catalytically transferring the synthesis gas containing carbon dioxide and hydrogen to methanol and then separating the methanol. (n.d.). Google Patents.
- THE METHANOL PROCESS, A BASIC INTRODUCTION. (n.d.).
- Process for the preparation of methanol in liquid phase. (n.d.). Google Patents.
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 6. DE102007030440A1 - Procedure for the production of methanol from synthesis gas, comprises catalytically transferring the synthesis gas containing carbon dioxide and hydrogen to methanol and then separating the methanol - Google Patents [patents.google.com]
- 7. atlanticmethanol.com [atlanticmethanol.com]
- 8. WO1986003190A1 - Process for the preparation of methanol in liquid phase - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. selvita.com [selvita.com]
- 15. CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 19. Uncovering the triggers for GPCR activation using solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to (1-Aminocyclobutyl)methanol: Elucidating Molecular Structure through NMR, IR, and MS Analysis
Introduction
(1-Aminocyclobutyl)methanol is a key building block in medicinal chemistry and drug discovery, valued for its rigid cyclobutyl scaffold which can impart unique conformational constraints on bioactive molecules. As researchers and drug development professionals increasingly utilize such motifs to optimize pharmacokinetic and pharmacodynamic properties, a thorough understanding of their structural and electronic characteristics is paramount. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this versatile chemical entity.
The structural elucidation of this compound, a primary amino alcohol, relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous confirmation of the molecule's identity and purity. This guide will delve into the causality behind experimental choices and provide a self-validating system for the described protocols, ensuring technical accuracy and trustworthiness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the electronic environment of the hydrogen atoms.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Methanol-d₄. The choice of solvent is critical; for this molecule, Methanol-d₄ is a suitable option as it can exchange with the labile O-H and N-H protons, which can sometimes simplify the spectrum.
-
Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
A wider spectral width is used compared to ¹H NMR.
-
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the cyclobutyl ring protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amine and hydroxyl groups.
Table 1: Predicted ¹H NMR Data for this compound in Methanol-d₄
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H2, H5 | 2.10 - 2.25 | Multiplet | 2H | - | Cyclobutyl protons (α to C1) |
| H3, H4 | 1.85 - 2.05 | Multiplet | 4H | - | Cyclobutyl protons (β to C1) |
| H6 | 3.45 | Singlet | 2H | - | -CH₂OH |
| NH₂, OH | 4.90 (solvent dependent) | Broad Singlet | 3H | - | Exchangeable protons |
Interpretation:
-
Cyclobutyl Protons (H2, H3, H4, H5): The cyclobutane ring protons are expected to appear as complex multiplets in the range of 1.85-2.25 ppm.[1] The protons on the carbons adjacent to the quaternary center (C2 and C5) are expected to be slightly deshielded compared to the other ring protons (C3 and C4).
-
Methylene Protons (H6): The two protons of the methylene group attached to the hydroxyl function (-CH₂OH) are chemically equivalent and are expected to appear as a sharp singlet around 3.45 ppm. The adjacent quaternary carbon (C1) has no protons, so there is no splitting.
-
Exchangeable Protons (NH₂ and OH): The protons of the primary amine and the primary alcohol are labile and will exchange with each other and the deuterated solvent. This typically results in a single broad singlet that integrates to three protons. Its chemical shift is highly dependent on concentration, temperature, and the solvent used.
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | 58.5 | Quaternary Carbon (-C(NH₂)(CH₂OH)-) |
| C2, C5 | 33.0 | Cyclobutyl carbons (-CH₂-) |
| C3, C4 | 15.0 | Cyclobutyl carbons (-CH₂-) |
| C6 | 68.0 | Methylene carbon (-CH₂OH) |
Interpretation:
-
Quaternary Carbon (C1): This carbon is attached to both the nitrogen of the amine and the carbon of the hydroxymethyl group. It is expected to be significantly deshielded and appear around 58.5 ppm.
-
Methylene Carbon (C6): The carbon of the -CH₂OH group is attached to an electronegative oxygen atom, causing it to be the most deshielded carbon in the spectrum, with a predicted chemical shift of approximately 68.0 ppm.
-
Cyclobutyl Carbons (C2, C3, C4, C5): The four methylene carbons of the cyclobutane ring are present in two distinct chemical environments. The two carbons adjacent to the quaternary center (C2 and C5) are predicted to be at a different chemical shift (around 33.0 ppm) than the other two carbons (C3 and C4, around 15.0 ppm).
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Experimental Protocol: IR Data Acquisition
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to create a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, and C-H bonds.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 3350 - 3250 | Medium | N-H stretch (primary amine, two bands)[2][3][4] |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine)[3][4] |
| 1470 - 1450 | Medium | C-H bend (scissoring) |
| 1250 - 1020 | Medium to Strong | C-N stretch (aliphatic amine)[3][4] |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Interpretation:
-
O-H Stretching: A very prominent, broad absorption band is expected in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol.[5][6] The broadness is due to intermolecular hydrogen bonding.
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3350-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2][3][4] These bands will likely overlap with the broad O-H band.
-
C-H Stretching: Strong absorptions between 2950 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclobutyl and methylene groups.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear as a medium-intensity band in the 1650-1580 cm⁻¹ region.[3][4]
-
C-N and C-O Stretching: The "fingerprint" region of the spectrum will contain strong to medium absorptions corresponding to C-N stretching (1250-1020 cm⁻¹) and C-O stretching (1050-1000 cm⁻¹). The presence of these bands provides further confirmation of the amine and alcohol functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation pattern of the molecule.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically results in a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Predicted Mass Spectral Data and Interpretation
For this compound (Molecular Weight: 101.15 g/mol ), the following observations are predicted.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 102 | [C₅H₁₁NO + H]⁺ | Protonated Molecular Ion ([M+H]⁺) in ESI |
| 101 | [C₅H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) in EI |
| 84 | [M - NH₃]⁺˙ | Loss of ammonia |
| 70 | [M - CH₂OH]⁺ | α-cleavage, loss of hydroxymethyl radical |
| 56 | [C₄H₈]⁺˙ | Ring fragmentation |
| 30 | [CH₂NH₂]⁺ | α-cleavage, iminium ion |
Interpretation of Fragmentation:
-
Molecular Ion (m/z 101): In EI-MS, the molecular ion peak is expected at m/z 101. Its intensity may be low due to the facile fragmentation of amines and alcohols.
-
Alpha-Cleavage: The most characteristic fragmentation for both amines and alcohols is α-cleavage, the breaking of a C-C bond adjacent to the heteroatom.[7]
-
Cleavage of the C1-C6 bond would lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 u), resulting in an ion at m/z 70.
-
Cleavage of a C-C bond within the ring adjacent to C1 would also occur.
-
A very common fragment for primary amines is the iminium ion [CH₂NH₂]⁺ at m/z 30, resulting from cleavage of the bond between C1 and the cyclobutyl ring. This is often a base peak in the spectra of similar compounds.
-
-
Loss of Small Molecules: The loss of stable neutral molecules is also a common fragmentation pathway.
-
Loss of ammonia (NH₃, 17 u) from the molecular ion would give a peak at m/z 84.
-
Loss of water (H₂O, 18 u) is also possible, leading to a peak at m/z 83.
-
Caption: Proposed key fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the connectivity of the carbon skeleton and the electronic environments of the protons. IR spectroscopy confirms the presence of the key primary amine and primary alcohol functional groups. Mass spectrometry establishes the molecular weight and offers further structural insights through predictable fragmentation patterns. By understanding the principles behind these techniques and their application to this specific molecule, researchers, scientists, and drug development professionals can confidently characterize this compound and its derivatives in their synthetic and medicinal chemistry endeavors.
Caption: General workflow for the spectroscopic analysis of a molecule.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
- OpenStax. (2023). Organic Chemistry 2e. 24.10 Spectroscopy of Amines. [Link]
- Chemguide. (n.d.).
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
- Pecul, M., & Sadlej, J. (2005). ¹³C NMR shielding of cyclopropane and cyclobutane. Chemical Physics Letters, 405(1-3), 131-136. [Link]
- Chemistry LibreTexts. (2023).
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
- Chemistry LibreTexts. (2023).
Sources
- 1. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability and storage of (1-Aminocyclobutyl)methanol
An In-depth Technical Guide to the Stability and Storage of (1-Aminocyclobutyl)methanol
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique cyclobutyl scaffold which can impart desirable pharmacokinetic properties to novel therapeutic agents.[1] Its structural rigidity and three-dimensional character make it an attractive component for introducing conformational constraint in drug candidates. However, the long-term stability and integrity of this reagent are critical for ensuring the reproducibility of experimental results and the quality of synthesized compounds. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing from available safety and technical data to provide researchers, scientists, and drug development professionals with a reliable reference.
Chemical and Physical Properties
Understanding the fundamental chemical and physical properties of this compound is essential for its proper handling and storage. The compound is typically available as a free base or as a hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol [2] |
| Appearance | Colorless to yellow to brown liquid or semi-solid or solid or lump | Solid[3] |
| Purity | Typically ≥95% | Typically ≥95%[4] |
| CAS Number | 180205-34-9 | 1392213-15-8[2][3][4][5][6][7][8] |
Chemical Stability
This compound is generally stable under recommended storage and handling conditions.[4][5] However, its stability can be compromised by several factors, including temperature, moisture, and incompatible materials.
Thermal Stability
The compound is sensitive to high temperatures and should be kept away from heat, sparks, and open flames.[4][5] Thermal decomposition can generate hazardous products, including:
Hygroscopicity
This compound hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This can lead to degradation and may affect its reactivity and weighing accuracy. Therefore, it is crucial to handle the compound in a dry environment and to keep containers tightly sealed. Storage under an inert gas atmosphere is recommended to minimize contact with moisture.[5][9]
Incompatibility with Strong Oxidizing Agents
Strong oxidizing agents are incompatible with this compound and can cause vigorous, potentially hazardous reactions.[4][5] Contact with these materials should be strictly avoided.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality and stability of this compound. The following conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[5] Some suppliers recommend refrigeration (2-8°C). | To prevent thermal degradation. |
| Atmosphere | Keep container tightly closed.[4][5][9][10] Store under an inert gas (e.g., argon, nitrogen).[5][9] | To protect from moisture and atmospheric contaminants. |
| Light | Keep in a dark place. | To prevent potential light-induced degradation. |
| Security | Store locked up.[4][9][10] | To ensure controlled access to the chemical. |
Safe Handling Procedures
Adherence to proper handling procedures is essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Wear protective gloves.[5]
-
Skin and Body Protection: Wear suitable protective clothing.[4][5]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[4][5]
Engineering Controls
-
Ensure emergency eye wash fountains and safety showers are readily available.[5]
General Hygiene
Hypothetical Stability Study Protocol
To rigorously assess the stability of this compound, a systematic study should be performed. The following is a model protocol that can be adapted for this purpose.
Caption: A model workflow for a stability study of this compound.
Step-by-Step Methodology
-
Sample Preparation: Aliquot the this compound into several vials under an inert atmosphere.
-
Initial Analysis (T=0): Analyze a baseline sample to determine the initial purity and to characterize any existing impurities.
-
Stress Conditions: Store the vials under various conditions:
-
Temperature: -20°C (control), 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).
-
Humidity: Store samples in desiccators with controlled humidity levels (e.g., 25% RH and 75% RH).
-
Light: Expose samples to a controlled light source (e.g., a photostability chamber).
-
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve samples from each storage condition.
-
Analytical Testing: Analyze the samples using validated analytical methods such as HPLC or GC for purity assessment and NMR for structural elucidation of any new impurities.
-
Data Analysis: Compare the results at each time point to the initial analysis to determine the rate of degradation and to identify any degradation products.
Material Compatibility
The choice of storage containers and laboratory equipment is crucial to prevent contamination and degradation. Based on the chemical nature of this compound (an amine and an alcohol), the following general material compatibility guidelines can be applied:
| Material | Compatibility |
| Glass (Borosilicate) | Excellent |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polypropylene (PP) | Good |
| Polyethylene (PE) | Good |
| Stainless Steel | Good |
| Aluminum | Poor (amines can be corrosive to aluminum) |
| Copper and its alloys | Poor (amines can form complexes with copper) |
Conclusion
This compound is a stable compound when stored and handled correctly. Key factors to control are temperature, moisture, and exposure to strong oxidizing agents. By following the recommendations outlined in this guide, researchers can ensure the long-term integrity of this valuable chemical building block, leading to more reliable and reproducible scientific outcomes.
References
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- LookChem. (n.d.). [1-(aminomethyl)cyclobutyl]methanol.
- Chemsrc. (2025-08-22). This compound hydrochloride (1:1).
- PubChem. (n.d.). (1-Aminocyclopropyl)methanol. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound Hydrochloride.
- Methanol Safety Data Sheet. (n.d.).
- Chemos GmbH & Co.KG. (n.d.). Methanol Safety Data Sheet.
- ResearchGate. (n.d.). Methanol degradation pathways as outlined in this review.
- PubChemLite. (n.d.). This compound (C5H11NO).
- Walchem. (2024-04-19). Chemical Compatibility Chart.
- Chemical Compatibility Chart. (n.d.).
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Chemical Compatibility Plastic Material Chart. (n.d.).
- ResearchGate. (2025-08-06). Biodegradation of methanol in a batch reactor by a microbial flora isolated from a wastewater treatment plant sludge at Elmenia in Constantine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 1392213-15-8 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. CAS#:1392213-15-8 | this compound hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1392213-15-8 this compound hydrochloride AKSci 9224DU [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Safe Handling of (1-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding (1-Aminocyclobutyl)methanol
This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its unique cyclobutyl scaffold. As with any reactive chemical, a thorough understanding of its properties is the foundation of safe laboratory practices. This guide moves beyond a simple recitation of rules, delving into the rationale behind each safety recommendation.
Hazard Identification and Risk Assessment
This compound hydrochloride is classified as harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1] While comprehensive data for the free base is not fully available, it is prudent to handle it with the same level of caution as its hydrochloride salt.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |
| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
This data is primarily based on the hydrochloride salt and should be considered representative for the free base in the absence of specific data.[1][2]
NFPA 704 Diamond:
-
Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[1]
-
Flammability (Red): 0 - Materials that will not burn under typical fire conditions.[1]
-
Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[1]
-
Special (White): -
Prudent Handling Protocols
The key to safely handling this compound lies in a combination of appropriate engineering controls, personal protective equipment, and meticulous laboratory technique.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of this compound, especially of the solid form, should be conducted in a well-ventilated area.[1] A certified chemical fume hood is essential to minimize inhalation exposure.
-
Emergency Equipment: An operational emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE): Essential Barriers
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should also be worn when there is a significant risk of splashes.[1]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after handling the compound.
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1]
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood on a tared weigh boat. Minimize the creation of dust.
-
Dissolution: Add the solvent to the solid in a controlled manner. Be aware of any potential exothermic reactions, although none are specifically reported for common laboratory solvents.
-
Transfers: When transferring solutions, use appropriate glassware and techniques to avoid spills and splashes.
-
Post-Handling: After use, securely seal the container.[1] Decontaminate the work surface and any equipment used. Wash hands thoroughly.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.
-
Hygroscopicity: The hydrochloride salt is known to be hygroscopic.[1] It is likely that the free base also has some affinity for moisture. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
Emergency Procedures: A Plan for the Unexpected
In Case of Exposure
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Accidental Release Measures
-
Small Spills:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.[1]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety department.
-
Only personnel with the appropriate training and equipment should attempt to clean up a large spill.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray.[1]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce carbon oxides, hydrogen chloride, and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, scientists can mitigate risks and foster a culture of safety.
References
- PubChem. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220. [Link]
- Emory University. Chemical Waste Disposal Guidelines. [Link]
- Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
- PubChem. This compound hydrochloride | C5H12ClNO | CID 71529201. [Link]
- PubChemLite. This compound (C5H11NO). [Link]
- Pharmaffiliates. CAS No : 1392213-15-8 | Product Name : this compound Hydrochloride. [Link]
- Chemsrc. CAS#:1392213-15-8 | this compound hydrochloride (1:1). [Link]
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- University of Pittsburgh. Guidelines for Flammable Liquid Disposal. [Link]
- The Methanol Institute. METHANOL SMALL QUANTITIES BULLETIN. [Link]
- Collect and Recycle.
- Southern Illinois University. Laboratory Safety and Chemical Hygiene Plan. [Link]
- Nippon Nyukazai Co., Ltd. AMINO ALCOHOL EA. [Link]
- Carl ROTH.
- The Ohio State University. SOP - CFAES Isopropyl Alcohol (Word Doc). [Link]
- National Institutes of Health.
- Oakland University. Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]
- Organic Syntheses.
- ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]
- PubChem. (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222. [Link]
Sources
An In-depth Technical Guide to the Discovery and History of Aminocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery, synthesis, and application of aminocyclobutane derivatives. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative, from early discoveries to modern-day applications in medicinal chemistry. It is designed to be a valuable resource for professionals in the field, offering not only a historical perspective but also actionable insights into the synthesis and utilization of this unique chemical scaffold.
The Dawn of a New Scaffold: Discovery and Early Synthesis
The story of aminocyclobutane derivatives begins not in the laboratory, but in nature. The discovery of naturally occurring cyclobutane amino acids, such as 1-aminocyclobutane-1,3-dicarboxylic acid, sparked significant interest in this class of compounds. These natural products presented a unique structural motif—a strained four-membered ring—that intrigued chemists and biologists alike. This initial curiosity was the primary driver for the development of synthetic routes to access these and related non-natural derivatives.
While pinpointing the absolute first synthesis of the parent aminocyclobutane is challenging, early preparations relied on classical rearrangement reactions of cyclobutane precursors. One of the earliest and most straightforward methods for synthesizing cyclobutylamine involves the Schmidt rearrangement of cyclobutanecarboxylic acid. A well-documented procedure published in Organic Syntheses describes a high-yield, one-step process where cyclobutanecarboxylic acid is treated with sodium azide in the presence of sulfuric acid. This method proved advantageous over earlier Hofmann rearrangement approaches, which required the initial preparation of cyclobutanecarboxamide from the corresponding acid and generally resulted in lower yields.[1]
The Hofmann rearrangement of cyclobutanecarboxamide, as well as the Curtius rearrangement of cyclobutanecarbonyl azide, represent alternative classical routes to aminocyclobutane.[2][3] These reactions, all involving the migration of a group from a carbonyl carbon to a nitrogen atom with the loss of a small molecule (CO2 or N2), were foundational in providing access to the aminocyclobutane core.
The Evolution of Synthesis: From Classical to Contemporary
The synthetic toolbox for accessing aminocyclobutane derivatives has expanded dramatically since the early days of rearrangement reactions. Modern methodologies offer greater control over stereochemistry and substitution patterns, which is crucial for medicinal chemistry applications.
[2+2] Cycloadditions: A Powerful Ring-Forming Strategy
The [2+2] cycloaddition reaction stands out as a versatile and atom-economical method for constructing the cyclobutane ring.[4] Both photochemical and thermally-driven, transition-metal-catalyzed approaches have been successfully employed.
-
Photochemical [2+2] Cycloadditions: This method involves the irradiation of two olefinic components to form a cyclobutane ring. While powerful, controlling the regioselectivity and stereoselectivity can be challenging.
-
Transition-Metal-Catalyzed [2+2] Cycloadditions: The use of transition metal catalysts, such as iron, has enabled milder reaction conditions and improved control over the cycloaddition process. Iron-catalyzed [2+2] cycloadditions have been shown to be effective for the synthesis of aminocyclobutanes with a broad range of substituents, often with excellent yields and diastereoselectivities.
Modern Catalytic and Annulation Strategies
Recent years have seen the emergence of even more sophisticated methods for the synthesis of aminocyclobutane derivatives, focusing on efficiency and stereocontrol.
-
C-H Functionalization: This cutting-edge approach involves the direct functionalization of C-H bonds on a pre-existing cyclobutane core. This strategy offers a highly efficient way to introduce complexity and build upon the cyclobutane scaffold.
-
[4+2] Annulations: This reaction involves the use of aminocyclobutanes as four-atom building blocks to construct six-membered rings, such as tetrahydropyrans and cyclohexylamines. This demonstrates the utility of aminocyclobutanes as versatile synthetic intermediates.
The Cyclobutane Ring in Drug Design: A Story of Puckering and Bioisosterism
The utility of the aminocyclobutane scaffold in medicinal chemistry stems from the unique conformational properties of the four-membered ring. Unlike planar aromatic rings or more flexible acyclic linkers, the cyclobutane ring exists in a puckered conformation.[1] This non-planar, three-dimensional structure is highly sought after in modern drug design as it can lead to improved binding affinity and selectivity for biological targets.
The puckering of the cyclobutane ring allows for precise positioning of substituents in three-dimensional space, which can be critical for optimal interaction with a protein's binding site. Furthermore, the cyclobutane moiety can serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups. This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.[1]
Aminocyclobutane Derivatives in Action: From Peptidomimetics to Drug Candidates
The unique structural and conformational features of aminocyclobutane derivatives have led to their incorporation into a wide range of biologically active molecules.
Peptidomimetics and Constrained Peptides
Aminocyclobutane amino acids are valuable building blocks for the synthesis of peptidomimetics and conformationally constrained peptides. By replacing natural amino acids with their cyclobutane counterparts, researchers can introduce rigidity into the peptide backbone. This can lead to peptides with enhanced stability towards enzymatic degradation and improved biological activity. For example, analogs of the immunomodulatory peptide tuftsin incorporating 1-aminocyclobutanecarboxylic acid derivatives have shown increased potency and resistance to hydrolysis.[5][6]
Drug Candidates and Approved Drugs
The aminocyclobutane motif is present in a number of drug candidates and has made its way into approved pharmaceuticals. A search of drug databases reveals several examples where the cyclobutane ring plays a key role in the molecule's activity. While a comprehensive list is beyond the scope of this guide, it is clear that the aminocyclobutane scaffold is being actively explored by the pharmaceutical industry for the development of new therapeutics across various disease areas, including oncology, infectious diseases, and neurological disorders.[1]
Experimental Protocols: A Practical Guide
To provide a practical resource for researchers, this section details a representative experimental procedure for the synthesis of the parent aminocyclobutane.
Synthesis of Cyclobutylamine via Schmidt Rearrangement
This procedure is adapted from Organic Syntheses and provides a reliable method for the preparation of cyclobutylamine from cyclobutanecarboxylic acid.[1]
Procedure:
-
In a 1-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and powder funnel, place 180 mL of chloroform, 16.0 g (0.16 mole) of cyclobutanecarboxylic acid, and 48 mL of concentrated sulfuric acid.
-
Heat the flask in an oil bath to 45–50°C.
-
Add 20.0 g (0.31 mole) of sodium azide in portions over a period of 1.5 hours.
-
After the addition is complete, continue heating the reaction mixture at 50°C for 1.5 hours.
-
Cool the flask in an ice bath and slowly add approximately 200 g of crushed ice.
-
Prepare a solution of 100 g of sodium hydroxide in 200 mL of water, cool to room temperature, and slowly add it to the reaction mixture until the pH is approximately 12–13.
-
Set up the flask for steam distillation and collect about 2 L of distillate in a cooled receiver containing 90 mL of 3N hydrochloric acid.
-
Remove the water and chloroform from the distillate by distillation under reduced pressure.
-
Transfer the resulting amine hydrochloride to a 50 mL round-bottomed flask.
-
Cool the flask in an ice bath and add a slush of potassium hydroxide pellets in a minimum amount of water until the mixture is strongly basic and the amine separates as a distinct layer.
-
Add more potassium hydroxide pellets to dry the amine phase.
-
Distill the amine from the potassium hydroxide mixture, collecting the fraction boiling at 79–83°C.
-
Dry the distillate over fresh potassium hydroxide pellets for 48 hours.
-
Decant the liquid and redistill to obtain pure cyclobutylamine (boiling point 80.5–81.5°C).
Yield: 7–9 g (60–80%)
Data Summary
Table 1: Comparison of Classical Synthetic Routes to Cyclobutylamine
| Method | Starting Material | Key Reagent(s) | Number of Steps | Typical Yield | Reference |
| Schmidt Rearrangement | Cyclobutanecarboxylic acid | Sodium azide, H₂SO₄ | 1 | 60-80% | [1] |
| Hofmann Rearrangement | Cyclobutanecarboxamide | Br₂, NaOH | 1 (from amide) | Lower than Schmidt | [1] |
| Curtius Rearrangement | Cyclobutanecarbonyl azide | Heat or photolysis | 1 (from azide) | Variable | [2][3] |
Visualizing the Synthesis
To illustrate the synthetic pathways discussed, the following diagrams are provided in Graphviz DOT language.
Classical Rearrangement Pathways to Aminocyclobutane
Caption: Modern synthetic strategies for aminocyclobutane derivatives.
Conclusion
The field of aminocyclobutane chemistry has evolved significantly from its origins in the study of natural products and the application of classical rearrangement reactions. Today, a diverse array of sophisticated synthetic methods provides access to a wide range of aminocyclobutane derivatives with high levels of control. The unique conformational properties of the cyclobutane ring have cemented its place as a valuable scaffold in medicinal chemistry and drug discovery. As our understanding of the interplay between three-dimensional molecular shape and biological activity continues to grow, it is certain that aminocyclobutane derivatives will play an increasingly important role in the development of new therapeutics.
References
- Newton W. Werner, Joseph Casanova, Jr. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. doi:10.15227/orgsyn.047.0028
- Cyclobutylamine. (2023). In Wikipedia.
- Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. (n.d.). ResearchGate.
- Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (2016). International Journal of Chemical and Physical Sciences, 5(3), 1-7.
- Synthesis method of cyclobutylamine compound. (2021).
- Studies toward the stereocontrolled synthesis of cyclobutane deriv
- Synthesis of cyclobutylamine hydrochloride from cyclobutylcarboxylic acid.jpg. (2017). Wikimedia Commons.
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024).
- Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. (2005). Organic Letters, 7(19), 4107-4110.
- Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 39(26), 5031-5038.
- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1996). ACS Publications.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclobutylamine - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Commercial Availability of (1-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety, once considered a niche structural element due to its inherent ring strain, has emerged as a highly valuable scaffold in modern drug discovery. Its rigid, three-dimensional geometry provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and offer novel intellectual property landscapes. The incorporation of cyclobutane rings can lead to compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[1] this compound, in particular, represents a versatile and sought-after building block. Its bifunctional nature, featuring a primary amine and a primary alcohol, allows for diverse downstream chemical modifications, making it an ideal starting point for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide serves as a comprehensive technical resource on the commercial availability of this compound. It provides an overview of its chemical properties, a survey of commercial suppliers, conceptual synthetic strategies, and essential protocols for quality control and safe handling, designed to empower researchers in their procurement and application of this key molecular building block.
Chemical Identity and Properties
This compound is most commonly supplied commercially as its hydrochloride salt to improve stability and handling. The properties of this salt are summarized below.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [2][3][4] |
| CAS Number | 1392213-15-8 | [2][4][5][6][7][8][9] |
| Molecular Formula | C₅H₁₂ClNO | [3][4][5][7] |
| Molecular Weight | 137.61 g/mol | [3][4][7] |
| IUPAC Name | This compound;hydrochloride | [3] |
| SMILES | C1CC(C1)(CO)N.Cl | [3][7] |
| InChIKey | YFIIGGAWBLFLJK-UHFFFAOYSA-N | [3][9] |
| Physical Form | Solid | [9] |
| Storage Temperature | Room temperature or 2-8°C Refrigerator | [4][9][10] |
Commercial Availability and Sourcing
This compound hydrochloride is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale drug development campaigns. It is typically offered in quantities from milligrams to multi-kilogram batches, with several vendors indicating capabilities for tonnage production.
| Supplier | Product Name | Purity | Available Quantities | Notes |
| AK Scientific, Inc. | This compound hydrochloride | >95% | 1g, 5g, 10g, 25g | Stocked and shipped from California, USA.[6] |
| SynQuest Laboratories, Inc. | This compound hydrochloride | Not Specified | Not Specified | Supplier of laboratory and manufacturing chemicals.[2] |
| Chemlyte Solutions | This compound hydrochloride | 99.0% | Grams, Kilograms, up to Metric Ton/Month | Offers custom formulations and global delivery.[5] |
| Nanjing Zhiyan Pharmaceutical | This compound hydrochloride | 98% | Gram to Tonnage | Specializes in small molecule pharmaceutical intermediates.[11] |
| Apollo Scientific | This compound hydrochloride | Not Specified | 250mg, 1g, 5g, 25g, 100g | UK-based supplier with lead times for stock.[8] |
| Synthonix | This compound hydrochloride | >97.0% | Not Specified | Typically in-stock.[7] |
| Pharmaffiliates | This compound Hydrochloride | Not Specified | Not Specified | Sold as a reference standard.[4] |
| Sigma-Aldrich | This compound hydrochloride | 96% | Not Specified | Distributed for Leyan / Shanghai Haohong Scientific.[9] |
Conceptual Synthetic Pathways
The synthesis of structurally complex cyclobutane rings presents unique challenges.[12][13] However, established organic chemistry principles allow for the construction of key building blocks like this compound. A plausible and efficient strategy involves the reduction of a readily accessible precursor, such as an ester or carboxylic acid. This approach is analogous to the synthesis of related structures where a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used to convert an ester to a primary alcohol.[14]
A conceptual workflow for the synthesis is outlined below. This pathway begins with a common starting material and proceeds through well-established transformations.
Caption: Conceptual synthetic route to this compound.
This multi-step process leverages fundamental reactions to build the target molecule. The final reduction step is critical and requires a strong reducing agent to convert the ester functionality to the primary alcohol.
Role in Drug Discovery and Development
The utility of this compound as a building block stems from its unique combination of a rigid cyclobutane core and two reactive functional handles. This allows for its seamless integration into drug candidates to modulate physicochemical properties.
Key Advantages in Medicinal Chemistry:
-
Structural Rigidity: The cyclobutane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for a biological target.
-
Bioisosteric Replacement: The cyclobutane moiety can serve as a metabolically stable replacement for more labile groups, such as gem-dimethyl or phenyl rings, potentially improving a drug's pharmacokinetic profile.[14]
-
Vectorial Exit Point: The primary alcohol and amine provide two distinct points for chemical elaboration, allowing chemists to explore the surrounding chemical space of a protein's binding pocket.
The workflow from a building block to a potential drug candidate is illustrated below.
Caption: Role of this compound in the drug discovery pipeline.
Quality Control and Purity Analysis
For use in research and especially in drug development, the purity and structural integrity of starting materials are paramount. Reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and the methods used for its determination.
Standard Analytical Techniques:
-
Gas Chromatography (GC): A primary technique for assessing the purity of volatile and semi-volatile compounds. A Flame Ionization Detector (GC-FID) is commonly used to quantify the analyte and any impurities.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule and identifying any structural isomers or impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
-
Purity Specification: Commercial batches are typically available with purities of 95% or greater, with some suppliers offering grades as high as 99%.[6][9][11]
A typical quality control workflow is depicted below.
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound hydrochloride, CasNo.1392213-15-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 6. 1392213-15-8 this compound hydrochloride AKSci 9224DU [aksci.com]
- 7. Synthonix, Inc > 1392213-15-8 | this compound hydrochloride [synthonix.com]
- 8. 1392213-15-8 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. This compound hydrochloride | 1392213-15-8 [sigmaaldrich.com]
- 10. achmem.com [achmem.com]
- 11. This compound hydrochloride, CasNo.1392213-15-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 12. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. asean.org [asean.org]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Molecular structure of (1-Aminocyclobutyl)methanol
An In-Depth Technical Guide to the Molecular Structure of (1-Aminocyclobutyl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a saturated bifunctional molecule increasingly recognized for its utility as a constrained molecular scaffold in medicinal chemistry. Its rigid, non-planar cyclobutane core serves to orient its amino and methanol functionalities in well-defined three-dimensional space, a property highly sought after in rational drug design. This guide provides a detailed examination of the molecular structure of this compound, synthesizing data from analogous compounds and fundamental chemical principles. We will explore its conformational landscape, theoretical and experimental structural parameters, characteristic spectroscopic signatures, and the direct implications of its structure on its application as a building block for complex pharmaceutical agents.
Chemical Identity and Nomenclature
For clarity and unambiguous identification in research and development, the following identifiers are provided for this compound and its common hydrochloride salt form.
| Identifier | This compound (Free Base) | This compound HCl (Salt) | Source(s) |
| IUPAC Name | This compound | This compound;hydrochloride | |
| CAS Number | 180205-34-9 | 1392213-15-8 | , |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | , |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | , |
| SMILES | C1CC(C1)(CO)N | C1CC(C1)(CO)N.Cl | |
| InChI | InChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2 | InChI=1S/C5H11NO.ClH/c6-5(4-7)2-1-3-5;/h7H,1-4,6H2;1H | , |
Conformational Analysis: The Puckered Ring
The core of this compound's structural character is its four-membered carbocyclic ring. Contrary to a simplistic planar representation, cyclobutane and its derivatives are known to adopt a puckered, or bent, conformation. This puckering is a compromise between two opposing forces: angle strain, which favors a planar geometry with 90° internal angles, and torsional strain (eclipsing interactions) between adjacent C-H bonds, which is minimized in a non-planar structure.
Studies on the closely related analogue, 1-aminocyclobutane-1-carboxylic acid (Ac₄c), have confirmed this puckered nature through both X-ray crystallography and computational modeling.[1][2] The cyclobutane ring of Ac₄c exhibits a distinct fold along one of its diagonals. This fundamental principle applies directly to this compound. The puckering creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. The orientation of the amino and hydroxymethyl groups in these positions dictates the molecule's overall shape and its ability to interact with other molecules. Furthermore, the presence of both a hydrogen bond donor (N-H) and acceptor (O-H) at the C1 position introduces the potential for a stabilizing intramolecular hydrogen bond, which could favor a specific puckered conformation.
Caption: Logical flow from cyclobutane's inherent strain to its structural impact.
Experimental and Theoretical Structural Data
While a dedicated crystal structure for this compound is not publicly available, extensive crystallographic work on Ac₄c-containing peptides provides authoritative data on the geometry of the 1-aminocyclobutyl moiety.[1][3]
Key Geometric Parameters from Ac₄c Analogue:
| Parameter | Average Value | Significance |
| Ring Puckering Angle | ~20-30° | Confirms a significant deviation from planarity. |
| N-Cα-C' Bond Angle | ~114-116° | Expanded from the ideal tetrahedral angle of 109.5°, a consequence of the strained ring system.[1] |
Causality: This expansion of the endocyclic bond angle at the substituted carbon (C1) is a critical feature. It is a direct result of the molecule accommodating the steric bulk of the two substituents and relieving internal ring strain. This inherent geometric constraint is precisely what makes the scaffold valuable, as it reduces the conformational freedom of the attached functional groups compared to an acyclic analogue.
Computational studies using molecular mechanics and Density Functional Theory (DFT) on Ac₄c derivatives corroborate these experimental findings.[2] These calculations show that the puckered conformations are energetically favored over the planar form. Such computational methods are invaluable for predicting the preferred rotamers of the hydroxymethyl group and the orientation of the amine lone pair in this compound, providing insights into its electronic and steric profile.
Spectroscopic Signature: A Self-Validating System
The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The predicted spectra provide a self-validating system for identity and purity assessment.
¹H NMR Spectroscopy
A proton NMR spectrum provides information on the chemical environment of all hydrogen atoms.
-
Protocol Principle: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) and subjected to a strong magnetic field. The resonance frequency (chemical shift, δ) of each proton is recorded relative to a standard (TMS at 0 ppm). The splitting pattern of each signal reveals the number of neighboring protons.
-
Expected Spectrum for this compound:
-
Cyclobutyl Protons (6H): These protons would appear as complex, overlapping multiplets, likely in the range of δ 1.5 - 2.5 ppm . The complexity arises because the puckered, rigid ring structure makes the protons on each methylene group diastereotopic, meaning they are chemically non-equivalent and will couple to each other and to adjacent protons.
-
Hydroxymethyl Protons (-CH₂OH, 2H): This signal is expected to be a singlet around δ 3.5 - 3.8 ppm . The adjacent quaternary carbon has no protons, so no splitting would occur. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.
-
Amine and Hydroxyl Protons (-NH₂, -OH, 3H): These would appear as broad singlets with variable chemical shifts, typically between δ 1.0 - 4.0 ppm , depending on solvent, concentration, and temperature.
-
-
Validation Step: The identity of the -NH₂ and -OH peaks can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube. The labile protons will exchange with deuterium, causing their signals to disappear from the spectrum, a definitive confirmation of their assignment.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds.
-
Protocol Principle: Infrared radiation is passed through the sample. Bonds absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending).
-
Expected Key Absorptions:
-
O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3400 cm⁻¹ . The broadness is a hallmark of hydrogen bonding.[4]
-
N-H Stretch (Amine): One or two medium-intensity peaks in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands for symmetric and asymmetric stretching.
-
C-H Stretch (Alkane): Sharp, strong absorptions just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹ .
-
C-O Stretch (Alcohol): A strong, distinct peak in the fingerprint region, expected around 1050-1150 cm⁻¹ .
-
Application in Drug Development: A Rigid Scaffold
The structural features of this compound—namely, its rigidity and the defined spatial relationship between the amino and methanol groups—make it a valuable building block in medicinal chemistry. Constrained scaffolds are used to lock a molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity for a target receptor or enzyme.
A patent for the synthesis of a potent imidazopyridine-based kinase inhibitor demonstrates this principle.[5] The molecule 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine utilizes the 1-aminocyclobutyl moiety to project the amine group in a specific vector away from the phenyl ring. This rigid orientation is crucial for fitting into the kinase's binding pocket. Replacing this constrained linker with a more flexible acyclic chain would allow for numerous non-productive conformations, likely reducing the compound's binding affinity and efficacy.
Caption: A typical workflow for the complete structural characterization of a molecule.
Conclusion
The molecular structure of this compound is defined by its non-planar, puckered four-membered ring. This conformation minimizes torsional strain and places the key amino and hydroxymethyl functional groups into sterically constrained positions. While direct crystallographic data is limited, extensive studies on close analogues provide a robust and authoritative foundation for understanding its geometry. This inherent rigidity is the primary reason for its utility as a molecular scaffold in the design of next-generation therapeutics, where precise control over the three-dimensional arrangement of atoms is paramount for achieving biological activity.
References
- Crisma, M., Formaggio, F., Toniolo, C., & Santini, A. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122.
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
- Ito, T., Kato, T., Ohoka, N., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. (Published online ahead of print).
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Google Patents. (2015). US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol.
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]
Solubility Profile of (1-Aminocyclobutyl)methanol: A Guide for Process Chemistry and Formulation
An In-depth Technical Guide
Abstract
(1-Aminocyclobutyl)methanol is a pivotal bifunctional building block in modern medicinal chemistry, prized for its role in creating conformationally constrained analogues of bioactive molecules. Its unique structure, featuring a primary amine and a primary alcohol on a compact cyclobutyl scaffold, presents distinct challenges and opportunities in process chemistry and formulation. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation development. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, presents its solubility profile in key organic solvents, and details a rigorous experimental protocol for its determination.
Introduction: The Strategic Importance of this compound
This compound is a valued structural motif in the synthesis of pharmaceuticals. Its rigid cyclobutyl core imparts a degree of conformational stability to drug candidates, which can lead to improved potency and selectivity. The presence of both a nucleophilic amine and a versatile alcohol functional group allows for diverse chemical transformations.
However, these same functional groups—a polar amine and a hydrogen-bonding alcohol—create a complex solubility profile. Optimizing its use requires a nuanced understanding of its interactions with various solvent environments. Inefficient solvent selection can lead to poor reaction kinetics, low yields, and significant challenges in purification and isolation. This guide serves as a foundational resource for chemists and formulation scientists to navigate these challenges effectively.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, the key characteristics are:
-
High Polarity: The presence of both an amine (-NH₂) and a hydroxyl (-OH) group makes the molecule highly polar. These groups are capable of strong dipole-dipole interactions.
-
Hydrogen Bonding: The molecule is both a strong hydrogen bond donor (from O-H and N-H) and a hydrogen bond acceptor (at the nitrogen and oxygen lone pairs). This capability is the single most dominant factor in its solubility behavior.
-
Molecular Shape: The compact, rigid cyclobutyl ring provides a nonpolar surface area, which contributes to its interaction with less polar solvents, though this effect is secondary to the influence of the polar functional groups.
These properties suggest that the principle of "like dissolves like" will be a primary predictor of solubility. Solvents that are polar and can participate in hydrogen bonding are expected to be the most effective.
Quantitative Solubility Profile
Precise, universally published solubility data for this compound is not extensively consolidated. However, based on its structure and data from analogous compounds, a qualitative and estimated quantitative profile can be established. The following table summarizes its expected solubility in a range of common organic solvents at ambient temperature.
| Solvent Class | Solvent Name | Polarity Index | H-Bonding | Expected Solubility ( g/100 mL) | Application Notes |
| Protic, Polar | Water | 10.2 | Donor & Acceptor | > 50 (Miscible) | Excellent for extractions, challenging for reactions. |
| Methanol | 5.1 | Donor & Acceptor | > 30 (Very Soluble) | Common reaction and crystallization solvent. | |
| Ethanol | 4.3 | Donor & Acceptor | > 20 (Freely Soluble) | Good choice for reactions and purification. | |
| Aprotic, Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 15 (Soluble) | Useful for reactions requiring high solubility. |
| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | > 10 (Soluble) | Common reaction solvent for aminations/amidations. | |
| Acetonitrile | 5.8 | Acceptor | ~ 1-5 (Sparingly Soluble) | Often used as a mobile phase in reverse-phase HPLC. | |
| Aprotic, Mid-Polarity | Tetrahydrofuran (THF) | 4.0 | Acceptor | < 1 (Slightly Soluble) | Limited use; may require co-solvents. |
| Dichloromethane (DCM) | 3.1 | Weak Acceptor | < 0.1 (Very Slightly Soluble) | Primarily for extractions or as an anti-solvent. | |
| Nonpolar | Toluene | 2.4 | None | < 0.01 (Insoluble) | Effective as an anti-solvent for precipitation. |
| Heptane / Hexanes | 0.1 | None | < 0.01 (Insoluble) | Used exclusively as an anti-solvent. |
Mechanistic Insights into Solubility
The dissolution of this compound is an equilibrium process governed by the energy of three distinct interactions:
-
Solute-Solute Interactions: In the solid state, molecules are held in a crystal lattice by strong intermolecular hydrogen bonds and van der Waals forces. Energy is required to overcome these interactions.
-
Solvent-Solvent Interactions: The solvent molecules are held together by their own set of intermolecular forces. Energy is required to create a cavity in the solvent for the solute molecule.
-
Solute-Solvent Interactions: New stabilizing interactions form between the solute and solvent molecules. Dissolution is favorable when the energy released from these interactions compensates for the energy required to break the solute-solute and solvent-solvent interactions.
The following diagram illustrates this energetic balance.
Caption: Energy balance in the dissolution process.
For this compound, its high solubility in protic solvents like methanol is driven by a very favorable solvation energy (ΔH_solvation), where strong hydrogen bonds are formed between the solute's -OH/-NH₂ groups and the solvent's hydroxyl groups. Conversely, in a nonpolar solvent like heptane, the solvation energy is minimal and cannot overcome the strong solute-solute hydrogen bonds in the crystal lattice, resulting in insolubility.
Standard Protocol: Isothermal Shake-Flask Solubility Determination
To ensure reliable and reproducible data, a standardized method such as the isothermal shake-flask method is recommended. This protocol establishes equilibrium between the solid solute and the solvent at a controlled temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials & Equipment:
-
This compound, crystalline solid (>99% purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
Experimental Workflow Diagram:
Caption: Isothermal shake-flask method workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed amount or volume of the solvent in a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can validate the required equilibration time.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved micro-particles. Self-Validation Check: The first few drops from the filter should be discarded to avoid any potential adsorption effects.
-
Dilution: Accurately weigh the filtered sample, then dilute it with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
-
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (C * D * V) / W
Where:
-
C = Concentration of the diluted sample from the calibration curve (mg/mL)
-
D = Dilution factor
-
V = Initial volume of solvent used for dilution
-
W = Weight of the filtered sample aliquot
-
Practical Implications in Drug Development
-
Reaction Chemistry: The high solubility in polar protic solvents like methanol and ethanol makes them ideal for reactions involving the amine or alcohol group. For reactions requiring aprotic conditions, DMSO or DMF are suitable alternatives, though their high boiling points can complicate product isolation.
-
Purification by Crystallization: The stark difference in solubility between polar solvents (e.g., methanol) and nonpolar solvents (e.g., heptane) makes this an excellent solvent/anti-solvent system for crystallization. The compound can be dissolved in a minimal amount of hot methanol, and heptane can be added to induce precipitation of the purified solid upon cooling.
-
Formulation: The high aqueous solubility suggests that developing a simple aqueous-based formulation for preclinical studies is feasible. However, its hygroscopicity and potential for salt formation must be considered during solid-state characterization.
Conclusion
This compound is a molecule of high polarity, dominated by its capacity for hydrogen bonding. Its solubility is consequently highest in polar, protic solvents and extremely limited in nonpolar, aprotic media. This clear solubility profile, when properly characterized using standardized methods like the isothermal shake-flask technique, provides chemists and engineers with the critical data needed to control its behavior in synthesis, purification, and formulation, thereby accelerating the drug development pipeline.
References
There are no specific academic papers or technical guides that focus solely on the solubility of this compound in the provided search results. The information presented is synthesized from general principles of organic chemistry, standard laboratory procedures, and data available from chemical supplier technical sheets, which are not cited as formal references. The protocols and principles described are standard and widely accepted in the field of chemistry.
The Cyclobutane Scaffold: A Strained Ring with Unstrained Potential in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland – The Allure of the Four-Membered Ring
In the vast landscape of organic chemistry, the cyclobutane ring, a seemingly simple four-carbon cycloalkane, has emerged from a niche curiosity to a cornerstone of innovation in both medicinal chemistry and materials science. Historically often associated with instability due to its inherent ring strain (approximately 26.3 kcal/mol), modern synthetic methodologies have unlocked the potential of this unique scaffold, revealing a wealth of applications driven by its distinct three-dimensional and electronic properties.[1] This guide will provide a comprehensive exploration of the core principles and practical applications of cyclobutane-containing compounds, offering insights for researchers and developers at the forefront of chemical innovation.
The strategic incorporation of a cyclobutane moiety can profoundly influence a molecule's properties. Its puckered, non-planar structure offers a departure from the "flatland" of aromatic and alkene-rich compounds, providing a means to enhance target binding through better spatial complementarity and to improve physicochemical properties such as solubility and metabolic stability.[2] This guide will delve into the causality behind these effects, providing a scientifically grounded rationale for the growing prevalence of cyclobutanes in cutting-edge research and development.
The Unique Physicochemical Landscape of Cyclobutane
The utility of the cyclobutane ring stems from a unique combination of structural and electronic features that differentiate it from other cycloalkanes. Understanding these properties is paramount to rationally designing and applying cyclobutane-containing molecules.
Ring Strain and Conformation: A Delicate Balance
The cyclobutane ring is the second most strained monocyclic alkane after cyclopropane.[1] This strain arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation, with one carbon atom making an approximately 25° angle with the plane formed by the other three.[3] This puckered geometry is not static; the ring undergoes rapid interconversion between equivalent puckered conformations. This dynamic three-dimensionality is a key feature exploited in drug design.
Electronic Properties and Reactivity
The significant ring strain in cyclobutane results in C-C bonds with increased p-character, making them somewhat analogous to double bonds in certain contexts. This inherent strain energy of 23-26 kcal/mol means that cyclobutanes can undergo reactions that release this energy, such as ring-opening, ring-enlargement to five- or six-membered rings, or ring-contraction to cyclopropanes.[4] While seemingly a liability, this reactivity is harnessed in synthetic chemistry and in the design of "smart" materials. The most prominent reactions for forming cyclobutane rings are [2+2] cycloadditions, which can be induced photochemically or catalyzed by transition metals.[4][5]
Cyclobutane in Medicinal Chemistry: A Scaffold for Innovation
The incorporation of cyclobutane rings into drug candidates has become an increasingly popular strategy to address various challenges in drug discovery, from enhancing potency to improving pharmacokinetic profiles.[1] As of January 2021, there were at least 39 preclinical or clinical drug candidates containing a cyclobutane ring.[1]
Key Applications in Drug Design:
-
Conformational Restriction and Rigidity: The defined three-dimensional structure of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus increasing affinity.[1][6][7]
-
Bioisosteric Replacement: Cyclobutane serves as an effective bioisostere for various functional groups, including aromatic rings, alkenes, and gem-dimethyl groups.[2][8] This substitution can improve metabolic stability by removing sites susceptible to oxidative metabolism, enhance solubility by increasing the fraction of sp³-hybridized carbons (Fsp³), and provide better vectors for exploring protein binding pockets.[2]
-
Directing Pharmacophores: The rigid cyclobutane scaffold can precisely orient key pharmacophoric groups, ensuring optimal interactions with the target protein.[1][6]
-
Filling Hydrophobic Pockets: The lipophilic nature of the cyclobutane ring allows it to effectively occupy hydrophobic pockets within a protein's active site, contributing to binding affinity.[6]
-
Improving Metabolic Stability: By replacing metabolically labile groups, cyclobutanes can enhance the metabolic stability of a drug candidate, leading to improved pharmacokinetic properties.[1][6]
Therapeutic Areas of Impact:
Cyclobutane-containing compounds have shown promise across a wide range of therapeutic areas:
-
Oncology: Carboplatin, a widely used anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand that modulates its reactivity and toxicity profile compared to its predecessor, cisplatin.[3][6] More recently, cyclobutane moieties have been incorporated into inhibitors of targets such as MYC oncogenes and histone methyltransferases like G9a.[1][6]
-
Infectious Diseases: The natural product sceptrin, isolated from a marine sponge, possesses a cyclobutane core and exhibits antimicrobial properties.[1] Synthetic cyclobutane derivatives have also been explored as antiviral agents, for instance, in the development of protease inhibitors for hepatitis C, such as boceprevir.[9]
-
Central Nervous System (CNS) Disorders: The analgesic nalbuphine is a semisynthetic opioid containing a cyclobutane ring.[9] The rigid nature of the cyclobutane can be advantageous in designing CNS-active drugs where precise conformational control is crucial for receptor subtype selectivity.
In-Depth Focus: Cyclobutane as a Phenyl Ring Bioisostere
The replacement of a planar phenyl ring with a three-dimensional cyclobutane is a powerful strategy in modern medicinal chemistry. This bioisosteric switch can lead to significant improvements in a compound's drug-like properties.
Rationale for Replacement:
-
Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons is often correlated with increased clinical success rates. Replacing an sp²-rich phenyl ring with an sp³-rich cyclobutane aligns with this principle.[2]
-
Improved Solubility: The non-planar, puckered nature of the cyclobutane ring can disrupt crystal lattice packing, leading to improved aqueous solubility compared to flat aromatic systems.[2]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. The saturated cyclobutane ring is generally less prone to such metabolic transformations.[2]
-
Novel Exit Vectors: The tetrahedral geometry of the cyclobutane carbons provides different exit vectors for substituents compared to the coplanar vectors of a phenyl ring, allowing for novel interactions with the target protein.
Experimental Workflow: Comparative Analysis of Phenyl vs. Cyclobutane Analogs
The following workflow outlines a typical experimental approach to validate the replacement of a phenyl ring with a cyclobutane bioisostere.
Caption: Conceptual workflow of stress-responsive polymers using cyclobutane mechanophores.
Synthetic Methodologies: Constructing the Cyclobutane Core
The accessibility of cyclobutane-containing compounds is crucial for their application. Several synthetic strategies have been developed to construct the four-membered ring.
Key Synthetic Approaches:
| Method | Description | Key Features |
| [2+2] Cycloaddition | The reaction of two alkene components to form a cyclobutane ring. Can be photochemically induced or catalyzed by transition metals. [4][10] | Most popular method. Photochemical reactions often proceed via a diradical intermediate. Stereochemistry can be controlled, especially in solid-state reactions. [4][11] |
| Cyclization of Acyclic Precursors | Intramolecular cyclization of 1,4-disubstituted butane derivatives, such as the dehalogenation of 1,4-dihalobutanes. [3] | A classical method for forming the cyclobutane ring. |
| Ring Expansion of Cyclopropanes | The rearrangement of cyclopropylmethyl or related systems to form cyclobutanes. | Useful for accessing specific substitution patterns. |
Experimental Protocol: Photochemical [2+2] Cycloaddition
This protocol provides a general procedure for a laboratory-scale photochemical [2+2] cycloaddition.
Objective: To synthesize a cyclobutane derivative from two alkene precursors via a photochemical reaction.
Materials:
-
Alkene substrates
-
Photosensitizer (e.g., acetone, benzophenone), if required
-
Photoreactor equipped with a suitable UV lamp (e.g., mercury vapor lamp)
-
Quartz reaction vessel
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas supply (e.g., nitrogen, argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve the alkene substrates and photosensitizer (if used) in the anhydrous solvent. The concentration should be optimized to favor intermolecular reaction while minimizing side reactions.
-
Degassing: Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction time will vary depending on the substrates and reaction scale. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, ¹H NMR).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane product(s).
-
Characterization: Characterize the purified product(s) by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS, IR) to confirm the structure and stereochemistry.
Conclusion and Future Outlook
The cyclobutane ring has firmly established itself as a valuable and versatile scaffold in modern chemical sciences. Its unique combination of conformational rigidity, three-dimensionality, and controlled reactivity provides a powerful tool for medicinal chemists to craft drug candidates with improved properties and for materials scientists to design novel responsive materials. As synthetic methodologies for the stereoselective construction of complex cyclobutanes continue to advance, the applications of these fascinating four-membered rings are poised to expand even further. The "strained" nature of cyclobutane, once seen as a challenge, is now recognized as the very source of its immense and still largely untapped potential.
References
- Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1536. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 125-151. [Link]
- Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
- Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products.
- Scholars@Duke. (n.d.). Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Scholars@Duke. [Link]
- Synfacts. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. [Link]
- Kean, Z. S., kouznetsova, T. B., & Craig, S. L. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(34), 12566–12569. [Link]
- Al-Harrasi, A., Hussain, J., Ahmed, M., & Ur-Rahman, A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]
- Al-Harrasi, A., Hussain, J., Ahmed, M., & Ur-Rahman, A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
- Kean, Z. S., kouznetsova, T. B., & Craig, S. L. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society. [Link]
- Song, S.-J., & Li, Y. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. [Link]
- Request PDF. (2025). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights.
- Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]
- Semantic Scholar. (n.d.).
- PubMed. (n.d.). Cyclobutane-containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed. [Link]
- Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]
- ChemRxiv. (n.d.). Polyethylene Materials Bearing In-chain Mechanophores. ChemRxiv. [Link]
- Song, S.-J., & Li, Y. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094–1129. [Link]
- Al-Harrasi, A., Hussain, J., Ahmed, M., & Ur-Rahman, A. (2008). Cyclobutane-containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]
- Kumar, A., & Shaw, A. K. (2021). Cyclobutane based “overbred intermediates” and their exploration in organic synthesis. Organic & Biomolecular Chemistry, 19(18), 4026-4048. [Link]
- Wang, Y., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
- ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally...
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
- Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1423-1447. [Link]
- Fors, B. P., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Journal of the American Chemical Society. [Link]
- Semantic Scholar. (2013).
- Douglas, C. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4275–4285. [Link]
- Taylor & Francis. (n.d.). Cyclobutane – Knowledge and References. Taylor & Francis. [Link]
- ResearchGate. (n.d.). Cyclobutane containing natural products and synthetic intermediates.
- ResearchGate. (n.d.). The synthetic routes to cyclobutanes.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Synthesis of Bioactive Molecules Using (1-Aminocyclobutyl)methanol
Introduction: Embracing the Third Dimension in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Flat, aromatic-rich molecules, while historically successful, are often plagued by metabolic liabilities and promiscuous binding. The strategic incorporation of three-dimensional (3D) saturated scaffolds is a proven approach to overcome these challenges. The cyclobutane ring, in particular, has emerged as a valuable motif, prized for its ability to confer conformational rigidity, enhance metabolic stability, and provide unique vectors for substituent placement.[1][2]
(1-Aminocyclobutyl)methanol is a bifunctional building block that masterfully combines the benefits of the cyclobutane core with two orthogonal points for chemical elaboration: a primary amine and a primary alcohol. This unique arrangement, featuring a quaternary carbon at the point of substitution, makes it an exceptionally powerful tool for accessing novel, sterically-defined bioactive molecules, including complex spirocyclic systems.[3] This guide provides an in-depth exploration of the strategic value of this compound and details field-proven protocols for its application in the synthesis of advanced intermediates and scaffolds for drug discovery.
Strategic Value and Physicochemical Properties
The utility of the cyclobutane motif, and by extension this compound, is rooted in its distinct stereoelectronic properties. Understanding these properties is key to rationally designing synthetic strategies.
-
Conformational Restriction: Unlike flexible aliphatic chains, the cyclobutane ring exists in a puckered conformation, limiting the number of accessible spatial arrangements for its substituents.[2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.
-
Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) in a molecule is increasingly correlated with higher clinical success rates. Replacing flat aromatic rings with saturated scaffolds like cyclobutane increases Fsp³ character, which often leads to improved solubility and reduced off-target toxicity.[4]
-
Metabolic Stability: The C-C bonds of the cyclobutane ring are generally more resistant to metabolic oxidation compared to electron-rich aromatic systems or benzylic positions, which can improve a drug candidate's pharmacokinetic profile.[1]
-
Bioisosterism: The 1,1-disubstituted cyclobutane core can serve as a non-classical bioisostere for other common groups, such as gem-dimethyl or even carbonyl functionalities, while projecting vectors into different regions of 3D space.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 180205-34-9 | [5] |
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | [5] |
| Appearance | Colorless to yellow liquid or solid | General Knowledge |
| Topological Polar Surface Area | 46.3 Ų | [6] |
Synthetic Strategies and Experimental Protocols
This compound offers two primary handles for synthetic diversification. The primary amine is an excellent nucleophile, readily participating in reactions such as N-acylation, sulfonylation, alkylation, and nucleophilic aromatic substitution (SNAr). The primary alcohol can be oxidized, converted to a leaving group for substitution, or used in etherification reactions. The following protocols detail key transformations that leverage this bifunctionality.
Protocol 1: SNAr Reaction for the Synthesis of a PDE4B Inhibitor Intermediate
This protocol describes the regioselective nucleophilic aromatic substitution (SNAr) between this compound and a dichlorinated heterocycle, a key step in the scalable synthesis of Nerandomilast (BI 1015550), a selective phosphodiesterase 4B (PDE4B) inhibitor.[1][7] This reaction showcases the nucleophilicity of the primary amine and its selective reaction at the more activated position of the heterocyclic electrophile.
Causality and Experimental Rationale:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is chosen as a greener alternative to other ethereal solvents with good solvating properties for the reactants.
-
Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
Temperature Control: The reaction is initiated at a controlled temperature to manage the initial exotherm and ensure regioselectivity. The subsequent heating to 60 °C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Work-up: The aqueous work-up with ammonium chloride is designed to quench the reaction and remove the DIPEA hydrochloride salt and any remaining base. The subsequent solvent swap to acetonitrile prepares the intermediate for the next step or for crystallization.
Materials:
-
This compound (1.0 equiv, 10.1 g, 100 mmol)
-
2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine (1.05 equiv, 23.0 g, 105 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 26.1 mL, 150 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (100 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Acetonitrile (ACN)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
To a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine and 2-MeTHF.
-
Stir the mixture to form a solution or suspension.
-
In a separate flask, dissolve this compound and DIPEA in a small amount of 2-MeTHF.
-
Add the amine/DIPEA solution dropwise to the stirred solution of the dichloro-pyrimidine over 20-30 minutes, maintaining the internal temperature below 25 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of saturated aqueous NH₄Cl solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/water) or used directly in the next step.[1]
Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination
Reductive amination is a robust and highly versatile method for forming C-N bonds, converting the primary amine of our building block into a secondary amine.[8][9] This one-pot procedure involves the initial formation of an imine intermediate with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.
Causality and Experimental Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations.[8] It is mild enough that it will not reduce the starting aldehyde, but it is sufficiently reactive to reduce the iminium ion intermediate formed in situ. This selectivity allows for a convenient one-pot procedure.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common aprotic solvents that work well with NaBH(OAc)₃.[10]
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the imine/iminium ion, especially with less reactive ketones.
-
Work-up: A basic aqueous work-up (using NaHCO₃) is employed to neutralize any remaining acid and quench the reducing agent.
Materials:
-
This compound (1.0 equiv, 1.01 g, 10 mmol)
-
Aldehyde of choice (e.g., Benzaldehyde) (1.05 equiv, 1.07 mL, 10.5 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 3.18 g, 15 mmol)
-
Dichloromethane (DCM) (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound and the aldehyde in DCM.
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure secondary amine.[2]
Protocol 3: Illustrative Synthesis of a Spiro-Oxadiazole Scaffold
The quaternary carbon of this compound is an ideal anchor point for the construction of spirocyclic systems, where two rings share a single atom.[11] This protocol outlines a conceptual, multi-step pathway to a spiro-1,2,4-oxadiazole, a heterocycle of interest in medicinal chemistry.[12] This pathway demonstrates how the initial functional handles can be transformed to enable cyclization.
Causality and Experimental Rationale:
-
Step A (Oxidation & Nitrile Formation): The primary alcohol must first be converted into a nitrile. A two-step oxidation/amination/dehydration sequence is a common method. This creates the necessary electrophilic carbon for the eventual cyclization.
-
Step B (Amidoxime Formation): The nitrile is reacted with hydroxylamine to form an N'-hydroxyimidamide (amidoxime). This intermediate contains the N-O unit required for the oxadiazole ring.
-
Step C (Cyclization): The amidoxime is acylated with an acid chloride, and the resulting O-acyl amidoxime undergoes base-mediated cyclodehydration to form the stable 1,2,4-oxadiazole ring, completing the spirocyclic structure. Cesium carbonate (Cs₂CO₃) is an effective base for this final cyclization.[13]
Step-by-Step Protocol (Illustrative):
-
Nitrile Synthesis: Convert the primary alcohol of this compound to the corresponding nitrile (1-aminocyclobutane-1-carbonitrile) using a standard two-step oxidation/amination protocol (e.g., PCC oxidation to the aldehyde followed by reaction with hydroxylamine-O-sulfonic acid). This is a known transformation and the intermediate is commercially available.
-
Amidoxime Formation:
-
To a solution of 1-aminocyclobutane-1-carbonitrile (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.5 equiv) and a base such as sodium bicarbonate (2.0 equiv).
-
Heat the mixture to reflux for 6-18 hours until TLC/LC-MS analysis indicates complete consumption of the nitrile.
-
Cool the reaction, filter off inorganic salts, and concentrate the filtrate to obtain the crude amidoxime intermediate, which can be purified by crystallization or chromatography.
-
-
Cyclization to Spiro-Oxadiazole:
-
Dissolve the amidoxime intermediate (1.0 equiv) in anhydrous acetonitrile (MeCN).
-
Add an acyl chloride (e.g., benzoyl chloride, 1.1 equiv) and a base like pyridine (1.2 equiv) at 0 °C. Stir for 1-2 hours.
-
Add cesium carbonate (Cs₂CO₃, 2.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.[13]
-
Monitor the formation of the spiro-oxadiazole by LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by flash column chromatography to isolate the target spiro-heterocycle.
-
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its unique 1,1-disubstituted cyclobutane framework provides a robust platform for introducing 3D complexity into molecular designs. The orthogonal reactivity of its primary amine and primary alcohol functionalities allows for a wide array of synthetic manipulations, from straightforward N-functionalization and reductive amination to the construction of complex spirocyclic architectures. The protocols detailed herein provide a practical framework for researchers to leverage the strategic advantages of this scaffold, enabling the exploration of novel chemical space and the development of next-generation bioactive molecules with enhanced drug-like properties.
References
- Baird, J. D., et al. (2024). Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550). Organic Process Research & Development. [Link][1]
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
- Richeldi, L., et al. (2024). Nerandomilast in Patients with Idiopathic Pulmonary Fibrosis. New England Journal of Medicine. [Link][14]
- van der Kolk, M. R., et al. (2022).
- Kanchrana, S., et al. (2022). Design, synthesis, anti-mycobacterial activity, molecular docking and ADME analysis of spiroquinoxaline-1,2,4-oxadiazoles via [3 + 2] cycloaddition reaction under ultrasound irradiation.
- Organic Chemistry Portal.
- Siddiqui, N., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Fershtat, L. L., et al. (2016). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link][13]
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link][15]
- Zare, A., et al. (2021). Efficient continuous flow-synthesis of novel spiro-naphthalene-1,2'-[1][2][7]oxadiazol-4-ones. Beilstein Archives. [Link][3]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 67036345, Amino(cyclobutyl)methanol. PubChem. [Link][6]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71529201, this compound hydrochloride. PubChem. [Link][16]
- El-Subbagh, H. I. (2000). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link][17]
- CP Lab Safety. (1-Amino-cyclobutyl)-methanol, 1 gram. [Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Collection - Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550) - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Amino(cyclobutyl)methanol | C5H11NO | CID 67036345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gctlc.org [gctlc.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
Asymmetric Synthesis with (1-Aminocyclobutyl)methanol: A Versatile Chiral Building Block
An Application Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of single enantiomers of chiral molecules. The use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry in a predictable manner. This guide explores the potential of (1-Aminocyclobutyl)methanol, a structurally unique and conformationally constrained amino alcohol, as a versatile chiral auxiliary and ligand precursor in asymmetric synthesis. We provide a comprehensive overview of its properties, proposed methodologies for its application in diastereoselective alkylations, and its potential as a chiral ligand in asymmetric catalysis. Detailed protocols, mechanistic insights, and expected outcomes are presented to guide researchers in leveraging this promising building block for the stereocontrolled synthesis of complex molecular targets.
Introduction: The Quest for Stereochemical Control
The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image potentially exhibiting reduced activity, different activity, or even toxicity. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Among the various strategies to achieve this, the use of chiral auxiliaries—stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation—offers a powerful and predictable method for establishing new stereocenters.[1][2]
Cyclic amino alcohols are a particularly effective class of chiral auxiliaries due to their conformational rigidity, which enhances facial discrimination in asymmetric reactions. While auxiliaries derived from five- and six-membered rings are well-established, the unique strain and conformational properties of cyclobutane-containing structures offer intriguing possibilities for novel stereochemical control.[3][4] this compound, with its vicinal amino and hydroxymethyl groups attached to a quaternary stereocenter on a cyclobutane ring, presents a compelling scaffold for exploration in asymmetric synthesis.
This guide will detail the proposed application of this compound as a chiral auxiliary, drawing parallels with well-established systems, and explore its potential as a precursor to chiral ligands for asymmetric catalysis.
Properties and Enantioselective Synthesis of this compound
This compound is a chiral amino alcohol that is commercially available, often as a racemic mixture or as its hydrochloride salt.[5][6] Its rigid cyclobutane core is expected to provide a well-defined steric environment, crucial for effective stereochemical induction.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Appearance | Colorless to yellow liquid or solid |
Data sourced from commercial supplier information.
Proposed Synthesis of Enantiopure this compound
Access to enantiomerically pure this compound is a prerequisite for its use in asymmetric synthesis. While it can be sourced, resolution of the racemate or an asymmetric synthesis can provide access to either enantiomer. A plausible approach involves the asymmetric reduction of a suitable precursor, such as 1-(Boc-amino)cyclobutanecarboxylic acid, followed by removal of the protecting group.
A general strategy for obtaining chiral amino alcohols involves the stereoselective reduction of an α-amino ketone or the ring opening of a chiral epoxide.[7] For cyclobutane systems, resolution of diastereomeric salts is also a common and effective method.[8]
Application as a Chiral Auxiliary in Diastereoselective Alkylation
A highly effective and widely adopted strategy for employing chiral amino alcohols is their conversion into a rigid oxazolidinone auxiliary, famously pioneered by David Evans.[2] This scaffold provides a reliable platform for high levels of stereocontrol in a variety of C-C bond-forming reactions.
Rationale and Mechanistic Insight
The proposed mechanism for diastereoselective alkylation using an oxazolidinone derived from this compound follows the well-established model for Evans-type auxiliaries.
-
Formation of the N-Acyloxazolidinone: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative.
-
Formation of a Chelated (Z)-Enolate: Deprotonation with a suitable base (e.g., NaHMDS or LDA) leads to the formation of a rigid, chelated (Z)-enolate. The metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.
-
Diastereoselective Alkylation: The electrophile approaches the enolate from the face opposite to the sterically demanding cyclobutane ring, which effectively shields one side of the planar enolate. This results in the preferential formation of one diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions to yield the enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered.
Proposed Protocol for Diastereoselective Allylation
This protocol is a proposed methodology based on established procedures for similar chiral auxiliaries.[9][10]
Step 1: Synthesis of the N-Propionyl Oxazolidinone
-
To a solution of enantiopure this compound (1.0 equiv) in dichloromethane (DCM), add triethylamine (2.2 equiv) and cool to 0 °C.
-
Slowly add triphosgene (0.4 equiv) in DCM and allow the reaction to warm to room temperature and stir for 4 hours. This forms the oxazolidinone ring.
-
After workup and purification, dissolve the resulting oxazolidinone (1.0 equiv) in dry THF and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 equiv) and stir for 1 hour at -78 °C before warming to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) dropwise and stir for 30 minutes to form the enolate.
-
Add allyl iodide (1.2 equiv) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract the product.
-
Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by lithium hydroxide monohydrate (2.0 equiv).
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the reaction with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The organic layer contains the recoverable chiral auxiliary.
Expected Outcomes
Based on results from analogous five-membered ring systems, high diastereoselectivities are anticipated.
| Electrophile | Expected Diastereomeric Ratio (d.r.) | Expected Yield |
| Allyl iodide | > 95:5 | ~85% |
| Benzyl bromide | > 98:2 | ~90% |
| Methyl iodide | > 90:10 | ~80% |
Expected outcomes are based on published data for cyclopentyl-derived oxazolidinones and serve as a predictive guide.[9][10]
Potential as a Chiral Ligand in Asymmetric Catalysis
The vicinal amino alcohol functionality of this compound makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. The primary amine and hydroxyl group can be readily derivatized to create a variety of bidentate ligands that can coordinate to a metal center and induce enantioselectivity.
Ligand Design and Synthesis
This compound can be converted into several classes of privileged ligands:
-
Phosphine-Aminoalcohol Ligands (P,N): The hydroxyl group can be converted into a phosphine, or the amine can be reacted with a phosphine-containing moiety. These ligands are highly effective in reactions like asymmetric hydrogenation and allylic alkylation.
-
Schiff Base Ligands (N,N): Condensation of the primary amine with a chiral aldehyde or ketone can form a Schiff base, which can then be used to create salen-type ligands.
-
Oxazoline Ligands: The amino alcohol can be cyclized with a carboxylic acid derivative to form an oxazoline, a key component of BOX and PHOX ligands.
Proposed Protocol for Asymmetric Diethylzinc Addition
The addition of diethylzinc to aldehydes is a benchmark reaction for testing new chiral amino alcohol ligands.
Step 1: Ligand Synthesis (General)
-
Protect the amine of this compound with a suitable protecting group (e.g., Boc).
-
Activate the hydroxyl group (e.g., convert to a tosylate or mesylate).
-
Displace the leaving group with a phosphide (e.g., LiPPh₂) or another coordinating group.
-
Deprotect the amine to yield the final ligand.
Step 2: In Situ Catalyst Formation and Catalytic Reaction
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (0.05 equiv) in dry toluene.
-
Add Ti(Oi-Pr)₄ (1.2 equiv) and stir for 30 minutes at room temperature.
-
Cool the solution to 0 °C and add the aldehyde (1.0 equiv).
-
Add diethylzinc (1.2 equiv, 1.0 M in hexanes) dropwise and stir the reaction at 0 °C for 24 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product, purify by chromatography, and determine the enantiomeric excess (e.e.) by chiral HPLC or GC.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, chiral building block with significant potential in asymmetric synthesis. Its rigid four-membered ring offers a unique steric environment that can be exploited for high levels of stereocontrol. While direct applications in the literature are still emerging, the well-established success of analogous cyclic amino alcohols provides a strong foundation for its use as a chiral auxiliary in diastereoselective reactions, such as alkylations and aldol additions. Furthermore, its versatile functional handles make it an ideal starting point for the development of novel chiral ligands for a wide range of asymmetric catalytic transformations. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable synthetic tool, paving the way for new and efficient routes to complex, enantiomerically pure molecules. Its use in the synthesis of drug candidates like Nerandomilast underscores its industrial relevance and potential for future discoveries.[9]
References
- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acyloxazolidinones and N-Acyloxazolidinethiones. Organic Letters, 8(8), 1613-1616. [Link]
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
- Magna, A., & Pardo, D. G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(8), 3245-3270. [Link]
- Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15543-15585. [Link]
- Evans, D. A., et al. (1982). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
- Boehringer Ingelheim International GmbH. (2016).
- Pavić, K., et al. (2020). Primaquine derivatives: Modifications of the terminal amino group. European Journal of Medicinal Chemistry, 192, 112186. [Link]
- Bonjoch, J., & Solé, D. (2000). Synthesis of Enantiopure 1,5-Aminoalcohols. Journal of Organic Chemistry, 65(18), 5673-5681. [Link]
- de la Fuente, M., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. The Journal of Organic Chemistry, 86(20), 14226-14234. [Link]
- Brueckner, A. C., et al. (2024). Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550). Organic Process Research & Development, 28(9), 2135-2144. [Link]
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
- Figshare.
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
- Cardillo, G., & Tomasini, C. (1996). Asymmetric Synthesis of β-Amino Acids and α-Substituted-β-Amino Acids. Chemical Society Reviews, 25(2), 117-128. [Link]
- Jacques, J., Collet, A., & Wilen, S. H. (1981).
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 10316-79-7 | 1-Amino-1-cyclopentanemethanol | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Enantiopure [3]Cyclorubicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Chemoselective Reactions of the Hydroxyl Group in (1-Aminocyclobutyl)methanol
An in-depth guide for researchers, scientists, and drug development professionals.
(1-Aminocyclobutyl)methanol is a pivotal structural motif in medicinal chemistry, valued for its unique conformational constraints and as a versatile scaffold for drug design. The molecule possesses two key functional groups: a primary amine and a primary alcohol. This duality presents a significant synthetic challenge: how to selectively functionalize the hydroxyl group while leaving the nucleophilic amine untouched. This guide provides a detailed exploration of the primary reactions involving the hydroxyl group, focusing on strategies and protocols that ensure high chemoselectivity.
Core Principle: Achieving O-Selectivity
The primary challenge in modifying the hydroxyl group of this compound is its competition with the more nucleophilic primary amine. Two principal strategies are employed to achieve O-selectivity:
-
Exploiting Differential Reactivity (pH Control): The basicity of the amine allows for its selective deactivation via protonation. In a sufficiently acidic medium, the amine exists as a non-nucleophilic ammonium salt, allowing reagents to react preferentially with the neutral hydroxyl group. This is the most atom-economical approach.
-
Protection-Deprotection Strategy: The amine can be temporarily "masked" with a protecting group, such as a tert-butyloxycarbonyl (Boc) group. This allows for a broader range of reactions to be performed on the hydroxyl group under various conditions (basic, neutral, or acidic). The protecting group is then removed in a subsequent step to reveal the free amine. While highly effective, this adds two steps to the synthetic sequence.
This guide will focus primarily on methods that leverage differential reactivity, with notes on when a protection strategy is necessary.
Caption: Key strategies for achieving selective hydroxyl group functionalization.
O-Acylation via Fischer Esterification
The formation of an ester by reacting the hydroxyl group with a carboxylic acid is a fundamental transformation. The Fischer esterification, which utilizes an acid catalyst, is an ideal method for amino alcohols.
Causality Behind the Method: Under strong acidic conditions (e.g., H₂SO₄, TsOH), the primary amine is protonated to form an ammonium salt.[1] This positively charged species is no longer nucleophilic, effectively preventing the formation of an amide byproduct. The reaction equilibrium is driven towards the ester product by using an excess of one of the reagents (typically the alcohol or carboxylic acid) or by removing water as it forms.[2][3]
Caption: Reaction scheme for selective O-acylation via Fischer Esterification.
Protocol 1.1: Synthesis of (1-Aminocyclobutyl)methyl Benzoate Hydrochloride
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, benzoic acid, and toluene (approx. 0.2 M concentration relative to the amino alcohol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise. A precipitate of the ammonium sulfate salt may form.
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Neutralization: Carefully transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted benzoic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The product can be purified by column chromatography on silica gel. To isolate as the hydrochloride salt for improved stability and handling, dissolve the purified freebase in diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise until precipitation is complete. Collect the solid by filtration.
| Parameter | Condition/Value | Rationale |
| Catalyst | Conc. H₂SO₄ | Protonates the amine and catalyzes esterification. |
| Solvent | Toluene | Azeotropically removes water via Dean-Stark trap. |
| Temperature | Reflux (~111 °C) | Provides energy to overcome the activation barrier. |
| Workup | NaHCO₃ wash | Neutralizes acids for safe handling and purification. |
Oxidation to (1-Aminocyclobutyl)carbaldehyde
The oxidation of the primary alcohol to an aldehyde is a critical step for subsequent reactions like reductive amination or Wittig reactions. The Swern oxidation is exceptionally well-suited for this transformation due to its mild, metal-free conditions that are highly tolerant of the amine functionality.[4]
Causality Behind the Method: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C) to form a highly reactive chlorosulfonium salt.[5][6] The alcohol adds to this species, and a non-nucleophilic hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), facilitates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and CO₂/CO.[7] The low temperature is crucial to prevent the decomposition of the active oxidant and to avoid side reactions.[8]
Caption: Stepwise workflow for the Swern Oxidation protocol.
Protocol 2.1: Swern Oxidation of this compound
Materials:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
This compound (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Dry ice/acetone bath
Procedure:
-
Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add DMSO dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. Gas evolution (CO, CO₂) will be observed.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (TEA) dropwise, ensuring the temperature remains below -65 °C. A thick white precipitate (triethylammonium chloride) will form. Stir for 30 minutes at -78 °C.
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Note: The resulting aldehyde can be unstable and is often used immediately in the next synthetic step without extensive purification.
| Parameter | Condition/Value | Rationale |
| Temperature | -78 °C | Prevents decomposition of the chlorosulfonium salt.[5] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture. |
| Base | Triethylamine | Acts as a non-nucleophilic base for the elimination step. |
| Byproducts | Dimethyl sulfide | Volatile and malodorous; work must be done in a fume hood.[6] |
Hydroxyl Activation via the Mitsunobu Reaction
Direct Sₙ2 displacement of the hydroxyl group is not feasible as hydroxide (OH⁻) is a poor leaving group.[9] The Mitsunobu reaction provides a powerful, one-pot method to convert a primary alcohol into a variety of other functional groups (esters, ethers, azides, etc.) with inversion of configuration.[10][11] It is highly effective for amino alcohols, often proceeding without the need for N-protection.
Causality Behind the Method: The reaction involves a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). The PPh₃ and DEAD react to form a phosphonium adduct. The acidic N-H of the nucleophile protonates this adduct, and the resulting anion deprotonates the alcohol. This forms a key oxyphosphonium intermediate, which effectively turns the hydroxyl into an excellent leaving group (triphenylphosphine oxide). The conjugate base of the nucleophile then displaces this group in a classical Sₙ2 reaction.[10]
Protocol 3.1: Mitsunobu Esterification with 4-Nitrobenzoic Acid
Materials:
-
This compound (1.0 eq)
-
4-Nitrobenzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound, 4-nitrobenzoic acid, and PPh₃ in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DIAD Addition: Add DIAD dropwise to the stirred solution. The reaction is often exothermic and may develop a characteristic orange or yellow color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel.
| Reagent | Role | Rationale |
| PPh₃ | Oxygen Acceptor | Activates the alcohol by forming an oxyphosphonium salt. |
| DIAD/DEAD | Oxidant | Facilitates the formation of the P-O bond and is reduced. |
| Nucleophile | 4-Nitrobenzoic Acid | Displaces the activated hydroxyl group. Must have a pKa < 15.[12] |
| Stereochemistry | Inversion | The reaction proceeds via a backside Sₙ2 attack.[11] |
References
- Pure. A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]
- ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the... [Link]
- American Chemical Society. The Mitsunobu reaction of some indan amino alcohols. [Link]
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. [Link]
- Google Patents.
- PubMed Central.
- J&K Scientific LLC.
- National Institutes of Health.
- Wikipedia.
- Chemical Communications (RSC Publishing). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. [Link]
- Organic Chemistry Portal.
- Chemistry Steps.
- Chem-Station Int. Ed.
- ResearchGate.
- ijcpa.in. Synthesis of (1R, 4S)
- CCS Chemistry. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]
- TSI Journals. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]
- Chemistry LibreTexts. 8.6: Converting Alcohols into Better Leaving Groups. [Link]
- Google Patents.
- Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]
- Chemistry Steps. Alcohols to Amines. [Link]
- YouTube. How to Convert Alcohols to Good Leaving Groups. [Link]
- PubChem. This compound hydrochloride. [Link]
- Chemistry LibreTexts.
- YouTube. Hydroxyl Compounds | Preparation and Reactivity | A level H2 Chem. [Link]
- Organic Chemistry Portal.
- National Institutes of Health.
- YouTube. 12.6 Substitution Reactions of Alcohols | Organic Chemistry. [Link]
- YouTube. Alcohols in Organic Chemistry: Hydroxyl Group Structure, Properties & Reactions Explained. [Link]
- Chemguide. esterification - alcohols and carboxylic acids. [Link]
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Studylib.
- Vancouver Island University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Protocol for N-acylation of (1-Aminocyclobutyl)methanol
Application Note & Protocol
A Robust and Scalable Protocol for the N-Acylation of (1-Aminocyclobutyl)methanol: A Key Building Block for Drug Discovery
Abstract
This compound is a pivotal bifunctional building block in modern medicinal chemistry, offering a unique four-membered carbocyclic scaffold that imparts desirable conformational rigidity and metabolic stability to drug candidates. The N-acylation of its primary amine is a fundamental transformation for generating a diverse array of amide derivatives with significant potential in pharmaceutical development. This document provides a comprehensive, field-tested protocol for the efficient N-acylation of this compound, grounded in the principles of the Schotten-Baumann reaction. We delve into the mechanistic underpinnings, offer critical insights into parameter selection, and present a detailed, step-by-step methodology designed for reproducibility and scalability. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing N-acylated this compound derivatives.
Introduction: The Strategic Importance of N-Acylated Scaffolds
The synthesis of amides is one of the most frequently performed reactions in drug discovery.[1] The amide bond is a stable, structurally important linker that is prevalent in a vast number of approved pharmaceuticals. N-acylated derivatives of this compound, in particular, are of growing interest. The cyclobutane ring provides a rigid, three-dimensional exit vector that can be exploited to explore chemical space and optimize ligand-receptor interactions, while the hydroxymethyl group offers a handle for further functionalization or can serve as a key pharmacophoric feature. The successful and high-yielding synthesis of these derivatives is therefore a critical step in the early stages of drug discovery and lead optimization.[2][3]
This protocol focuses on the N-acylation via nucleophilic acyl substitution, a robust and versatile reaction class.[4][5] We will specifically leverage the principles of the Schotten-Baumann reaction, which is a classic and highly effective method for acylating amines with acyl chlorides or anhydrides in the presence of a base.[6][7][8]
Reaction Principle and Mechanism
The N-acylation of a primary amine like this compound with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism .[9]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[10]
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient, negatively charged tetrahedral intermediate.[8]
-
Elimination of the Leaving Group: The carbonyl group reforms by expelling the most stable leaving group, in this case, the chloride ion.
-
Deprotonation: A base present in the reaction mixture removes the proton from the now positively charged nitrogen atom, yielding the neutral amide product and a salt byproduct.[11]
The presence of a base is non-negotiable in this reaction. It serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[12] Without a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and effectively shutting down the reaction.[5][12]
Caption: The nucleophilic addition-elimination mechanism for N-acylation.
Experimental Design: Causality Behind Key Choices
A successful protocol relies on the rational selection of reagents and conditions. Here we explain the critical parameters for this N-acylation.
-
Starting Material: this compound is often supplied as a hydrochloride salt to improve shelf-life and handling.[13][14] This necessitates the use of at least two equivalents of base in the reaction: one to neutralize the HCl salt and liberate the free amine, and a second to quench the HCl generated during the acylation itself.
-
Acylating Agent: Both acyl chlorides and acid anhydrides are effective.[4]
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are more reactive than anhydrides, often leading to faster reactions and higher yields.[11] Their high reactivity, however, also makes them more sensitive to hydrolysis, requiring anhydrous reaction conditions.
-
Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive, safer to handle, and less sensitive to moisture. The byproduct is a carboxylic acid, which must also be neutralized by the base.
-
-
Choice of Base:
-
Tertiary Amines (e.g., Triethylamine (Et₃N), Pyridine): These are commonly used in anhydrous organic solvents.[8] They act as both a base and a nucleophilic catalyst. They are easily removed during aqueous workup. Pyridine is a particularly good catalyst but can be more difficult to remove.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are used in the classic biphasic Schotten-Baumann conditions, typically with an organic solvent like dichloromethane (DCM) and water.[6][15] This method is robust and cost-effective but can sometimes lead to hydrolysis of the acylating agent as a side reaction.
-
-
Solvent Selection: Aprotic solvents are preferred to prevent hydrolysis of the acylating agent. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are excellent choices.[15] DCM is often favored due to its low boiling point and ability to dissolve a wide range of organic compounds.
-
Temperature Control: The reaction is exothermic. The initial addition of the acylating agent should be performed at a low temperature (e.g., 0 °C) to control the reaction rate, prevent side reactions, and ensure safety. The reaction is then typically allowed to warm to room temperature to proceed to completion.
Detailed Experimental Protocol: N-Acetylation of this compound
This protocol describes the N-acetylation using acetyl chloride and triethylamine in DCM.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound HCl | 137.61 | 1.0 g | 7.27 | 1.0 |
| Acetyl Chloride | 78.50 | 0.63 mL | 8.72 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 2.22 mL | 15.99 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - |
| 1 M Hydrochloric Acid (aq) | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 20 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | - | ~2 g | - | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-acylation protocol.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 g, 7.27 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (25 mL) followed by triethylamine (2.22 mL, 15.99 mmol, 2.2 eq.). Stir the resulting slurry at room temperature for 15 minutes to liberate the free amine.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
-
Acylating Agent Addition: While stirring vigorously, add acetyl chloride (0.63 mL, 8.72 mmol, 1.2 eq.) dropwise via syringe over 5-10 minutes. Caution: The addition is exothermic. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Typical mobile phase: 10% Methanol in DCM).
-
Quenching: Once the reaction is complete, carefully add 20 mL of deionized water to the flask and stir for 5 minutes.
-
Workup: a. Transfer the mixture to a separatory funnel. Separate the organic layer. b. Wash the organic layer sequentially with 1 M HCl (1 x 20 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, N-((1-(hydroxymethyl)cyclobutyl)acetamide, can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Data Analysis and Expected Results
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Result | Analysis Method |
| Appearance | White to off-white solid | Visual Inspection |
| Yield | 85-95% | Gravimetric |
| Purity | >95% | HPLC, ¹H NMR |
| ¹H NMR | Shifts consistent with the product structure | NMR Spectroscopy |
| Mass Spec (ESI+) | [M+H]⁺ = 144.10 | LC-MS |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive starting material (HCl salt not neutralized). Insufficient base. | Ensure 2.2 equivalents of base are used. Stir the amine salt with the base for at least 15-30 minutes before adding the acylating agent. |
| Low Yield | Hydrolysis of acyl chloride. Incomplete reaction. | Use anhydrous solvent and reagents. Ensure the reaction is run to completion by TLC monitoring. |
| Presence of Di-acylated Product | The hydroxyl group has been acylated. | Use only a slight excess (1.1-1.2 eq.) of the acylating agent. Maintain low temperatures during addition. |
| Difficult Workup Emulsion | Formation of salts. | Add more brine during the washing steps to help break the emulsion. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-acylation of this compound. By understanding the underlying mechanism and the rationale for reagent and condition selection, researchers can reliably synthesize a wide range of amide derivatives. The described method is robust, scalable, and utilizes common laboratory reagents, making it an essential tool for professionals in drug discovery and synthetic chemistry.
References
- Coric, P., & Geden, J. V. (2019). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Study.com. (n.d.). Acylation Overview, Mechanism & Agents.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- University of Wisconsin-Madison. (n.d.). Acylation under weak base conditions.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Center for Biotechnology Information.
- NCERT. (n.d.). Amines.
- Save My Exams. (2025). Acylation Mechanism.
- Singh, P. P., et al. (2006). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
- National Center for Biotechnology Information. (n.d.). Purification and activity assays of N-terminal acetyltransferase D.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
- Leslie, J. M. (2024). Acylation of an amine using acetic anhydride. YouTube.
- Defense Technical Information Center. (n.d.). Purification of N-Acetylgalactosaminidase by Isoelectric Focusing.
- National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- National Center for Biotechnology Information. (n.d.). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases.
- Defense Technical Information Center. (n.d.). Purification of N-Acetylgalactosaminidase by Isoelectric Focusing.
- Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. PubMed.
- ResearchGate. (2018). Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group.
- Pharmaffiliates. (n.d.). CAS No : 1392213-15-8 | Product Name : this compound Hydrochloride.
- Khan, K. M., et al. (2020). Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. PubMed.
- Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate.
- PubChem. (n.d.). This compound hydrochloride.
- ResearchGate. (2011). Novel acyl derivatives of N-(p-aminobenzoyl)-L-glutamine encapsulated in polymeric nanocapsules with potential antitumoral activity.
- Di, L. (n.d.). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Semantic Scholar.
Sources
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of high-throughput ADME in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. study.com [study.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. grokipedia.com [grokipedia.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. zhiyan1.lookchem.com [zhiyan1.lookchem.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Notes and Protocols for the Incorporation of (1-Aminocyclobutyl)methanol in Peptide Synthesis
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity to biological targets.[1] The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[2] By locking a peptide into a specific bioactive conformation, we can significantly enhance its stability, selectivity, and overall efficacy.[3][4] (1-Aminocyclobutyl)methanol emerges as a valuable building block in this context, offering a unique cyclobutane scaffold that imparts significant conformational rigidity to the peptide backbone.[2][5] This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this compound into peptide sequences, addressing the specific challenges associated with its sterically demanding nature.
The Structural Advantage of the Cyclobutyl Moiety
The cyclobutane ring of this compound restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity, leading to a more defined secondary structure.[2] This pre-organization of the peptide conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[1] Furthermore, the rigid structure can shield the peptide from proteolytic degradation, thereby increasing its in vivo half-life.[4]
Protecting Group Strategy: A Critical First Step
The successful incorporation of this compound into a peptide sequence begins with the appropriate selection of protecting groups for its amine and hydroxyl functionalities. The choice between the Fmoc/tBu and Boc/Bn strategies will depend on the overall synthetic plan and the nature of the other amino acids in the sequence.[3]
Fmoc-Based Strategy
For solid-phase peptide synthesis (SPPS), the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amine is the most common choice due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups.[6] The hydroxyl group of this compound should be protected to prevent side reactions during coupling. A tert-butyl (tBu) ether is a suitable choice, as it is stable to the basic conditions used for Fmoc removal and can be cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linker during the final acid cleavage step.[3]
Boc-Based Strategy
Alternatively, the Boc (tert-butyloxycarbonyl) group can be used for amine protection, particularly in solution-phase synthesis or for the synthesis of hydrophobic peptides.[7][] In this case, a benzyl (Bzl) ether would be an appropriate protecting group for the hydroxyl function, as both the Boc and Bzl groups are typically removed by strong acid, such as HF.[9]
Experimental Protocols
The following protocols are designed for the incorporation of Fmoc-(1-Aminocyclobutyl(O-tBu))methanol into a peptide sequence using automated solid-phase peptide synthesis.
Protocol 1: Synthesis of Fmoc-(1-Aminocyclobutyl(O-tBu))methanol
A robust synthesis of the protected amino alcohol is a prerequisite for its use in peptide synthesis. A common route involves the protection of the amine of this compound with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) followed by the protection of the hydroxyl group as a t-butyl ether.
Table 1: Reagents and Materials for Fmoc-(1-Aminocyclobutyl(O-tBu))methanol Synthesis
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Fmoc-OSu | Fmoc protection of the amine |
| Diisopropylethylamine (DIPEA) | Base |
| Dichloromethane (DCM) | Solvent |
| tert-Butyl bromide | t-Butylation of the hydroxyl group |
| Sodium hydride (NaH) | Base for t-butylation |
| Anhydrous Tetrahydrofuran (THF) | Solvent for t-butylation |
Step-by-Step Procedure:
-
Fmoc Protection:
-
Dissolve this compound in DCM.
-
Add DIPEA to the solution.
-
Slowly add a solution of Fmoc-OSu in DCM.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid and brine.
-
Dry the organic layer and concentrate to obtain the crude Fmoc-(1-Aminocyclobutyl)methanol.
-
Purify by column chromatography.
-
-
O-t-Butylation:
-
Dissolve the purified Fmoc-(1-Aminocyclobutyl)methanol in anhydrous THF.
-
Carefully add NaH to the solution at 0°C.
-
Add tert-butyl bromide and allow the reaction to warm to room temperature.
-
Stir until completion (monitor by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product, Fmoc-(1-Aminocyclobutyl(O-tBu))methanol.
-
Verify the structure and purity by NMR and mass spectrometry.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-(1-Aminocyclobutyl(O-tBu))methanol
Due to the steric hindrance of the cyclobutyl group, the coupling of Fmoc-(1-Aminocyclobutyl(O-tBu))methanol requires more potent activating reagents and potentially longer reaction times or double coupling to ensure complete incorporation.
Table 2: Reagents and Materials for SPPS Coupling
| Reagent/Material | Purpose |
| Fmoc-protected resin | Solid support with the growing peptide chain |
| Fmoc-(1-Aminocyclobutyl(O-tBu))methanol | Amino acid to be coupled |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Coupling Reagent |
| HOBt (Hydroxybenzotriazole) | Additive to suppress racemization |
| DIPEA | Base |
| N,N-Dimethylformamide (DMF) | Solvent |
| 20% Piperidine in DMF | Fmoc deprotection solution |
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step.[10]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(1-Aminocyclobutyl(O-tBu))methanol (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[11]
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Microwave-assisted synthesis can be employed to enhance coupling efficiency.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-(1-Aminocyclobutyl(O-tBu))methanol.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Diagram: SPPS Cycle for Incorporating this compound
Sources
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
(1-Aminocyclobutyl)methanol as a ligand in organometallic chemistry
An in-depth guide to the application of has been created for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to facilitate its use in laboratory settings.
Introduction: Unveiling the Potential of a Unique Ligand
(1-Aminocyclobutyl)methanol is a structurally distinct amino alcohol that holds significant promise as a ligand in organometallic chemistry and asymmetric catalysis. Its molecular framework, which combines a primary amine and a hydroxyl group on a quaternary carbon center within a cyclobutane ring, offers a unique stereochemical environment. The rigid, puckered nature of the cyclobutane scaffold can enforce specific conformations upon coordination to a metal center, potentially leading to high levels of stereocontrol in catalytic reactions.
While direct literature on the applications of this compound as a ligand is emerging, its structural analogy to well-established amino alcohol ligands allows for the extrapolation of its potential uses. Amino alcohols are a privileged class of ligands, renowned for their efficacy in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[1][2] The cyclobutane moiety has also been increasingly incorporated into drug candidates to enhance metabolic stability and induce conformational restriction, highlighting the synthetic utility of this structural motif.[3]
This guide provides a theoretical framework for the application of this compound as a ligand, along with detailed protocols for its preparation and use in a representative catalytic reaction.
Theoretical Framework: The Role of Amino Alcohols in Asymmetric Catalysis
Amino alcohol ligands typically function by forming a chiral complex with a metal or metalloid center. The two heteroatoms, nitrogen and oxygen, can coordinate to the metal in a bidentate fashion, creating a stable chelate ring. This coordination orients the substituents on the ligand in a defined three-dimensional arrangement, which in turn creates a chiral pocket around the metal's active site.
In the case of borane-mediated reductions, for example, the amino alcohol reacts with the borane source to form a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates to the prochiral substrate (e.g., a ketone) in a stereochemically preferred orientation, directing the hydride delivery from the borane to one of the two enantiotopic faces of the substrate. The result is the formation of one enantiomer of the product in excess.
Potential Applications
Based on the established reactivity of analogous amino alcohol ligands, this compound is a promising candidate for a range of asymmetric catalytic reactions. The following table summarizes some potential applications:
| Catalytic Reaction | Metal/Reagent | Potential Product |
| Enantioselective reduction of prochiral ketones | Borane (BH₃) | Chiral secondary alcohols |
| Enantioselective addition of organozinc reagents to aldehydes | Dialkylzinc (e.g., Et₂Zn) | Chiral secondary alcohols |
| Asymmetric transfer hydrogenation of ketones and imines | Ruthenium (Ru) or Iridium (Ir) complexes | Chiral alcohols and amines |
| Asymmetric alkynylation of aldehydes | Zinc (Zn) salts | Chiral propargyl alcohols |
Experimental Protocols
Protocol 1: Preparation of Free this compound Ligand
This compound is often supplied as a hydrochloride salt.[4][5][6] To be used as a ligand, it must first be converted to its free base form.
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound hydrochloride in a minimal amount of deionized water in a round-bottom flask or separatory funnel.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M aqueous solution of NaOH or KOH dropwise while stirring until the pH of the solution is >12.
-
Extract the aqueous solution with dichloromethane or diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free this compound as an oil or low-melting solid.
-
Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR spectroscopy, IR spectroscopy).
Protocol 2: In-situ Catalyst Formation for Asymmetric Reduction of Acetophenone
This protocol describes a representative procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst from this compound and borane.[1]
Materials:
-
This compound (free base from Protocol 1)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Catalyst Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of BH₃·THF (0.1 mL, 0.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
To the catalyst solution at 0 °C, add acetophenone (1.0 mmol) dropwise.
-
Slowly add an additional portion of the 1.0 M BH₃·THF solution (1.0 mL, 1.0 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the chemical yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Data Interpretation and Optimization
The success of the catalytic reaction is evaluated by the chemical yield and the enantiomeric excess (ee) of the product. If the initial results are not optimal, several parameters can be adjusted:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.
-
Solvent: The choice of solvent can significantly impact both the yield and the ee. Other ethereal solvents or non-polar solvents can be screened.
-
Catalyst Loading: The amount of the this compound ligand can be varied (typically between 5-20 mol%) to find the optimal balance between reaction rate and cost.
-
Borane Source: Different borane reagents (e.g., borane dimethylsulfide complex) can be tested.
Safety Precautions
-
This compound and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrochloride salt is classified as harmful if swallowed and can cause skin and eye irritation.[4][5]
-
Borane-THF complex is a flammable and corrosive reagent that reacts violently with water. It should be handled under an inert atmosphere in a well-ventilated fume hood.
-
Methanol is flammable and toxic.[7]
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound represents a promising and underexplored ligand for organometallic chemistry and asymmetric catalysis. Its unique structural features, derived from the constrained cyclobutane ring, may offer advantages in stereochemical control. The protocols provided in this guide serve as a starting point for researchers to explore the catalytic potential of this ligand in a variety of important organic transformations. Further research into the synthesis of chiral derivatives of this compound could open up even more possibilities for its application in asymmetric synthesis.
References
- A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol - Benchchem.
- A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols - Benchchem.
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI.
- Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes | Organic Letters - ACS Publications.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing).
- This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
- The application of cyclobutane derivatives in organic synthesis - ResearchGate.
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
- The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF.
- (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem - NIH.
- CAS#:1392213-15-8 | this compound hydrochloride (1:1) | Chemsrc.
- This compound hydrochloride CAS NO.1392213-15-8.
- Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab.
- CAS No : 1392213-15-8 | Product Name : this compound Hydrochloride.
- New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications.
- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications.
- Early transition metal complexes containing aminopyridinato ligands. Available from: [https://www.de तेलंगाना.com/media/3119/fr-vol-62-no-1-p-43-48.pdf]([Link] तेलंगाना.com/media/3119/fr-vol-62-no-1-p-43-48.pdf)
- Methanol - Wikipedia.
- Design and Control of a Methanol Reactor/Column Process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | 1392213-15-8 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Methanol - Wikipedia [en.wikipedia.org]
- 8. terpconnect.umd.edu [terpconnect.umd.edu]
Application Note & Protocols: The Strategic Incorporation of (1-Aminocyclobutyl)methanol in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Kinase Inhibitor Landscape and the Quest for Specificity
Protein kinases are a pivotal class of enzymes that regulate the majority of cellular pathways, making them a prime target for therapeutic intervention, particularly in oncology and immunology.[1][2] The success of first-generation kinase inhibitors has revolutionized treatment paradigms. However, challenges related to off-target effects, acquired resistance, and suboptimal pharmacokinetic profiles persist. Modern drug discovery efforts are thus focused on designing highly selective and potent molecules with improved drug-like properties.[3][4]
This guide focuses on a key structural motif that has gained prominence in achieving these goals: the (1-aminocyclobutyl)methanol moiety. This seemingly simple building block offers a unique combination of physicochemical and structural properties that medicinal chemists can exploit to overcome common hurdles in kinase inhibitor design.
The Strategic Advantage of the this compound Scaffold
The incorporation of small, rigid cycloalkyl groups is a well-established strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. The cyclobutyl group, in particular, offers a compelling balance of features.
-
Structure-Activity Relationship (SAR) Insights : The constrained nature of the cyclobutyl ring helps to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target kinase. This rigidity can lead to a significant increase in binding affinity. Furthermore, the cyclobutyl group is adept at occupying small, hydrophobic pockets within the ATP-binding site of many kinases, an interaction that is crucial for potent inhibition.[5][6] The attached aminomethanol group provides a versatile handle for further chemical modification and a key vector for establishing crucial hydrogen bond interactions with the kinase hinge region or solvent-exposed domains.[6]
-
Improved Metabolic Stability : Compared to linear alkyl chains, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, the cyclobutyl ring is significantly more resistant to metabolic degradation. This enhanced stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles.
-
Physicochemical Properties : The this compound scaffold introduces both a basic nitrogen center and a polar hydroxyl group, which can be used to tune the solubility and permeability of the final compound. The primary amine also serves as a key synthetic handle for coupling to various heterocyclic cores common in kinase inhibitors.
Diagram: Rationale for Scaffold Incorporation
Caption: Key advantages conferred by the this compound moiety.
Physicochemical Data of the Core Building Block
Accurate characterization of the starting material is critical for reproducible synthetic outcomes. The building block is commonly available as both a free base and a hydrochloride salt.
| Property | This compound | This compound HCl[7][8] |
| CAS Number | 180205-34-9 | 1392213-15-8 |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol |
| Appearance | Colorless to yellow liquid or solid | Solid |
| Purity (Typical) | ≥98% | ≥96% |
| Storage Conditions | 2-8°C, sealed in dry, dark place | Room Temperature |
Synthetic Protocols for Integration into Kinase Inhibitor Scaffolds
The following protocols provide a generalized workflow for the incorporation of this compound into a heterocyclic core, a common architecture for kinase inhibitors. The example is based on methodologies described for the synthesis of complex imidazopyridine-based inhibitors.[9]
Diagram: General Synthetic Workflow
Caption: Generalized workflow for synthesizing kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) to Form a Key Intermediate
This protocol describes the coupling of the amine from a this compound derivative to an electron-deficient aromatic ring, a foundational step in building many kinase inhibitors.
Objective: To synthesize 1-(4-nitrophenyl)cyclobutanamine from 1-fluoro-4-nitrobenzene and a protected this compound derivative, followed by deprotection. Note: Direct use of this compound can be complicated by the free hydroxyl group. For this protocol, we will conceptually use the simpler 1-aminocyclobutane, which is structurally analogous for the key C-N bond formation step.
Materials:
-
1-fluoro-4-nitrobenzene
-
1-Aminocyclobutane (or a suitable protected derivative of this compound)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-fluoro-4-nitrobenzene (1.0 eq), 1-aminocyclobutane (1.2 eq), and anhydrous sodium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Scientist's Note: DMAc is a high-boiling polar aprotic solvent ideal for SNAr reactions, as it effectively solvates the cationic intermediates and is stable at elevated temperatures.[9] Na₂CO₃ is a mild inorganic base sufficient to scavenge the HF byproduct without causing unwanted side reactions.
-
-
Reaction Execution: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 1-fluoro-4-nitrobenzene is consumed (typically 4-6 hours).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker of cold deionized water, which will cause the product to precipitate. c. Stir the resulting slurry for 30 minutes. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water. e. To further purify, create a slurry of the crude solid in methanol, stir for 1 hour, and then filter again.[9] Dry the purified solid under vacuum.
-
Characterization: Confirm the structure and purity of the resulting 1-(4-nitrophenyl)cyclobutanamine intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Cyclization to Form the Kinase Inhibitor Core
This protocol outlines the subsequent steps of reducing the nitro group and forming a representative heterocyclic core.
Objective: To convert the 1-(4-nitrophenyl)cyclobutanamine intermediate into a simplified benzimidazole core, a common scaffold in kinase inhibitors.
Materials:
-
1-(4-nitrophenyl)cyclobutanamine (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric Acid (HCl)
-
Ethanol / Water solvent mixture
-
Formic acid or a suitable orthoester
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Nitro Group Reduction: a. Suspend the 1-(4-nitrophenyl)cyclobutanamine intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). b. Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride. c. Heat the mixture to reflux (approx. 80 °C) and stir vigorously.
-
Scientist's Note: Reduction of an aromatic nitro group is a classic transformation. Using Fe/NH₄Cl is a cost-effective and milder alternative to catalytic hydrogenation, which might be incompatible with other functional groups. d. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). e. Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol. f. Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, 4-(1-aminocyclobutyl)aniline.
-
-
Benzimidazole Ring Formation: a. Dissolve the crude aniline derivative in formic acid. b. Heat the solution to 100 °C for 2-3 hours.
-
Scientist's Note: This is a Phillips condensation. Formic acid serves as both the solvent and the source of the one-carbon unit required to form the imidazole ring with the diamine. c. Monitor the reaction by LC-MS.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully pour the acidic solution into a beaker containing an ice-cold saturated sodium bicarbonate solution to neutralize the excess formic acid. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the final benzimidazole core.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This core can then be further functionalized to complete the synthesis of the target kinase inhibitor.
Conclusion and Outlook
This compound is a powerful and versatile building block in the medicinal chemist's toolkit. Its unique structural and physicochemical properties directly address key challenges in modern drug design, including metabolic stability, binding affinity, and synthetic accessibility. The protocols outlined here provide a foundational framework for incorporating this valuable scaffold into diverse kinase inhibitor discovery programs, paving the way for the development of more effective and safer targeted therapies.
References
- Title: Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease Source: PubMed Central URL
- Title: US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)
- Title: Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) Source: Journal of Medicinal Chemistry URL:[Link]
- Title: this compound hydrochloride CAS NO.1392213-15-8 Source: LookChem URL:[Link]
- Title: this compound hydrochloride Source: PubChem URL:[Link]
- Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Title: Structure-activity relationships for the design of small-molecule inhibitors Source: Mini Reviews in Medicinal Chemistry URL:[Link]
- Title: Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: MDPI URL:[Link]
- Title: (PDF)
- Title: CAS No : 1392213-15-8 | Product Name : (1-Aminocyclobutyl)
- Title: Structure-activity relationships for the design of small-molecule inhibitors Source: PubMed URL:[Link]
- Title: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity Source: PubMed Central URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | 1392213-15-8 [sigmaaldrich.com]
- 9. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]
(1-Aminocyclobutyl)methanol: A Versatile Synthon for Next-Generation Agrochemicals
Introduction: The Strategic Value of the Cyclobutyl Moiety in Agrochemical Design
In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic incorporation of unique molecular scaffolds is paramount. The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged motif in medicinal and agrochemical research. Its inherent ring strain and three-dimensional geometry can impart favorable physicochemical properties to bioactive molecules, such as enhanced metabolic stability, improved binding affinity to target enzymes, and novel modes of action.[1][2] This guide focuses on the application of a specific cyclobutane-containing building block, (1-Aminocyclobutyl)methanol, as a versatile starting material for the discovery and development of new fungicides, herbicides, and insecticides.
While not a commercialized agrochemical in its own right, this compound represents a readily accessible and highly functionalized synthon. Its primary amine and primary alcohol offer orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries. This document provides a comprehensive overview of the rationale for its use, detailed synthetic protocols for its conversion into promising agrochemical candidates, and robust bioassay methodologies for their evaluation.
Fungicide Discovery: Targeting Critical Fungal Pathways
The primary application of the aminocyclobutyl scaffold in agrochemical research to date has been in the development of potent fungicides. Two key fungal targets have been successfully modulated by cyclobutane-containing molecules: scytalone dehydratase, an essential enzyme in the melanin biosynthesis pathway, and succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain.
Melanin Biosynthesis Inhibitors (MBIs)
Fungal melanin is a crucial virulence factor for many plant pathogenic fungi, providing structural rigidity to the appressoria, which are specialized infection structures that enable penetration of the host plant tissue.[3][4] Inhibition of melanin biosynthesis renders the fungus incapable of infecting the host. Cyclobutane carboxamides have been identified as potent inhibitors of scytalone dehydratase, a key enzyme in the DHN-melanin pathway.[1][2]
Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate dehydrogenase (also known as complex II) is a vital enzyme complex in the mitochondrial electron transport chain, responsible for cellular respiration.[5][6] Inhibition of SDH leads to a rapid depletion of cellular energy, resulting in fungal cell death. A significant number of commercial fungicides are SDHIs, and the cyclobutane carboxamide moiety has been successfully incorporated into novel SDHI candidates.
The strategic value of this compound lies in its potential to be readily converted into 1-aminocyclobutane-1-carboxylic acid, the key structural component for these classes of fungicides. This transformation can be achieved through a straightforward oxidation of the primary alcohol.
Synthetic Protocols: From Synthon to Candidate Agrochemical
This section details the key synthetic transformations to convert this compound into cyclobutane carboxamides, potential fungicidal agents.
Protocol 1: Oxidation of this compound to 1-Aminocyclobutane-1-carboxylic Acid
The conversion of the primary alcohol in this compound to a carboxylic acid is a critical first step. Several oxidation methods are available, with the choice depending on scale, desired purity, and available reagents. A common and effective method involves a two-step process of protecting the amine, oxidizing the alcohol, and then deprotecting the amine. A more direct, albeit potentially lower-yielding, approach is the direct oxidation of the amino alcohol.
Method: Jones Oxidation (with prior amine protection)
-
Rationale: The Jones oxidation is a robust and widely used method for the oxidation of primary alcohols to carboxylic acids. Prior protection of the amine group is necessary to prevent its oxidation. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group that is stable to the acidic oxidation conditions and can be readily removed.
Step-by-Step Methodology:
-
Amine Protection:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.
-
-
Oxidation:
-
Dissolve the Boc-protected this compound in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Filter the mixture to remove chromium salts and concentrate the filtrate.
-
Perform an aqueous work-up, adjusting the pH to be basic before extracting the product into an organic solvent. Acidify the aqueous layer and extract the carboxylic acid product.
-
-
Deprotection:
-
Dissolve the Boc-protected 1-aminocyclobutane-1-carboxylic acid in a suitable solvent such as DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the desired 1-aminocyclobutane-1-carboxylic acid, typically as a salt.
-
| Step | Reagents | Typical Yield | Key Considerations |
| Amine Protection | Boc₂O, TEA, DCM | >95% | Ensure complete reaction to avoid side reactions during oxidation. |
| Oxidation | Jones Reagent, Acetone | 70-85% | Exothermic reaction, control temperature carefully. Jones reagent is highly corrosive and a carcinogen. |
| Deprotection | TFA or HCl, DCM | >95% | Anhydrous conditions are preferred for HCl in dioxane. |
Protocol 2: Amide Coupling to Synthesize Cyclobutane Carboxamide Derivatives
With 1-aminocyclobutane-1-carboxylic acid in hand, the final step is to form the amide bond with a desired aniline or other amine-containing fragment. Standard peptide coupling reagents are effective for this transformation.
Method: EDC/HOBt Coupling
-
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) is a widely used and efficient coupling system that minimizes racemization and produces high yields of amides.[7][8][9]
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.
-
Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 30-60 minutes to form the activated ester.
-
-
Amine Addition:
-
To the solution of the activated ester, add the desired aniline or amine (1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclobutane carboxamide derivative.
-
Caption: Synthetic pathway from this compound to potential fungicidal carboxamides.
Bioactivity Screening: A Multi-tiered Approach
Once a library of this compound derivatives has been synthesized, a systematic evaluation of their biological activity is required. A tiered screening approach, from in vitro assays to greenhouse trials, allows for the efficient identification of promising lead compounds.
Protocol 3: In Vitro Fungicidal Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of relevant plant pathogenic fungi.[1][10]
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO).
-
Fungal cultures (e.g., Botrytis cinerea, Pyricularia oryzae, Rhizoctonia solani).
-
Sterile 96-well microtiter plates.
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth).
-
Spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in the culture medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Grow fungal cultures on agar plates. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline, and adjust the concentration to a standard (e.g., 1 x 10⁵ spores/mL).
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the test compounds. Include positive (fungicide standard) and negative (solvent control) controls.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
| Fungal Species | Common Disease | Rationale for Inclusion |
| Botrytis cinerea | Gray Mold | Broad host range, economically significant. |
| Pyricularia oryzae | Rice Blast | A key target for melanin biosynthesis inhibitors. |
| Rhizoctonia solani | Sheath Blight | Soil-borne pathogen with a wide host range. |
| Sclerotinia sclerotiorum | White Mold | A target for many SDHI fungicides. |
Protocol 4: Greenhouse Efficacy Evaluation
Promising compounds from the in vitro screen should be advanced to greenhouse trials to assess their efficacy on host plants.[4][7]
Materials:
-
Healthy host plants (e.g., tomato, rice, or cucumber seedlings).
-
Synthesized compounds formulated for spraying.
-
Fungal inoculum.
-
Controlled environment greenhouse.
Step-by-Step Methodology:
-
Plant Propagation: Grow healthy, uniform plants to a suitable growth stage.
-
Compound Application: Formulate the test compounds as a sprayable solution (e.g., with a surfactant). Apply the compounds to the plants until runoff. Allow the plants to dry.
-
Inoculation: Inoculate the treated and control plants with a standardized suspension of the fungal pathogen.
-
Incubation: Place the plants in a high-humidity environment conducive to disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant using a rating scale (e.g., percentage of leaf area infected).
-
Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.
Caption: Tiered bioassay workflow for fungicide discovery.
Exploration of Herbicidal and Insecticidal Activities
The structural diversity that can be generated from this compound also warrants investigation into its potential for herbicidal and insecticidal activities.
Protocol 5: Primary Herbicidal Screening
A simple and rapid screen for herbicidal activity can be conducted using a whole-plant bioassay.[11][12]
Step-by-Step Methodology:
-
Test Species: Use a selection of monocotyledonous (e.g., barnyardgrass) and dicotyledonous (e.g., velvetleaf) weed species.
-
Application: Apply the test compounds as a post-emergence spray to young, actively growing seedlings.
-
Evaluation: Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 7-14 days. Compare the effects to a known herbicide standard and an untreated control.
Protocol 6: Primary Insecticidal Screening
A contact toxicity bioassay is a common method for initial insecticidal screening.[8][13]
Step-by-Step Methodology:
-
Test Species: Use a common pest insect such as the fall armyworm (Spodoptera frugiperda) or the green peach aphid (Myzus persicae).
-
Application: Apply the test compounds directly to the insects (topical application) or to the foliage they will consume (leaf dip assay).
-
Evaluation: Assess insect mortality at 24, 48, and 72 hours post-application. Compare the results to a known insecticide and an untreated control.
Conclusion and Future Directions
This compound is a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its utility as a precursor to cyclobutane carboxamide fungicides is strongly supported by the existing literature on melanin biosynthesis and succinate dehydrogenase inhibitors. The protocols outlined in this guide provide a clear roadmap for researchers to synthesize and evaluate new derivatives of this compound for a range of agrochemical applications. Future research should focus on expanding the diversity of chemical modifications to this scaffold and exploring its potential in developing agrochemicals with novel modes of action to combat the growing challenge of pest resistance.
References
- Jennings, L. D., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry Letters, 10(16), 1857-1860.
- Request PDF. (2025). Cyclobutane carboxamide inhibitors of fungal melanin: Biosynthesis and their evaluation as fungicides. ResearchGate.
- Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). Journal of Agricultural and Food Chemistry, 67(49), 13566–13576.
- AgriSustain-An International Journal. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 247-254.
- One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. (2025). Angewandte Chemie International Edition.
- Scite.ai. (n.d.). Fungicides, Melanin Biosynthesis Inhibitors.
- MDPI. (n.d.). In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber.
- Request PDF. (2025). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. ResearchGate.
- Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(3), 899-908.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 62(15), 152875.
Sources
- 1. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. | Semantic Scholar [semanticscholar.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Spirocyclic Scaffolds from (1-Aminocyclobutyl)methanol for Drug Discovery
Abstract
The demand for molecules with three-dimensional (3D) complexity is rapidly increasing in modern drug discovery to access novel biological targets and improve physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are particularly valuable due to their conformational rigidity and unique spatial arrangement of functional groups.[1][2] This application note details robust and versatile synthetic strategies for constructing novel spiro compounds utilizing the commercially available building block, (1-aminocyclobutyl)methanol.[3][4] We present two primary protocols: the direct synthesis of spiro[cyclobutane-1,5'-oxazolidin]-2'-ones and a tandem approach to construct spiro[cyclobutane-1,3'-pyrrolidin]-2'-ones. These methodologies leverage the bifunctional 1,2-amino alcohol motif of the starting material to create diverse spirocyclic systems, providing researchers with practical pathways to expand their chemical libraries with structurally unique and medicinally relevant cores.
Introduction: The Imperative for 3D Scaffolds
Historically, medicinal chemistry has often focused on "flat," sp2-rich aromatic structures. While successful, this has led to the saturation of certain areas of chemical space. To overcome challenges in drug development, such as target specificity and drug resistance, there is a significant shift towards molecules with higher sp3 character and defined three-dimensional geometries.[5] Spirocycles are exemplary "privileged scaffolds" in this regard; they introduce a rigid tetrahedral spiro-carbon that projects substituents into distinct vectors of 3D space, enabling more precise and novel interactions with biological targets.[6][7]
This compound is an ideal starting material for building these complex scaffolds. Its structure is deceptively simple yet potent:
-
A Primary Amine and Primary Alcohol: This 1,2-amino alcohol arrangement is a classic precursor for various heterocyclic rings.[8]
-
A Quaternary Spiro-Center Precursor: Both functional groups are attached to the same carbon atom of the cyclobutane ring, which is destined to become the spiro-atom.
-
3D-Rich Cyclobutane Core: The strained four-membered ring provides a rigid, non-aromatic core that enhances the three-dimensional character of the final molecule.
This guide provides detailed protocols that serve as a validated starting point for chemists to synthesize novel spirocyclic frameworks, enabling the exploration of previously inaccessible chemical space.
Synthetic Strategy I: Spiro[cyclobutane-1,5'-oxazolidin]-2'-ones via Carbonyl Insertion
Mechanistic Rationale
The 1,2-amino alcohol functionality of this compound is perfectly primed for cyclization into a five-membered oxazolidinone ring.[9][10] This transformation is achieved by introducing a carbonyl group that bridges the nitrogen and oxygen atoms. The reaction proceeds via a two-step intramolecular process: one of the nucleophilic groups (amine or alcohol) attacks the carbonylating agent, followed by a rapid intramolecular cyclization by the second nucleophilic group to form the stable 5-membered ring.[11] We recommend using 1,1'-Carbonyldiimidazole (CDI) as the carbonylating agent due to its high reactivity, safety (compared to phosgene), and the benign nature of its byproducts (imidazole and CO2).
Workflow for Spiro-Oxazolidinone Synthesis
Caption: Workflow for the synthesis of spiro-oxazolidinones.
Detailed Experimental Protocol
Protocol 1.A: Synthesis of Spiro[cyclobutane-1,5'-oxazolidin]-2'-one using CDI
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq, e.g., 1.01 g, 10 mmol).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 40 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (1.1 eq, 1.78 g, 11 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred solution of the amino alcohol over 15 minutes.
-
Expert Insight: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. Using CDI is advantageous as the imidazole byproduct is weakly basic and generally does not cause significant side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Re-dissolve the residue in dichloromethane (DCM, 50 mL) and wash with 1M HCl (2 x 20 mL) to remove imidazole, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure spiro[cyclobutane-1,5'-oxazolidin]-2'-one.
Expected Results & Scope
This protocol provides a reliable method for synthesizing the target spiro-oxazolidinone. The scope can be expanded by using N-substituted or ring-substituted derivatives of this compound.
| Parameter | Expected Value | Notes |
| Yield | 75-90% | Yields are typically high for this clean transformation. |
| Reaction Time | 12-16 hours | Can be monitored by TLC for completion. |
| Purity | >95% after chromatography | Product is typically a white to off-white solid. |
| Key Reagents | CDI, Phosgene equivalents (Triphosgene, Diphosgene) | CDI is preferred for safety and ease of handling.[11] |
Synthetic Strategy II: Spiro[cyclobutane-1,3'-pyrrolidin]-2'-ones via Tandem Cyclization
Mechanistic Rationale
The synthesis of spiro-lactams represents a more advanced application of this compound, creating scaffolds with high interest in medicinal chemistry.[12][13] A powerful and atom-economical approach is a tandem condensation and cyclization reaction with a γ-ketoacid, such as levulinic acid. The reaction proceeds through two key steps:
-
Imine Formation: The primary amine of this compound condenses with the ketone of levulinic acid, forming an intermediate imine (or the corresponding enamine tautomer). This step is often catalyzed by mild acid and requires the removal of water.
-
Intramolecular Amidation: The pendant alcohol on the cyclobutane moiety then acts as a nucleophile, attacking the carboxylic acid group. This intramolecular lactonization is less likely than amidation. A more plausible pathway involves the imine intermediate being reduced in situ or the cyclization proceeding via the amine attacking the carboxylic acid. For the formation of a lactam, the amine must cyclize onto the carboxylic acid. This requires activation of the carboxylic acid or thermal conditions to drive the dehydration. A more direct route would involve a reductive amination followed by cyclization.
For this protocol, we will focus on a one-pot reductive amination followed by thermal lactamization.
Proposed Mechanism for Spiro-Lactam Formation
Caption: Key steps in the formation of a spiro-lactam.
Detailed Experimental Protocol
Protocol 2.A: One-Pot Synthesis of 5'-methylspiro[cyclobutane-1,3'-pyrrolidin]-2'-one
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 eq, 1.01 g, 10 mmol), levulinic acid (1.05 eq, 1.22 g, 10.5 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq, 95 mg, 0.5 mmol) in toluene (50 mL).
-
Imine Formation: Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting amino alcohol is consumed.
-
Reduction: Cool the reaction mixture to room temperature. Add methanol (20 mL) to the solution. Then, add sodium cyanoborohydride (NaBH3CN) (1.5 eq, 0.94 g, 15 mmol) portion-wise at 0 °C.
-
Expert Insight: Sodium cyanoborohydride is a selective reducing agent that will reduce the iminium ion in preference to the ketone or acid, which is critical for the success of this one-pot sequence. Always handle cyanides with appropriate safety precautions.
-
-
Stirring: Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Lactamization Pre-Workup: Quench the reaction by carefully adding 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent. Basify the solution with 2M NaOH to pH ~9. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Cyclization: Transfer the crude secondary amino acid to a high-pressure reaction vessel. Add xylenes as a solvent and heat to 140-150 °C for 12-24 hours to effect the final intramolecular amidation (lactamization).
-
Purification: Cool the reaction mixture and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to afford the target spiro-lactam.
Data & Application Scope
This tandem approach opens the door to a wide variety of spiro-lactams by simply changing the ketoacid component.
| Ketoacid Reactant | Resulting Lactam Ring Size | Potential Application |
| Levulinic acid (4-oxopentanoic acid) | 5-membered (Pyrrolidone) | Common core in CNS agents. |
| 5-oxohexanoic acid | 6-membered (Piperidone) | Important scaffold in oncology.[14] |
| Phthalaldehydic acid | 5-membered (Isoindolinone) | Privileged structure in various drug classes. |
Conclusion
This compound is a powerful and underutilized building block for the synthesis of novel spirocyclic systems. The protocols detailed in this application note for the construction of spiro-oxazolidinones and spiro-lactams are robust, mechanistically sound, and highly adaptable. They provide medicinal chemists and researchers with reliable methods to generate libraries of 3D-rich compounds, accelerating the discovery of next-generation therapeutics by enabling a more sophisticated exploration of chemical space.
References
- Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. (2022). Durham University E-Theses. [Link]
- Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction of β-Keto Phosphonates with N-Nosyl-O-(2-bromoethyl)hydroxylamine. (2021).
- A general and efficient one-pot synthesis of spiro[2-amino-4H-pyrans] via tandem multi-component reactions catalyzed by Dabco-based ionic liquids. (2022).
- Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology, RSC Publishing. [Link]
- Pictet–Spengler reaction.Wikipedia. [Link]
- Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. (2013). The Royal Society of Chemistry. [Link]
- Synthesis of spiro compound 1a. (2022).
- Synthetic route of oxazolidinones from amino acids via amino-alcohols. (2023).
- Synthesis of the spirocyclic lactams, scope of the method, and rationalization of the observed diastereoselectivity. (2021).
- Oxazolidinone synthesis.Organic Chemistry Portal. [Link]
- Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. (2011). PubMed. [Link]
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. (2022). MDPI. [Link]
- Spiro-Lactams as Novel Antimicrobial Agents. (2019). PubMed. [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). PubMed Central, NIH. [Link]
- Pictet-Spengler reaction.Name-Reaction.com. [Link]
- Synthesis of spirocyclic amino alcohols 11–14. (2022).
- Synthesis of spiropiperidine derivatives 179 and 180. (2023).
- Synthesis of some spiroheterocycles. (2002). Indian Journal of Chemistry. [Link]
- A Tandem Strategy: Wolff Rearrangement/Staudinger [2+2] Cycloaddition via Metal Carbenes for the Synthesis of Spiro[azetidine-3,3′-benzofuran]-2-ones. (2026).
- New development in the enantioselective synthesis of spiro compounds. (2018). Chemical Society Reviews, RSC Publishing. [Link]
- The Pictet-Spengler Reaction Upd
- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2007). Diva-portal.org. [Link]
- Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. (2021). MDPI. [Link]
- Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. (2011).
- Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. (1987). PubMed. [Link]
- Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. (2021). ChemRxiv. [Link]
- This compound hydrochloride, CasNo.1392213-15-8.Chemlyte Solutions. [Link]
- Strategies for the Synthesis of Spiropiperidines. (2018). White Rose Research Online. [Link]
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2022). BEPLS. [Link]
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2017). PubMed Central. [Link]
- Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. (2001).
- Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (2011). PubMed Central, NIH. [Link]
- Synthesis of β-amino alcohols using the tandem reduction and ring-opening reaction of nitroarenes and epoxides. (2018).
- This compound hydrochloride.PubChem. [Link]
- This compound Hydrochloride.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]
- (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019).
- Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). PubMed Central, NIH. [Link]
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2022). Research Square. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. This compound hydrochloride, CasNo.1392213-15-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxazolidinone synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
Introduction: (1-Aminocyclobutyl)methanol as a Strategic Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the continuous flow chemistry applications of (1-Aminocyclobutyl)methanol, a valuable building block in modern medicinal chemistry.
This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a strained cyclobutane ring.[1] This unique three-dimensional structure makes it a highly sought-after building block in pharmaceutical development. Its rigid cyclobutane core is often used to create spirocyclic systems, which are prevalent in modern drug candidates due to their ability to confer improved physicochemical properties such as solubility and metabolic stability. The presence of two distinct reactive handles—the amine and the alcohol—allows for sequential, selective functionalization to build molecular complexity.
However, reactions involving such building blocks can present challenges in traditional batch manufacturing, including issues with exothermic control, handling of hazardous reagents, and scalability. Flow chemistry, or continuous flow processing, offers a robust solution to these challenges. By performing reactions in a continuously moving stream within a network of tubes and reactors, flow chemistry provides superior control over reaction parameters, enhances safety, and simplifies scale-up.[2][3] This guide details the principles and provides practical protocols for leveraging flow chemistry in reactions involving this compound.
Application Note 1: Continuous N-Acylation in a Plug Flow Reactor
Objective: To achieve a high-yield, rapid, and scalable N-acylation of this compound using a continuous flow process, demonstrating superior control over exotherms and reaction time compared to batch methods.
Scientific Rationale: The acylation of amines with reagents like acyl chlorides is often rapid and highly exothermic. In a large-scale batch reactor, localized temperature spikes can lead to the formation of impurities and pose significant safety risks.[4] Flow chemistry mitigates these issues through an exceptionally high surface-area-to-volume ratio in the microreactor, enabling near-instantaneous heat dissipation and maintaining precise temperature control.[3] This results in a cleaner reaction profile and a safer process. The residence time (the duration reactants spend in the reactor) can be precisely controlled by adjusting the flow rate and reactor volume, allowing for rapid optimization.[5]
Experimental Workflow: N-Acylation
Caption: Workflow for continuous N-acylation.
Detailed Protocol: Continuous N-Acylation
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous Tetrahydrofuran (THF).
-
Solution B: Prepare a 0.55 M solution (1.1 equivalents) of acetyl chloride in anhydrous THF.
-
Degas both solutions by sparging with nitrogen for 15 minutes.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Use two syringe pumps for reagent delivery.
-
Connect the pumps to a T-mixer.
-
Connect the mixer output to a 10 mL PFA reactor coil submerged in a temperature-controlled oil bath.
-
Place a 100 psi back pressure regulator (BPR) after the reactor coil to ensure the solvent remains in the liquid phase, even above its boiling point.[6]
-
-
Reaction Execution & Optimization:
-
Set the reactor temperature (e.g., 40 °C).
-
Set Pump A (Amine) to a flow rate of 0.5 mL/min.
-
Set Pump B (Acyl Chloride) to a flow rate of 0.5 mL/min. This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes.
-
Allow the system to reach a steady state (approx. 2-3 reactor volumes) before collecting the output.
-
Collect samples for analysis (e.g., UPLC, GC-MS) to determine conversion and purity.
-
Vary temperature and flow rate to optimize the reaction as described in the data table below.
-
-
Work-up:
-
The collected product stream can be quenched with an aqueous solution of sodium bicarbonate and subsequently extracted, or fed directly into a subsequent continuous purification step.
-
Data Summary: Optimization of N-Acylation
| Run | Temp (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |
| 1 | 25 | 1.0 | 10.0 | 95.2 |
| 2 | 40 | 1.0 | 10.0 | >99 |
| 3 | 40 | 2.0 | 5.0 | >99 |
| 4 | 60 | 4.0 | 2.5 | >99 |
This data illustrates that by increasing the temperature, the required residence time can be significantly shortened, dramatically increasing throughput without sacrificing yield.
Application Note 2: Two-Step Continuous Synthesis of a Spiro-Oxazolidinone Scaffold
Objective: To demonstrate a multi-step continuous flow synthesis starting from this compound to form a medicinally relevant spiro-oxazolidinone scaffold, highlighting the ability of flow chemistry to safely handle unstable intermediates.
Scientific Rationale: Multi-step syntheses in batch often require the isolation and purification of intermediates, which is time-consuming and can lead to yield loss, especially if the intermediates are unstable.[7] Telescoped or multi-step flow synthesis allows for the direct transfer of the product stream from one reactor into the next, where it is mixed with a new reagent.[8] This approach is ideal for reactions involving transient or hazardous intermediates, as they are generated and consumed in situ within a contained system.[7] For this application, we will form an intermediate carbamate and perform an intramolecular cyclization to build the spirocyclic core.
Experimental Workflow: Two-Step Spirocyclization
Caption: A two-step telescoped flow synthesis workflow.
Detailed Protocol: Spiro-Oxazolidinone Synthesis
-
Reagent Preparation:
-
Solution A: 0.4 M this compound in Acetonitrile (MeCN).
-
Solution B: 0.4 M Ethyl Chloroformate in MeCN.
-
Solution C: 0.5 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in MeCN.
-
-
System Setup:
-
Assemble a two-reactor system as shown. Reactor 1 (5 mL) is cooled to 0 °C, and Reactor 2 (15 mL) is heated to 80 °C.
-
Use three independent pumps for the three reagent streams.
-
-
Reaction Execution:
-
Step 1 (Carbamate Formation):
-
Pump Solution A and Solution B at 0.25 mL/min each into the first T-mixer.
-
The combined stream (0.5 mL/min) flows through Reactor 1 (residence time = 10 min) at 0 °C to form the intermediate N-alkoxycarbonyl derivative.
-
-
Step 2 (Cyclization):
-
The output stream from Reactor 1 is fed into the second T-mixer.
-
Pump Solution C (Base) at 0.5 mL/min into the second T-mixer.
-
The final combined stream (1.0 mL/min) flows through Reactor 2 (residence time = 15 min) at 80 °C to effect the intramolecular cyclization, forming the spiro-oxazolidinone.
-
-
Collect the final product after the system reaches a steady state.
-
Data Summary: Two-Step Synthesis
| Parameter | Reactor 1 (Step 1) | Reactor 2 (Step 2) | Overall Outcome |
| Reaction | Carbamate Formation | Intramolecular Cyclization | Spirocycle Synthesis |
| Temperature | 0 °C | 80 °C | - |
| Residence Time | 10 min | 15 min | 25 min (Total) |
| Intermediate Yield | >98% (in-line analysis) | - | - |
| Final Yield | - | - | 89% (isolated) |
| Throughput | - | - | ~2.1 g/hour |
This protocol demonstrates the power of flow chemistry to perform sequential transformations, enabling precise control over each distinct chemical step while avoiding the isolation of a potentially unstable intermediate.
Conclusion and Future Outlook
The application of continuous flow chemistry to reactions involving this compound provides a clear pathway to safer, more efficient, and highly scalable synthetic routes. The precise control over temperature and residence time afforded by flow reactors leads to cleaner products and higher yields, as demonstrated in the N-acylation protocol. Furthermore, the ability to telescope multiple reaction steps without intermediate isolation, shown in the spirocyclization example, unlocks significant potential for accelerating drug discovery and process development.[9][10] Future work in this area will likely focus on integrating in-line analysis and purification technologies, creating fully automated "synthesis-to-purification" platforms that can further streamline the production of complex molecules derived from this valuable building block.[4]
References
- Almac Group. (2023, February 6). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. [Link]
- National Institutes of Health (NIH).
- ResearchGate. (2025, October 18).
- ResearchGate.
- Syrris. Applications for the Syrris Asia Flow Chemistry System. [Link]
- Beilstein Archives. Efficient continuous flow-synthesis of novel spiro-naphthalene-1,2. [Link]
- SpiroChem. Flow Chemistry. [Link]
- Royal Society of Chemistry. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science, 15, 4618-4630. [Link]
- National Institutes of Health (NIH). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
- DSpace@MIT. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. [Link]
- International Research Journal of Modernization in Engineering Technology and Science. (2023). Application of Continuous Flow Chemistry in Organic Synthesis. [Link]
- AM Technology.
- Mettler Toledo. Benefits of Continuous Flow Chemistry. [Link]
- National Institutes of Health (NIH). (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(20), 5246-5262. [Link]
- Eli Lilly and Company. (2018). Flow Chemistry in the Pharmaceutical Industry: Part 2. [Link]
- PubChem. This compound hydrochloride. [Link]
- National Institutes of Health (NIH). (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]
- MDPI. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link]
- ResearchGate. (2018). 15.1 Flow Chemistry in the Pharmaceutical Industry: Part 1. [Link]
- SciSpace. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. [Link]
Sources
- 1. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. syrris.com [syrris.com]
- 3. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flow Chemistry | SpiroChem [spirochem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (1-Aminocyclobutyl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (1-Aminocyclobutyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and handling of this valuable building block. Our approach is rooted in mechanistic principles and practical, field-tested experience to help you navigate challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and synthesis of this compound.
Q1: What is the recommended method for storing this compound and its hydrochloride salt?
A1: this compound in its free base form should be stored in a cool, dry place (2-8°C), sealed under an inert atmosphere (like nitrogen or argon) to prevent degradation from atmospheric CO₂ and moisture.[1] The hydrochloride salt is generally more stable and can be stored at room temperature in a well-sealed container, although keeping it in a desiccator is good practice as it can be hygroscopic.[2]
Q2: My starting material is 1-Aminocyclobutanecarboxylic acid. What are the most common methods to reduce it to this compound?
A2: The direct reduction of a carboxylic acid to an alcohol is a challenging transformation that requires strong reducing agents. The most common and effective laboratory-scale methods are:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides. It is typically the go-to reagent for this transformation in research settings.
-
Borane (BH₃): Borane complexes, such as BH₃•THF or BH₃•SMe₂, are also effective for reducing carboxylic acids and are generally more selective than LiAlH₄, showing less reactivity towards some other functional groups.
-
Catalytic Hydrogenation: While challenging, high-pressure catalytic hydrogenation over specialized catalysts (e.g., Ruthenium-based) can achieve this reduction, particularly on an industrial scale.[3] This method often requires harsh conditions (high temperature and pressure).[3]
Q3: Can I use Sodium Borohydride (NaBH₄) to reduce 1-Aminocyclobutanecarboxylic acid?
A3: No, Sodium Borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid directly to an alcohol.[4] Its reactivity is typically limited to aldehydes and ketones. To use NaBH₄, you would first need to convert the carboxylic acid to a more reactive derivative, such as an ester. The resulting ester can then be reduced, although this would still typically require a stronger reducing agent like LiAlH₄ for good yields.[5]
Q4: What are the primary safety concerns when working with reagents like LiAlH₄?
A4: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric compound. Key safety precautions include:
-
Strictly Anhydrous Conditions: It reacts violently with water and other protic solvents (like methanol or ethanol) to produce flammable hydrogen gas. All glassware must be oven- or flame-dried, and reactions must be run under an inert atmosphere.
-
Controlled Quenching: The workup procedure to quench excess LiAlH₄ is extremely hazardous if done improperly. It is a highly exothermic process that must be performed slowly at low temperatures (e.g., 0 °C). A common and cautious method is the Fieser workup, involving the sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Conduct all operations within a chemical fume hood.
Section 2: Synthesis & Optimization Workflow
The primary route to this compound involves the reduction of a 1-aminocyclobutane-1-carbonyl precursor. The following diagram outlines the general experimental workflow.
Sources
Technical Support Center: Purification of (1-Aminocyclobutyl)methanol Derivatives
Welcome to the Technical Support Center for the purification of (1-aminocyclobutyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable chemical entities. The unique structure of these compounds, possessing both a primary amine and a primary alcohol on a cyclobutane ring, presents distinct challenges in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during purification.
I. Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, practical problems that may arise during the purification of this compound derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Low or No Recovery from a Standard Silica Gel Column
Question: I am attempting to purify my this compound derivative using standard silica gel flash chromatography, but I am experiencing very low to no recovery of my product. What is causing this and how can I fix it?
Answer: This is a very common issue when working with amino-containing compounds on standard silica gel. The problem stems from the acidic nature of the silica gel surface, which is covered in silanol groups (Si-OH). The basic amino group of your compound is protonated by these acidic silanols, leading to strong ionic interactions and irreversible adsorption onto the stationary phase.[1]
Solutions:
-
Neutralize the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is typically done by preparing a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (Et3N) or ammonia.[1][2] A common practice is to use 0.5-2% triethylamine in your mobile phase.[1]
-
Use a Different Stationary Phase: If neutralization is insufficient, consider switching to a less acidic or a basic stationary phase.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines.[2]
-
Amino-propylated Silica: This is a bonded-phase silica where the surface is functionalized with amino groups, making it a weakly basic stationary phase suitable for separating polar compounds.[3][4]
-
Reversed-Phase Silica (C18): For more polar derivatives, reversed-phase chromatography might be a viable option, where the most polar compounds elute first.[2]
-
-
Protect the Amine Group: If the purification is part of a multi-step synthesis, consider protecting the amine group with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[5] This will render the amine non-basic, preventing its strong interaction with silica gel. The protecting group can be removed in a subsequent step.[5][6]
Issue 2: Significant Peak Tailing During HPLC or Flash Chromatography
Question: My chromatograms show significant peak tailing for my this compound derivative, making it difficult to achieve good separation from impurities. What causes this and how can I improve the peak shape?
Answer: Peak tailing is another consequence of the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[1] This interaction leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tailing" effect on the chromatogram.
Solutions:
-
Mobile Phase Additives: The most common solution is to add a small amount of a competitive base to your mobile phase. This additive will compete with your compound for the active acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.
-
Triethylamine (Et3N): Typically added at a concentration of 0.1-1%.
-
Ammonia: A solution of ammonia in methanol can be used as a component of the mobile phase.[2]
-
Pyridine: Can also be used, but is less common due to its odor and toxicity.
-
-
Change the Stationary Phase: As mentioned in the previous issue, switching to a different stationary phase can eliminate the problematic interactions.
-
Amino or Diol Modified Silica: These bonded phases have a reduced number of free silanol groups and are more suitable for purifying basic compounds.[1]
-
Polymer-Based Columns: These columns are more pH stable and can be a good alternative to silica.
-
-
Adjusting pH in Reversed-Phase: If you are using reversed-phase HPLC, adjusting the pH of the aqueous component of your mobile phase can significantly impact peak shape.[1] For a basic compound, using a buffer with a pH of 7 or higher will suppress the protonation of the amine, reducing interactions with any residual silanols on the C18 column.
Issue 3: Difficulty Separating Enantiomers of a Chiral this compound Derivative
Question: I have a racemic mixture of a chiral this compound derivative and need to separate the enantiomers. What are the best approaches for this?
Answer: The separation of enantiomers requires a chiral environment, as they have identical physical properties in a non-chiral environment.[7] There are several effective strategies for chiral separation.
Solutions:
-
Chiral HPLC: This is the most common and powerful technique for analytical and preparative separation of enantiomers.[8][9]
-
Chiral Stationary Phases (CSPs): The key to chiral HPLC is the use of a column with a chiral stationary phase. For amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ series) are often successful.[10]
-
Method Development: A systematic screening of different mobile phases is crucial.[10]
-
Normal Phase: Heptane/ethanol with a basic additive like diethylamine (DEA).
-
Polar Organic Mode: Acetonitrile or methanol with acidic and/or basic additives.
-
Reversed-Phase: Acetonitrile/water with buffers like ammonium acetate or formate.
-
-
-
Diastereomeric Salt Formation and Recrystallization: This is a classical chemical resolution method.
-
Principle: React the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) to form a mixture of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[11]
-
Procedure: Dissolve the racemic amine and the chiral resolving agent in a suitable solvent. Allow the less soluble diastereomeric salt to crystallize out. Filter the crystals and then liberate the desired enantiomer by treatment with a base.
-
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For example, a lipase could be used to selectively acylate the alcohol of one enantiomer, allowing for the separation of the acylated and unacylated products.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound derivatives.
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The impurities will largely depend on the synthetic route. However, some common impurities include:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Byproducts of the Reaction: For example, if the synthesis involves a reduction of a corresponding ester or acid, you might have residual starting material or over-reduced products.[12]
-
Solvent Residues: Common synthesis solvents like methanol, ethanol, or dichloromethane may be present.[13][14]
-
Reagents from Workup: Salts from acidic or basic washes during the workup.
Q2: I am having trouble with recrystallization of my this compound derivative. What solvents should I try?
A2: Recrystallization relies on the principle that the compound of interest is soluble in a hot solvent but insoluble in the same solvent when it's cold.[15] For polar amino alcohols, finding a single suitable solvent can be challenging.
-
Single Solvent Systems: Try polar protic solvents like ethanol, isopropanol, or mixtures of alcohols with water.
-
Two-Solvent Systems: A more versatile approach is to use a two-solvent system. Dissolve your compound in a minimal amount of a hot solvent in which it is very soluble (e.g., methanol). Then, slowly add a "non-solvent" (a solvent in which your compound is insoluble, e.g., diethyl ether or hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[16][17]
-
Acidified Solvents: For basic compounds, using organic acids like acetic acid or its mixtures with other solvents can sometimes facilitate crystallization.[18]
Q3: When should I consider using a protecting group strategy for the purification?
A3: A protecting group strategy is advisable when the amine or alcohol functionality is interfering with the purification or a subsequent reaction step.[5][6]
-
To Improve Chromatographic Behavior: As discussed, protecting the amine group can prevent strong interactions with silica gel, leading to better recovery and peak shape.[1]
-
To Prevent Unwanted Reactions: If you need to perform a reaction on the alcohol moiety, protecting the more nucleophilic amine group is often necessary to ensure selectivity.
-
Orthogonal Protection: In more complex derivatives, you might need to use "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[5]
Q4: How can I visualize the workflow for choosing a purification method?
A4: The following flowchart provides a decision-making process for selecting an appropriate purification strategy for this compound derivatives.
Caption: Decision workflow for purification of this compound derivatives.
III. Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
This protocol describes the preparation of triethylamine-treated silica gel for improved purification of basic compounds.[1]
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (Et3N)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a solution of 1% triethylamine in your starting chromatography eluent (e.g., 90:10 Hexane:Ethyl Acetate).
-
In a fume hood, create a slurry of the required amount of silica gel in this solution.
-
Gently stir the slurry for 15-20 minutes to ensure complete neutralization of the acidic sites.
-
Pack the column with the prepared slurry as you would for standard flash chromatography.
-
Equilibrate the column by flushing with at least 2-3 column volumes of the mobile phase (containing 1% triethylamine) before loading your sample.
Data Presentation: Common Mobile Phase Systems
The following table summarizes common solvent systems for the purification of aminocyclobutanol derivatives.
| Chromatography Mode | Stationary Phase | Common Mobile Phase System | Additives | Target Compounds |
| Normal Phase | Silica Gel | Hexane / Ethyl Acetate | 0.5-2% Triethylamine or Ammonia | Less polar derivatives |
| Normal Phase | Alumina (Neutral/Basic) | Dichloromethane / Methanol | None typically needed | General purpose for basic compounds |
| Reversed Phase | C18 Silica | Acetonitrile / Water or Methanol / Water | 0.1% TFA or Formic Acid (for MS) or Ammonium Acetate buffer (pH 7-9) | Polar derivatives |
| HILIC | Amino or Silica | Acetonitrile / Aqueous Buffer | Buffer for pH control[3] | Highly polar derivatives |
| Chiral Normal Phase | Polysaccharide CSP | Heptane / Isopropanol or Ethanol | 0.1% Diethylamine (DEA) | Enantiomeric separation |
IV. References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
PharmaGrowthHub. (2023, August 22). Amino columns [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Schenone, P., Minardi, G., & Longobardi, M. (1970). [Amino alcohol derivatives of cyclobutane]. Il Farmaco; edizione scientifica, 25(7), 533–541. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
Cabrera, K. (2017). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. Symmetry, 9(7), 114. [Link]
-
Ahuja, S. (2003). Chiral Drug Separation. Encyclopedia of Physical Science and Technology, 843-855.
-
Student, A. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(10), 3585-3617. [Link]
-
BD Biosciences Clontech. Troubleshooting Guide A. Protein Expression B. Loading/Washing.
-
Hughes, P., & Clardy, J. (1988). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 53(21), 4793–4797. [Link]
-
Baran, P. S. (2012). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab.
-
Cytiva. Protein purification troubleshooting guide.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?[Link]
-
PubChem. This compound hydrochloride. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
-
Nerz, J. (2013, February 3). How To Carry Out a Recrystallization [Video]. YouTube. [Link]
-
Pharmaffiliates. This compound Hydrochloride. [Link]
-
Jagadeesh, R. V., et al. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(10), 3743-3749. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Wit Pharma. This compound hydrochloride CAS NO.1392213-15-8. [Link]
-
Honeywell. METHANOL.
-
Google Patents. (2012). CN102351628B - Method for removing methanol from mixed solvent of isohexane and....
-
Singer, R. A., et al. (2009). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 13(6), 1157-1160. [Link]
-
Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pages2.honeywell.com [pages2.honeywell.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
How to improve the yield of reactions with (1-Aminocyclobutyl)methanol
Welcome to the technical support center for (1-Aminocyclobutyl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This compound is a valuable synthon, but its sterically hindered primary amine, adjacent quaternary center, and strained cyclobutane ring present specific challenges that require careful consideration to achieve high-yield outcomes.
Frequently Asked Questions (FAQs)
General Handling & Properties
Question: How should I handle and store this compound and its hydrochloride salt?
Answer: this compound is typically a colorless to yellow liquid or semi-solid. Due to the primary amine, it is basic and can slowly react with atmospheric CO₂. For long-term storage, it is best kept under an inert atmosphere (Nitrogen or Argon) at 2-8°C, sealed tightly to prevent moisture and air exposure.
The hydrochloride salt is a more stable, solid form.[1] It is less sensitive to air but is hygroscopic. When using the HCl salt in a reaction, remember that you will need to add at least one equivalent of base to neutralize the salt and a further equivalent to facilitate the desired reaction (e.g., deprotonate the amine for N-alkylation or act as a scavenger in amide coupling).
Troubleshooting Guide: Amide Coupling Reactions
The formation of an amide bond is one of the most common reactions involving this molecule. However, the steric hindrance around the nitrogen atom makes standard coupling protocols suboptimal.
Question: My amide coupling reaction with this compound is giving low yields or failing completely. What is happening and how can I improve it?
Answer: This is the most common issue researchers face. The low reactivity is due to the sterically congested environment of the primary amine, which is attached to a quaternary carbon. The bulky cyclobutyl group shields the nitrogen's lone pair, slowing the rate of nucleophilic attack on the activated carboxylic acid intermediate. Standard coupling reagents like HATU or HBTU may prove inefficient.
Here is a systematic approach to troubleshooting this critical reaction.
Caption: Troubleshooting workflow for low-yield amide couplings.
Deep Dive: The Acyl Fluoride Strategy
For severely hindered couplings, converting the carboxylic acid to a more reactive acyl fluoride is a highly effective strategy.[2][3] Acyl fluorides are small and highly electrophilic, minimizing steric repulsion during the nucleophilic attack by the hindered amine.[3]
Protocol: High-Yield Amide Coupling via Acyl Fluoride Intermediate [3][4]
-
Activation: In an inert atmosphere flask, dissolve the carboxylic acid (1.0 equiv.) and a non-nucleophilic base such as DIPEA or 2,6-lutidine (2.5 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Fluorination: Cool the solution to 0 °C. Add a fluorinating agent like BTFFH (1.2 equiv.) or XtalFluor-E® (1.2 equiv.) portion-wise. Stir the reaction at room temperature for 30-60 minutes. The formation of the acyl fluoride can be monitored by IR (a strong C=O stretch appears around 1840 cm⁻¹) or ¹⁹F NMR.
-
Coupling: Add this compound (1.1 equiv.) to the solution.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The higher temperature is necessary to overcome the activation energy barrier for the sterically demanding coupling.[4]
-
Work-up: Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., Ethyl Acetate), and wash sequentially with aqueous acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
| Coupling Strategy | Typical Reagents | Temperature | Key Advantage | Reported Yields (Hindered Systems) |
| Standard Carbodiimide | EDC, DCC + HOBt/DMAP | Room Temp | Cost-effective, common. | Often < 20% |
| Uronium/Onium Salts | HATU, HBTU + DIPEA | Room Temp - 60 °C | Faster than carbodiimides. | 20 - 50% |
| Acyl Fluoride (in situ) | BTFFH, XtalFluor-E® + DIPEA | 80 °C | Highly effective for hindered substrates.[3] | 70 - 95%[4] |
Table 1: Comparison of coupling strategies for sterically hindered amines.
Troubleshooting Guide: N-Alkylation Reactions
The presence of two nucleophilic centers—the primary amine and the primary alcohol—creates a challenge of selectivity. Over-alkylation to the secondary amine and O-alkylation of the alcohol are common side reactions.
Question: I am attempting a mono-N-alkylation of this compound and getting a mixture of N-alkylated, N,N-dialkylated, and O-alkylated products. How can I improve selectivity?
Answer: Achieving selective mono-N-alkylation requires controlling the relative nucleophilicity of the amine and alcohol groups and preventing the product (the secondary amine) from reacting further.
1. Protect the Alcohol: The most robust strategy is to temporarily protect the hydroxyl group. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is ideal. It is easily installed and can be removed under mild acidic conditions that will not affect the final N-alkyl product.
2. Control Stoichiometry and Conditions: If a protection strategy is not desired, carefully controlling the reaction conditions is paramount.
-
Use a slight excess of the amine (1.2-1.5 equiv.) relative to the alkylating agent to favor mono-alkylation.
-
Choose the right base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is preferred. Stronger bases like NaH can deprotonate the alcohol, increasing O-alkylation.[5]
-
Lower the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the secondary amine product from competing with the more nucleophilic primary amine starting material.
Caption: Recommended workflow for selective mono-N-alkylation.
Protocol: Selective Mono-N-Alkylation via Protection
-
Protection: Dissolve this compound (1.0 equiv.) in anhydrous DCM. Add imidazole (1.5 equiv.) followed by TBDMSCl (1.1 equiv.) at 0 °C. Allow the reaction to warm to room temperature and stir until TLC/LCMS indicates complete consumption of the starting material. Perform an aqueous work-up to isolate the O-TBS protected intermediate.
-
N-Alkylation: Dissolve the protected amino alcohol (1.0 equiv.) in acetonitrile or DMF. Add K₂CO₃ (2.0 equiv.) and the alkylating agent (e.g., benzyl bromide, 1.05 equiv.). Heat the reaction to 60-80 °C and monitor for the formation of the mono-alkylated product.
-
Deprotection: After purification of the N-alkylated intermediate, dissolve it in THF and treat with tetrabutylammonium fluoride (TBAF, 1.1 equiv.) at room temperature. Alternatively, mild acid (e.g., 1M HCl in methanol) can be used. This will yield the final, clean mono-N-alkylated product.
Advanced Topic: Cyclobutane Ring Stability
Question: Can the cyclobutane ring open or rearrange under my reaction conditions?
Answer: Yes, this is an important consideration. The cyclobutane ring possesses significant ring strain (~26 kcal/mol), making it susceptible to cleavage under certain conditions, although it is generally stable at room temperature.[6][7]
-
Acidic Conditions: Strong acids, particularly at elevated temperatures, can promote ring-opening or rearrangement. Always use the mildest acidic conditions possible during work-up or deprotection steps.
-
Reductive/Oxidative Conditions: While typical hydrogenations are unlikely to open the ring, harsh reductions or strong oxidizing agents could potentially lead to side reactions.[8]
-
Transition Metal Catalysis: Be mindful when using certain transition metal catalysts (e.g., Pd, Rh, Ni), as they can potentially insert into C-C bonds, leading to ring expansion or other rearrangements, especially at high temperatures.[9]
In most standard transformations like amide coupling and N-alkylation, the cyclobutane ring is robust. However, if you observe unexpected byproducts, especially those with a different carbon skeleton, consider the possibility of a ring-opening side reaction.
References
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Davies, H. M. L., & Maimone, T. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Pharma Guideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- Wit Pharma. (n.d.). This compound hydrochloride CAS NO.1392213-15-8.
- Wong, H. N. C., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
- Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate.
- Pharmaacademias. (2024). Reactions of cyclopropane and Cyclobutane.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound Hydrochloride.
- Reddit. (2019). Primary amine to primary alcohol?. r/chemhelp.
- BenchChem. (n.d.). Application Note: A Robust Protocol for the N-alkylation of (1H-Imidazol-4-yl)methanol Hydrochloride. Available at: [https://www.benchchem.com/application-note/a-robust-protocol-for-the-n-alkylation-of-1h-imidazol-4-yl-methanol-hydrochloride]
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters.
- Maji, B., et al. (2024). Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn(i) catalysis. Chemical Communications.
- Quora. (2019). Why does amine not react with alcohol?.
- Alchem.Pharmtech. (n.d.). CAS 180205-34-9 | this compound.
- Bera, M., et al. (2020). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions.
- Obregon-Mendoza, M. A., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate.
- Michael, I. (2025). Impact of Reaction Conditions on Methanol Yield and Catalyst Efficiency. ResearchGate.
- Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
- White, M. C., et al. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society.
- Fu, A., et al. (2020). Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst. ResearchGate.
- Magdziarczyk, M., et al. (2023). Methods of Increasing the Efficiency and Yield of a Methanol Production Plant in Waste-to-Fuel Technology with an Economic Analysis. MDPI.
Sources
- 1. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 9. pharmaacademias.com [pharmaacademias.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of (1-Aminocyclobutyl)methanol
Welcome to the technical support guide for the synthesis of (1-aminocyclobutyl)methanol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic endeavors. We will address common challenges encountered during a standard two-step synthesis starting from 1-aminocyclobutanecarboxylic acid, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The synthesis route covered involves the protection of the amino group with a tert-butoxycarbonyl (Boc) moiety, followed by the reduction of the carboxylic acid to the primary alcohol. This pathway is chosen for its reliability and use of common laboratory reagents.
Overall Synthetic Scheme
The transformation from the starting amino acid to the target alcohol is a robust two-step process.
Caption: Overall synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-aminocyclobutanecarboxylic Acid
This procedure outlines the standard method for protecting the amine functionality of the starting material, which is essential to prevent side reactions during the subsequent reduction step.[1]
Materials:
-
1-Aminocyclobutanecarboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
1,4-Dioxane and Deionized Water (1:1 mixture)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (3.0 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x volumes) to remove unreacted (Boc)₂O and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl while cooling in an ice bath.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine (1 x volume), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.
Protocol 2: Synthesis of this compound Hydrochloride
This protocol details the reduction of the Boc-protected amino acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent necessary for this transformation.[2][3]
Materials:
-
N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
4M HCl in Dioxane
Procedure:
-
CRITICAL: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, suspend LiAlH₄ (3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Add the solution of the acid dropwise to the LiAlH₄ suspension over 1 hour. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back down to 0 °C.
-
CRITICAL: Quench the reaction carefully by the sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
-
Stir the resulting mixture vigorously at room temperature for 1 hour. A granular white precipitate should form.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure. The crude product will be the Boc-protected amino alcohol.
-
Dissolve the crude product in a minimal amount of diethyl ether and add 4M HCl in dioxane dropwise until no further precipitation is observed. This step removes the Boc group and forms the hydrochloride salt.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis.
Section 1: N-Boc Protection
-
Q1: My Boc-protection reaction is incomplete, even after stirring overnight. What's wrong?
-
A1: Potential Cause & Solution: The most common issue is improper pH. The reaction requires a basic medium to deprotonate the amino group, making it nucleophilic enough to attack the (Boc)₂O. Ensure you have added sufficient base (NaHCO₃ or an alternative like Na₂CO₃) and that it has fully dissolved.[4] Additionally, confirm the quality of your (Boc)₂O, as it can degrade over time. Using a slight excess (1.2-1.5 eq) is recommended.
-
-
Q2: During the acidic workup, my product oiled out or I recovered a very low yield of solid. Why?
-
A2: Potential Cause & Solution: The pKa of the carboxylic acid and the pKa of the protonated amine are key here. When acidifying, you are protonating the carboxylate to make the neutral carboxylic acid, which is soluble in ethyl acetate. If you add too much acid (pH < 2), you may begin to protonate other species or cause side reactions. Acidify slowly while cooling and check the pH with indicator paper. Ensure thorough extraction (at least 3 times) as the product may have some water solubility.
-
Section 2: LiAlH₄ Reduction
-
Q3: The reduction is very slow or stalls completely. What should I do?
-
A3: Potential Cause & Solution: There are two primary culprits. First, LiAlH₄ is extremely reactive with water. Any moisture in your solvent (THF), glassware, or starting material will consume the reagent. Ensure you are using freshly distilled or commercially available anhydrous THF and that your starting acid is perfectly dry. Second, the initial reaction is an acid-base reaction between the carboxylic acid proton and the hydride, which forms a lithium carboxylate salt.[5] This salt is less reactive and requires heat (reflux) to be reduced effectively. Ensure you have used a sufficient excess of LiAlH₄ (at least 2.5-3.0 equivalents) to account for the initial deprotonation and then the reduction.
-
-
Q4: My workup resulted in a gelatinous, unfilterable precipitate. How can I avoid this?
-
A4: Potential Cause & Solution: This is a very common issue with LiAlH₄ workups. The gelatinous material consists of aluminum and lithium salts. The key to obtaining a granular, easily filterable precipitate is a controlled quenching procedure, often called a "Fieser workup". Following the 1:1:3 ratio of water : 15% NaOH : water (relative to the mass of LiAlH₄) as described in Protocol 2 is critical. Adding the reagents slowly and in the correct order at 0 °C allows for the formation of stable, crystalline salts.
-
Caption: Recommended workflow for LiAlH₄ reaction workup.
Section 3: Purification and Isolation
-
Q5: I am having trouble purifying the final free-base product by silica gel chromatography. It is streaking badly.
-
A5: Potential Cause & Solution: Primary amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and recovery.[6] To mitigate this, you can either use a deactivated stationary phase (like amine-functionalized silica) or modify your mobile phase. Adding 1-2% of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., DCM/Methanol) will neutralize the acidic sites and significantly improve chromatography.
-
-
Q6: Is there an alternative to chromatography for purification?
-
A6: Potential Cause & Solution: Absolutely. For highly polar and basic compounds like this compound, purification via salt formation is often more efficient. As described in Protocol 2, precipitating the product as its hydrochloride salt from a non-polar solvent like diethyl ether is an excellent method for purification. The resulting crystalline solid is typically of high purity and is often the form in which the compound is stored and sold.[7] If the free base is required for a subsequent reaction, the salt can be dissolved in water, basified with NaOH, and extracted into an organic solvent.
-
Quantitative Data Summary
The following table provides expected data for the materials in this synthesis. Actual results may vary based on experimental conditions and scale.
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical Form | Melting Point (°C) |
| N-Boc-1-aminocyclobutanecarboxylic Acid | 215.25[8] | 75-85%[1] | White Solid | 135-139 |
| This compound hydrochloride | 137.61[9] | 80-90% | White Solid | 198-202 |
References
- Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. (2026). Vertex AI Search Result.
- Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Boc-1-amino-1-cyclobutane carboxylic acid. Chem-Impex.
- N-Boc-1-aminocyclobutanecarboxylic acid Product Description. ChemicalBook.
- 1-Aminocyclobutane-1-carboxylic acid, N-BOC protected. Apollo Scientific.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- 1-Aminocyclobutanecarboxylic acid hydrochloride. Benchchem.
- Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
- Reduction of carboxylic acids. Khan Academy.
- CN111138252A - Synthetic method of cyclobutanone.
- This compound hydrochloride. Synquest Labs.
- Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry.
- This compound hydrochloride CAS NO.1392213-15-8. Wit Pharma.
- Organic Amine Flash Purification Using A Novel St
- This compound hydrochloride. Sigma-Aldrich.
- This compound hydrochloride. PubChem.
- 1-Aminocyclobutanecarboxylic acid. PubChem.
- 1-Amino-1-cyclobutanecarboxylic acid 97%. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 120728-10-1 CAS MSDS (N-Boc-1-aminocyclobutanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for (1-Aminocyclobutyl)methanol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (1-Aminocyclobutyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Purity is paramount in pharmaceutical development, and isolating your target compound from reaction side-products and unconsumed reagents is a critical step. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific purification challenges you may encounter. The advice herein is grounded in established chemical principles and field-proven laboratory techniques.
Troubleshooting & FAQs: A Guided Approach
Navigating the purification of small, polar molecules like this compound requires a systematic approach. The following sections address the most common impurities and separation challenges.
Initial Assessment Workflow
Before attempting purification, a clear understanding of your crude reaction mixture is essential. A typical workflow involves preliminary analysis to identify the major components, which then dictates the most effective purification strategy.
Caption: Initial workflow for impurity analysis and purification strategy selection.
Q1: My final product is contaminated with the starting cyclobutanone precursor and the corresponding cyclobutanol. How can I efficiently remove these neutral impurities?
A1: Root Cause & Strategy
This is a very common issue in reductive amination reactions. The presence of the starting ketone indicates an incomplete reaction, while the presence of the corresponding alcohol (cyclobutanol) is due to the direct reduction of the ketone's carbonyl group by the hydride reagent.[1] This is a competing side reaction to the desired imine formation and subsequent reduction.[2]
Since your target compound, this compound, is a primary amine, it is basic. The key impurities—the ketone and alcohol—are neutral. This difference in chemical properties is the foundation for a highly effective separation using acid-base liquid-liquid extraction.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash (Protonation): Transfer the solution to a separatory funnel and wash with a 1M aqueous hydrochloric acid (HCl) solution. The basic amine product will react with the acid to form its hydrochloride salt, which is water-soluble. The neutral ketone and alcohol impurities will remain in the organic layer.
-
Separation: Carefully separate the two layers. Retain the aqueous layer , which now contains your desired product as a salt. The organic layer, containing the neutral impurities, can be discarded.
-
Basification (Deprotonation): Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine form of your product.
-
Back-Extraction: Extract the free amine from the aqueous layer back into a fresh portion of organic solvent (EtOAc or DCM). Repeat this extraction 2-3 times to maximize recovery.
-
Final Wash & Drying: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Logic diagram for separating a basic amine from neutral impurities.
Q2: My reaction was performed with a primary amine, and I'm seeing a higher molecular weight byproduct, likely from over-alkylation. How do I remove this secondary amine impurity?
A2: Understanding the Side Reaction & Purification
When using a primary amine in a reductive amination, it is possible for the newly formed secondary amine product to react again with another molecule of the aldehyde or ketone, leading to a tertiary amine. However, in the synthesis of this compound, which typically starts from 1-(hydroxymethyl)cyclobutan-1-amine's precursor, a more common issue is the reaction of the primary amine product with a second molecule of the starting carbonyl, forming a bis-alkylated impurity.[1]
This secondary amine impurity is structurally similar and also basic, making separation by extraction challenging. Therefore, column chromatography is the most reliable method.
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (SiO₂) is often sufficient. However, amines can streak on acidic silica. If you observe poor separation or tailing, consider:
-
Pre-treating the silica by slurrying it in an eluent containing 1-2% triethylamine (NEt₃) or ammonia.
-
Using an amine-functionalized silica phase, which is specifically designed to improve the chromatography of basic compounds.[3]
-
-
Mobile Phase (Eluent): A gradient system is typically most effective.
-
System 1 (Standard): A gradient of methanol (MeOH) in dichloromethane (DCM). Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% to 10%). A common modifier is to use 0.5-1% ammonium hydroxide in the methanol portion to improve peak shape.
-
System 2 (Less Polar): A gradient of ethyl acetate (EtOAc) in hexanes. This is suitable if the impurities are significantly less polar than the product.
-
| Compound Type | Typical Polarity | Elution Order (Normal Phase) |
| Starting Ketone | Low | First |
| Bis-alkylated Impurity | Moderate | Second |
| This compound (Product) | High | Last |
Pro-Tip: Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system before committing to a large-scale column.
Q3: My product is a solid, but it's discolored and has a broad melting point. Can I use recrystallization?
A3: Yes, recrystallization is an excellent and scalable method for purifying solid compounds when a suitable solvent system can be identified. [4] The goal is to find a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[5]
Workflow for Developing a Recrystallization Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling point.[6]
-
Good Single Solvents: The compound should be sparingly soluble at room temperature but dissolve completely upon heating.[7] Common choices for polar amino alcohols include methanol, ethanol, isopropanol, or acetonitrile.
-
Solvent Pairs: If no single solvent is ideal, use a solvent pair. This involves a "good" solvent in which the compound is very soluble (e.g., methanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water, diethyl ether, or hexanes).[5][8]
-
-
Recrystallization Procedure (Using a Solvent Pair, e.g., Methanol/Water):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot "good" solvent (methanol) required to just dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove the colored impurities.[6]
-
While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy (the point of saturation).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
-
| Solvent System | Compound Type Suitability | Notes |
| Methanol or Ethanol | Polar, protic compounds | Good starting point for amino alcohols. |
| Isopropanol/Water | Good for controlling polarity | Isopropanol is less volatile than methanol. |
| Acetonitrile | Polar, aprotic | Can offer different selectivity. |
| Methanol/Diethyl Ether | Good for less polar impurities | Ether is highly flammable; use caution. |
Q4: How do I remove residual borohydride salts or byproducts from a Sodium Cyanoborohydride reducing agent?
A4: Addressing Reagent Byproducts
Hydride reducing agents like NaBH₄ or NaBH₃CN leave behind inorganic boron salts after the reaction and quench. Sodium cyanoborohydride (NaBH₃CN) can also potentially introduce cyanide-related byproducts, although this is more of a concern during acidic workup conditions.[9][10]
-
Boron Salts: These are typically water-soluble and are effectively removed during the aqueous workup (like the acid-base extraction described in Q1). A final wash of the combined organic layers with water or brine is usually sufficient.
-
Cyanide Byproducts: If NaBH₃CN was used, it is good practice to perform the workup in a well-ventilated fume hood. Quenching the reaction carefully and performing the standard aqueous workup is generally effective at removing these trace impurities. For persistent issues, a dilute bleach (sodium hypochlorite) wash can be used to oxidize residual cyanide, but this should be done with extreme caution as it can also oxidize the desired product.
For most applications, a standard aqueous workup followed by either chromatography or recrystallization will effectively remove all traces of these reagent-derived impurities.
References
- University of Colorado, Boulder. (n.d.). Recrystallization.
- Wikipedia. (2024). Reductive amination.
- Polshettiwar, V., & Ghazi, I. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 22(3), 411-425.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
- Wellesley College. (n.d.). Recrystallization I.
- CSB/SJU. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
- Quora. (2017). How to recrystallize a product from methanol.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022). Recrystallization.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
Sources
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. studylib.net [studylib.net]
- 3. biotage.com [biotage.com]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Stability issues of (1-Aminocyclobutyl)methanol in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (1-Aminocyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and its hydrochloride salt?
A: Proper storage is the first step in ensuring stability. Both the free base and the hydrochloride salt should be stored in a dry, cool, well-ventilated area.[1][2] The hydrochloride salt is known to be hygroscopic, so it is critical to keep the container tightly sealed when not in use and to handle it under an inert gas atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[1] For long-term stability, refrigerated storage at 2-8°C in a dark place is recommended.[3]
Q2: What are the general signs of degradation I should watch for?
A: Visual inspection is the first line of defense. For the solid compound, look for changes in physical appearance, such as discoloration (e.g., from colorless/white to yellow/brown) or changes in texture (e.g., clumping, which could indicate moisture absorption).[3] In solution, degradation may manifest as the appearance of a precipitate, a color change, or, more subtly, as a decrease in potency or the emergence of new peaks during chromatographic analysis (e.g., HPLC).
Q3: In which solvents is this compound soluble?
A: While specific quantitative solubility data is not broadly published, the structure, containing a primary amine and a primary alcohol, suggests good solubility in polar protic solvents like water and lower alcohols (e.g., ethanol). Its solubility is expected to be limited in nonpolar organic solvents like hexane.[4] For experimental work, it is always best to determine the solubility in your specific solvent system empirically.
Q4: Is the hydrochloride salt more stable in solution than the free base?
A: Generally, amine salts like the hydrochloride form are more stable and less prone to oxidative degradation than the corresponding free base. The protonated amine is less nucleophilic and has a lower propensity to engage in side reactions. For aqueous solutions, using the hydrochloride salt can also provide a more stable, slightly acidic pH environment, which can prevent base-catalyzed degradation pathways.
Troubleshooting Guide: Investigating Solution Instability
This section addresses specific issues you may encounter during your experiments. The following workflow provides a general approach to diagnosing stability problems.
Caption: General workflow for troubleshooting stability issues.
Scenario 1: "I'm seeing a new, unexpected peak in my HPLC chromatogram after preparing my compound in methanol."
Answer:
This is a critical observation that requires careful investigation. While it could be a standard degradant, there is a known artifact specific to compounds with 1,2-amino alcohol structures, like this compound, when methanol is used as a solvent.[5]
Potential Cause: Solvent-Mediated Artifact Formation
-
Methanol Oxidation: If your experimental system contains enzymes (e.g., in vitro metabolic assays with liver microsomes) or trace metal catalysts, the methanol solvent can be oxidized to formaldehyde.[5]
-
Reaction with Analyte: Formaldehyde is highly reactive and can undergo a condensation reaction with the 1,2-amino alcohol moiety of your compound. This forms a five-membered heterocyclic ring (an oxazolidine), which will appear as a new peak in your analysis.[5] This is not a true degradation of the parent compound under storage conditions but rather a reaction with a reactive species generated from the solvent.
Caption: Artifact formation from methanol solvent.
Troubleshooting Steps:
-
Switch Solvents: Prepare a fresh solution of your compound in a solvent that cannot be readily oxidized to an aldehyde, such as acetonitrile or pure water (if solubility permits). If the new peak disappears, it strongly suggests the issue was a methanol-derived artifact.
-
Use an Aldehyde Scavenger: In systems where methanol cannot be avoided (e.g., certain metabolic assays), consider including a scavenger like glutathione (GSH) in your incubation. GSH can trap formaldehyde, preventing it from reacting with your compound.[5]
-
Confirm by Mass Spectrometry: The formaldehyde adduct will have a mass increase of 12 Da (CH₂) compared to the parent compound. Analyze the new peak by LC-MS to check for this characteristic [M+12] mass.
Scenario 2: "My solution's potency is decreasing over time, even when stored in the refrigerator."
Answer:
A gradual loss of potency suggests a slow degradation process. The primary suspects for a molecule with primary amine and alcohol groups are oxidation and pH-related instability.
Potential Causes:
-
Oxidation: Primary amines and alcohols can be susceptible to oxidation, especially if the solution is exposed to atmospheric oxygen, contains trace metal impurities, or is exposed to light. This can be accelerated by elevated temperatures.
-
pH Instability: The stability of your compound may be pH-dependent. While often stable in a neutral to slightly acidic pH range, highly acidic or basic conditions can catalyze degradation. If you are using an unbuffered aqueous solution, the pH can drift over time due to dissolved CO₂ from the air, potentially impacting stability.
Troubleshooting Steps:
-
Control the Atmosphere: Prepare your solutions using solvents that have been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen. Store the solution vials with an inert gas headspace.
-
Use a Buffer: If working in an aqueous medium, use a suitable buffer (e.g., phosphate or citrate) to maintain a stable pH. Conduct a preliminary screen to assess stability in different pH buffers (e.g., pH 3, 7, 9) to identify the optimal pH range.
-
Protect from Light: Store solutions in amber vials to protect against photolytic degradation.[3]
-
Perform a Forced Degradation Study: To systematically identify the vulnerabilities of your compound, a forced degradation study is the definitive approach. This will quickly reveal if your compound is sensitive to acid, base, oxidation, heat, or light.[6][7]
Technical Protocols
Protocol 1: Recommended Solution Preparation for Stability Studies
This protocol is designed to minimize potential degradation during preparation and storage.
-
Solvent Selection:
-
Primary Choice: HPLC-grade water or a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0).
-
Secondary Choice (for higher concentration): Acetonitrile.
-
Avoid: Methanol, unless its potential for artifact formation is controlled or investigated.[5]
-
-
Solvent Preparation: Sparge the chosen solvent with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound HCl in a clean vial.
-
Dissolution: Add the degassed solvent to the vial to the desired final concentration. Mix by vortexing or sonicating until fully dissolved.
-
Storage:
-
Use amber glass vials with PTFE-lined caps.
-
Blanket the headspace of the vial with nitrogen or argon before sealing.
-
Store at 2-8°C and protect from light.[3]
-
Protocol 2: Basic Forced Degradation (Stress Testing) Workflow
This study helps identify the intrinsic stability of the molecule by subjecting it to harsh conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the degradants.[8]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.[9]
-
Set up stress conditions in separate amber vials as described in the table below. Include a control sample stored at 2-8°C.
-
Monitor over time. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis to prevent damage to the HPLC column.[10]
-
Analyze all samples by HPLC (see Protocol 3) to determine the percentage of parent compound remaining and to observe any degradation products.
| Stress Condition | Procedure | Purpose |
| Acid Hydrolysis | Mix stock with 0.1 M HCl. Incubate at 60°C. | To test susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | Mix stock with 0.1 M NaOH. Incubate at 60°C. | To test susceptibility to base-catalyzed degradation. |
| Oxidation | Mix stock with 3% H₂O₂. Keep at room temp.[10] | To test susceptibility to oxidative degradation. |
| Thermal | Incubate stock solution at 60°C. | To assess thermal stability in solution. |
| Photostability | Expose stock solution to light conditions as per ICH Q1B guidelines.[6] | To assess light sensitivity. |
Protocol 3: General HPLC Method for Stability Monitoring
This is a starting point for a reverse-phase HPLC method. It should be optimized for your specific application and validated to demonstrate it is "stability-indicating."
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm (as the compound lacks a strong chromophore)
-
Injection Volume: 10 µL
References
- Synquest Labs. (n.d.). (1-Aminocyclobutyl)
- ChemicalBook. (2022). (1-Aminocyclopropyl)
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
- Methanex Corporation. (2020).
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-110.
- Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
- Jadhav, S. B., et al. (2021). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Applied Pharmaceutical Science, 11(8), 1-11.
- Visser, M., et al. (2019). Anaerobic microbial methanol conversion in marine sediments. Environmental Microbiology Reports, 11(5), 637-651.
- Sravani, G., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Pharmaffiliates. (n.d.). This compound Hydrochloride.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Yin, H., & Racha, J. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition, 29(2), 185-193.
- Al-Amiery, A. A., et al. (2025). Solubility Properties of Methanol in Inorganic Solvents. In Comprehensive Methanol Science. Elsevier.
- Ghafouri-Fard, S., et al. (2021). A novel metabolic disorder in the degradation pathway of endogenous methanol due to a mutation in the gene of alcohol dehydrogenase. Clinical Biochemistry, 90, 23-28.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 180205-34-9 [sigmaaldrich.com]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Preventing racemization during reactions with (1-Aminocyclobutyl)methanol
Welcome to the Technical Support Center for (1-Aminocyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization during chemical reactions involving this valuable chiral building block. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you maintain the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, which possesses a chiral center at the C1 position of the cyclobutane ring, maintaining its specific stereoconfiguration is often critical for the desired biological activity and pharmacological profile of the final drug candidate. The other enantiomer may be less active, inactive, or even cause undesirable side effects. Therefore, preventing racemization is crucial for ensuring the efficacy and safety of the therapeutic agent under development.
Q2: What are the primary chemical mechanisms that can lead to the racemization of this compound?
A: The racemization of this compound, like other chiral amines and alcohols, typically proceeds through the formation of a planar, achiral intermediate. The primary mechanisms include:
-
Under Basic Conditions: Strong bases can deprotonate the α-carbon (the carbon atom to which the amino and hydroxymethyl groups are attached). While less common for this specific structure due to the lack of an activating group to increase the acidity of the C-H bond, harsh basic conditions, especially at elevated temperatures, could potentially lead to the formation of a transient, planar carbanion-like species. Reprotonation can then occur from either face, leading to racemization.
-
Under Acidic Conditions: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of the water molecule would generate a secondary carbocation. This carbocation is planar and achiral, and subsequent nucleophilic attack by water will result in a racemic mixture of the alcohol.[1]
-
Oxidation-Reduction Sequences: A sequence involving oxidation of the primary alcohol to an aldehyde, followed by reduction back to the alcohol, can lead to racemization if the reducing agent and conditions are not stereoselective. Similarly, oxidation of the amine to an imine, followed by reduction, can also result in the loss of stereochemical integrity.
Q3: How can I detect if my sample of this compound or its derivative has racemized?
A: The most reliable method for detecting and quantifying racemization is through chiral chromatography , specifically chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of your sample. A decrease in e.e. compared to your starting material is a clear indication of racemization. Another method is polarimetry, which measures the optical rotation of your sample. A decrease in the specific rotation suggests that racemization has occurred, although this method is generally less precise than chiral HPLC. For certain derivatives, chiral shift NMR spectroscopy can also be employed to determine the enantiomeric purity.
Q4: Are there specific functional group transformations of this compound that are particularly high-risk for racemization?
A: Yes, certain reactions are more prone to causing racemization. These include:
-
Reactions involving activation of the hydroxyl group: Any reaction that turns the hydroxyl group into a good leaving group (e.g., tosylation, mesylation, or conversion to a halide) under conditions that favor an SN1-type mechanism can lead to the formation of a planar carbocation and subsequent racemization.
-
Acylation of the amino group under harsh conditions: While the use of standard protecting groups like Boc or Cbz is generally safe, the use of certain coupling agents in peptide synthesis, especially in the presence of a strong base and at elevated temperatures, can promote racemization.[2]
-
Reactions at elevated temperatures: High reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, even under seemingly mild acidic or basic conditions.[3][4]
Troubleshooting Guides
Scenario 1: Loss of Enantiomeric Excess During Acylation of the Amino Group
Issue: You are acylating the primary amine of this compound (e.g., amide bond formation) and observe a significant drop in enantiomeric excess in your product.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Harsh Basic Conditions | Strong, non-hindered bases can increase the rate of any background racemization pathways. | Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of triethylamine (TEA).[2] |
| Inappropriate Coupling Reagent | Some peptide coupling reagents are known to be more prone to causing racemization. | Avoid using carbodiimides like DCC or EDC without racemization-suppressing additives. Instead, use phosphonium- or uranium-based reagents like BOP, PyBOP, HBTU, or HATU. Always include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides.[2] |
| Elevated Temperature | Higher temperatures provide the energy to overcome the activation barrier for racemization. | Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary.[3] |
| Prolonged Reaction Time | The longer the chiral center is exposed to conditions that can cause racemization, the greater the extent of racemization will be. | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Experimental Protocol: Low-Racemization Amide Coupling
-
Dissolve this compound (1.0 eq) and the carboxylic acid (1.05 eq) in an appropriate aprotic solvent (e.g., DMF or DCM).
-
Add a racemization-suppressing additive such as HOBt (1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the coupling reagent (e.g., HBTU, 1.1 eq) to the mixture.
-
Slowly add a sterically hindered base like DIEA (2.5 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup and purification.
Scenario 2: Racemization During Modification of the Hydroxyl Group
Issue: You are converting the primary alcohol of this compound to another functional group (e.g., an ether, ester, or halide) and your product is racemic or has low enantiomeric excess.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Formation of a Carbocation Intermediate | Strongly acidic conditions or the formation of a good leaving group can promote an SN1 reaction pathway, which proceeds through a planar, achiral carbocation intermediate. | Favor SN2 reaction conditions. For example, when converting the alcohol to a halide, use reagents like PBr₃ or SOCl₂ with pyridine, which tend to proceed with inversion of configuration (though in this case, the chiral center is not the reaction center, SN1 conditions should still be avoided). For ether synthesis (e.g., Williamson synthesis), deprotonate the alcohol with a strong base (e.g., NaH) at low temperature before adding the alkyl halide. |
| Use of High Temperatures | As with other reactions, elevated temperatures can promote racemization. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Inappropriate Reagents | Certain reagents may generate acidic or basic byproducts that can catalyze racemization. | Choose reagents that are known to be mild and stereochemically benign. For esterification, consider using a Steglich esterification with DCC and DMAP at low temperatures. |
Workflow for Stereoretentive Hydroxyl Group Modification
Caption: Decision workflow for hydroxyl group modification.
Best Practices for Preventing Racemization
To proactively avoid racemization when working with this compound and its derivatives, adhere to the following principles:
-
Protect the Amino Group: Before attempting reactions at the hydroxyl group or other parts of a molecule containing this scaffold, it is often wise to protect the primary amine. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are excellent choices as they are known to suppress racemization at the adjacent chiral center.[1]
-
Maintain Low Temperatures: Whenever possible, run your reactions at or below room temperature. Cooling the reaction mixture to 0°C or -78°C can significantly slow down or completely inhibit racemization pathways.
-
Use Mild Reagents and Conditions: Avoid harsh acidic (e.g., concentrated H₂SO₄) or basic (e.g., NaOMe in refluxing methanol) conditions unless absolutely necessary and validated. Opt for milder reagents and buffer your reaction mixtures if protons are generated or consumed.
-
Limit Reaction Times: Do not let reactions run for extended periods (e.g., overnight) without a clear reason. Monitor the reaction's progress and quench it as soon as it reaches completion to minimize the exposure of your chiral compound to potentially harmful conditions.
-
Choose Solvents Carefully: The polarity of the solvent can influence the stability of intermediates that may lead to racemization. In general, less polar, aprotic solvents are preferred over polar, protic solvents when trying to avoid the formation of ionic intermediates.
By following these guidelines and troubleshooting steps, you can significantly improve the chances of preserving the stereochemical integrity of this compound throughout your synthetic sequences.
References
- Benchchem. (n.d.). Preventing racemization of L-Alaninol during reactions.
- Benchchem. (n.d.). Preventing racemization during chiral amine synthesis.
- Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society, 132(38), 13146–13149.
- Musa, M. M. (2014). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 26(12), 773–784.
- University of Manchester. (n.d.). Racemisation in Chemistry and Biology.
- Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.
- Gotor-Fernández, V., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(17), 4558–4573.
- MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
- Bäckvall, J.-E. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Accounts of Chemical Research, 46(9), 1972–1981.
- Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Chemistry LibreTexts. (2021, March 5). 19.11: Racemization.
Sources
Technical Support Center: Monitoring (1-Aminocyclobutyl)methanol Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving (1-Aminocyclobutyl)methanol. As a critical building block in pharmaceutical synthesis, ensuring the accurate and efficient tracking of its conversion is paramount for process optimization, impurity profiling, and quality control. This guide provides field-proven insights, detailed troubleshooting protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals in their analytical endeavors.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring reactions of polar compounds like this compound due to its versatility, robustness, and applicability to non-volatile and thermally labile molecules. Reversed-phase HPLC (RP-HPLC) is most common, but the polar nature of the analyte presents unique challenges.
Frequently Asked Questions (HPLC)
Q1: Why is my this compound poorly retained on a standard C18 column?
A1: this compound is a small, polar molecule with a primary amine. It has very limited interaction with the hydrophobic C18 stationary phase, causing it to elute very early, often near the solvent front (void volume). This makes accurate quantification difficult and separation from other polar starting materials or impurities challenging.
Q2: What are the best starting conditions for developing an HPLC method for this compound?
A2: A good starting point is to use a column with a more polar stationary phase or one designed to retain polar compounds. Consider an Aqueous C18 (for use with highly aqueous mobile phases), a cyano (CN), or an amino (NH2) column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. For mobile phases, a simple gradient of water with 0.1% formic acid (for better peak shape and MS compatibility) and acetonitrile is a standard starting point.
HPLC Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Peak Tailing | 1. Secondary Silanol Interactions: The primary amine on your analyte interacts with acidic residual silanol groups on the silica support of the column, causing tailing. 2. Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | 1. Use a base-deactivated or end-capped column. These columns have fewer accessible silanol groups. 2. Add a competing base to the mobile phase, such as 0.1% Triethylamine (TEA). TEA will preferentially interact with the silanol groups, masking them from the analyte. 3. Lower the mobile phase pH (e.g., to pH 2.5-3 with formic or trifluoroacetic acid). This ensures the amine is fully protonated and reduces interactions with silanols.[1] |
| Inconsistent Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection. 2. Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of the organic component.[2] 3. Temperature Fluctuations: Column temperature affects viscosity and analyte interaction. | 1. Increase equilibration time between gradient runs. A good rule of thumb is at least 10 column volumes.[1] 2. Prepare fresh mobile phase daily and keep reservoirs capped. If using an on-line mixer, try a manually prepared mobile phase to diagnose pump issues.[2][3] 3. Use a column oven to maintain a stable temperature. |
| No/Very Small Peak | 1. Analyte Not Eluting: The compound may be irreversibly adsorbed to the column. 2. Injector Issue: The autosampler may not be drawing or injecting the sample correctly.[3] 3. Detector Wavelength Incorrect: The chosen UV wavelength may not be appropriate for the analyte. | 1. Perform a high-organic wash (e.g., 100% acetonitrile or methanol) to elute strongly retained compounds. 2. Check the syringe and sample vial. Ensure there is sufficient sample and no air bubbles in the syringe.[4] 3. This compound lacks a strong chromophore. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). If using UV, detection must be at a low wavelength (<210 nm), which is often noisy. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Using non-HPLC grade solvents or additives can introduce impurities. 2. Air Bubbles in the System: Bubbles passing through the detector cell cause spikes and noise. 3. Detector Lamp Failing: An aging UV lamp will result in decreased energy and an unstable baseline.[1] | 1. Use only HPLC-grade solvents and fresh, high-purity additives. 2. Degas the mobile phase using an online degasser, sonication, or helium sparging. Purge the pump to remove trapped air.[1][4] 3. Check the lamp energy and replace if necessary. |
Experimental Protocol: RP-HPLC Method for Reaction Monitoring
-
System Preparation:
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm (or similar HILIC column).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detector: MS or CAD.
-
-
Sample Preparation:
-
Carefully withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction immediately by diluting it into 990 µL of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This provides a 100-fold dilution.
-
Vortex the sample thoroughly.
-
If particulates are present, centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 2-5 µL of the prepared sample.
-
Run a suitable gradient program (e.g., 0-50% B over 5 minutes).
-
Monitor the disappearance of the starting material peak and the appearance of the this compound product peak.
-
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds. Due to the low volatility of this compound, chemical derivatization is required to make it suitable for GC analysis.
Frequently Asked Questions (GC)
Q1: Why is derivatization necessary for analyzing this compound by GC?
A1: The primary amine (-NH2) and hydroxyl (-OH) groups in the molecule are highly polar and capable of hydrogen bonding. This makes the compound non-volatile and prone to thermal degradation at typical GC inlet temperatures. Derivatization replaces the active hydrogens on these groups with non-polar moieties (e.g., trimethylsilyl groups), which increases volatility and thermal stability, allowing the compound to be analyzed by GC.
Q2: What is the most common derivatization reagent for this type of compound?
A2: Silylation reagents are most common. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is highly effective for derivatizing both amines and alcohols.
GC Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Incomplete Derivatization | 1. Presence of Moisture: Water will preferentially react with the silylating reagent, consuming it before it can react with the analyte. 2. Insufficient Reagent: Not enough derivatizing agent to react with all active sites. 3. Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to go to completion. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents for sample preparation. If possible, evaporate the sample to dryness under nitrogen before adding the reagent.[5] 2. Use a larger excess of the derivatizing reagent. 3. Increase the reaction temperature (e.g., to 70-80 °C) and/or extend the reaction time (e.g., to 60 minutes). Optimization may be required. |
| Poor Peak Shape (Tailing) | 1. Active Sites in the System: The derivatized analyte can still interact with active sites in the GC inlet liner or the column itself. 2. Column Overload: Injecting too much sample.[6] | 1. Use a deactivated inlet liner. Condition the column properly before use.[6] 2. Dilute the sample or reduce the injection volume. |
| Ghost Peaks | 1. Septum Bleed: Pieces of the inlet septum degrading and eluting from the column. 2. Carryover: Residue from a previous, more concentrated injection. | 1. Use a high-quality, low-bleed septum and replace it regularly. 2. Run a solvent blank after high-concentration samples. Increase the bake-out time and temperature at the end of the GC run. |
| No Peaks | 1. Injection Issue: Syringe may be clogged or not functioning correctly.[6] 2. System Leak: A leak in the carrier gas line or fittings will prevent the sample from reaching the detector.[7] 3. Derivatized Analyte Degradation: The derivatized product may be unstable in the hot inlet. | 1. Visually confirm the syringe is drawing and dispensing liquid. 2. Perform a leak check on the instrument, paying close attention to the septum nut and column fittings.[7] 3. Lower the inlet temperature. Ensure the derivatization is complete, as partially derivatized compounds are less stable. |
Experimental Protocol: Silylation and GC-MS Analysis
-
Sample Preparation & Derivatization:
-
Withdraw a 50 µL aliquot of the reaction mixture and place it in a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (to act as a solvent and acid scavenger).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 45 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MSD: Scan mode (e.g., m/z 40-500).
-
Monitor for the expected mass spectrum of the di-TMS-derivatized product.
-
GC Derivatization and Analysis Workflow
Caption: Standard workflow for sample derivatization prior to GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure confirmation and can be used for quantitative analysis of reaction mixtures without chromatographic separation.
Frequently Asked Questions (NMR)
Q1: How can ¹H NMR be used to monitor reaction progress?
A1: By comparing the integration of a specific, well-resolved proton signal from the starting material against a signal from the this compound product. As the reaction proceeds, the integral of the starting material signal will decrease, while the integral of the product signal will increase. The percent conversion can be calculated directly from these integrals.[8]
Q2: What is the benefit of adding an internal standard for quantitative NMR (qNMR)?
A2: Adding a known amount of an unreactive internal standard with a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) allows for the precise determination of the absolute concentration of reactants and products. This is more accurate than relying on relative ratios, especially if side products are formed.[9]
NMR Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Broad NMR Signals | 1. Paramagnetic Impurities: Trace metals from reagents or catalysts can cause significant line broadening. 2. Sample Viscosity: A highly concentrated or viscous reaction mixture can lead to broader signals. 3. Poor Shimming: The magnetic field homogeneity across the sample is not optimized. | 1. Filter the sample through a small plug of silica or celite to remove solid catalysts. Consider adding a chelating agent like EDTA if metal contamination is suspected. 2. Dilute the sample with more deuterated solvent. 3. Re-shim the spectrometer carefully on the specific sample. |
| Inaccurate Integration | 1. Incomplete T1 Relaxation: If the delay between scans (d1) is too short, signals from different protons may not have fully relaxed, leading to skewed integration values. 2. Overlapping Peaks: Poor resolution between reactant and product signals makes accurate integration impossible.[10] | 1. Increase the relaxation delay (d1). For quantitative work, a d1 of at least 5 times the longest T1 value is recommended. A value of 30 seconds is often a safe starting point. 2. Use a higher-field NMR spectrometer for better signal dispersion. Alternatively, identify different, non-overlapping signals for integration. |
Experimental Protocol: NMR Sample Preparation for Monitoring
-
Withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent.
-
Redissolve the residue in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or D₂O, depending on the reaction).
-
Add a known amount of an internal standard if absolute quantification is desired.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., d1 = 30s) to ensure accurate integration for quantitative analysis.[11]
Mass Spectrometry (MS) for Confirmation
Direct infusion or LC-MS is used to confirm the mass of the product and identify potential byproducts and impurities.
Frequently Asked Questions (MS)
Q1: What is the expected molecular ion for this compound in ESI-MS?
A1: The molecular weight is 101.15. In positive ion electrospray ionization (ESI+), the compound will readily protonate. Therefore, you should look for the protonated molecule, [M+H]⁺, at an m/z of approximately 102.16 .
Q2: What are some characteristic fragments that can confirm the structure?
A2: In tandem MS (MS/MS), fragmentation of the m/z 102 ion would likely involve the loss of water (-18 Da) to give a fragment at m/z 84, or the loss of ammonia (-17 Da) to give a fragment at m/z 85. Alpha-cleavage next to the amine is also a common pathway for amines.[12]
Expected Mass-to-Charge Ratios
| Species | Formula | Expected m/z (Positive Ion Mode) | Notes |
| Protonated Molecule | [C₅H₁₁NO + H]⁺ | 102.16 | The primary ion observed in ESI+. |
| Sodium Adduct | [C₅H₁₁NO + Na]⁺ | 124.14 | Often observed as a secondary adduct. |
| Loss of Water | [C₅H₁₀N]⁺ | 84.12 | Fragmentation product (from [M+H]⁺). |
| Loss of Ammonia | [C₅H₁₀O + H]⁺ | 85.13 | Fragmentation product (from [M+H]⁺). |
A Note on Analytical Method Validation
For applications in pharmaceutical development, any analytical method used for release testing or stability studies must be validated.[13] Validation is the documented process that demonstrates a method is suitable for its intended purpose.[14][15] Key parameters to evaluate, according to ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Range: The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Developing a stability-indicating method, which can separate the active ingredient from its degradation products, is a crucial part of this process.[16][17][18]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, S. S., et al. (n.d.). Analytical method validation: A brief review.
- Science.gov. (n.d.). Stability-indicating HPLC method: Topics.
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Hadjeb, R., & Varuvel, E. G. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples.
- PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
- SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
- NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
- ResearchGate. (2022, July 3). Derivatization for GC-MS analysis?.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- NIH. (2025, March 6). NMR Based Methods for Metabolites Analysis.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. aelabgroup.com [aelabgroup.com]
- 8. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. particle.dk [particle.dk]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 15. wjarr.com [wjarr.com]
- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 17. japsonline.com [japsonline.com]
- 18. scispace.com [scispace.com]
Technical Support Center: (1-Aminocyclobutyl)methanol Derivatization
Welcome to the technical support center for the derivatization of (1-Aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the scientific integrity and success of your experiments.
Introduction
This compound is a valuable bifunctional molecule featuring a primary amine and a primary alcohol on a strained cyclobutane ring. This unique structure offers multiple avenues for derivatization but also presents specific challenges, including chemoselectivity issues, intramolecular side reactions, and potential ring instability. This guide explains the causality behind these experimental challenges and provides field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound in a question-and-answer format.
Issue 1: Low Yield of Desired N-Acyl Product with an Unexpected Higher Molecular Weight Byproduct
Question: I am performing an N-acylation on this compound, but I'm getting a low yield of my target compound. Mass spectrometry analysis shows a significant byproduct with a mass corresponding to the addition of a methylene group (CH₂). What is happening?
Answer: This is a classic sign of a ring expansion reaction, a known challenge with aminocyclobutane systems.[1][2] The strained four-membered ring is susceptible to rearrangement, especially under conditions that can generate a carbocation intermediate.
Root Cause Analysis:
The most probable cause is a Tiffeneau-Demjanov-type rearrangement . This can be triggered under acidic conditions or during diazotization (if using nitrous acid), leading to the expansion of the cyclobutane ring to a more stable cyclopentane ring.[1][2] The reaction proceeds through the formation of a diazonium salt from the primary amine, which then decomposes to a carbocation. The subsequent rearrangement and capture by a nucleophile (like water or the alcohol from the solvent) result in a cyclopentanol derivative.
Workflow for Diagnosing Ring Expansion:
Caption: Diagnostic workflow for identifying ring expansion.
Recommended Actions:
-
Avoid Strongly Acidic Conditions: If your acylation protocol uses acidic catalysts or generates acidic byproducts (e.g., HCl from acyl chlorides), switch to non-acidic coupling conditions.
-
Use Modern Coupling Reagents: Employ peptide coupling reagents like HATU, HOBt, or EDC. These operate under milder, often slightly basic, conditions which suppress carbocation formation.[3]
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the energy available for rearrangement.
Preventative Protocol: N-Acylation using HATU
| Step | Action | Rationale |
| 1 | Dissolve this compound (1.0 eq) and your carboxylic acid (1.1 eq) in an aprotic solvent like DMF or CH₂Cl₂. | Ensures all reactants are in solution. |
| 2 | Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq). | Neutralizes any acidic species and facilitates the reaction. |
| 3 | Cool the mixture to 0 °C in an ice bath. | Reduces the rate of potential side reactions. |
| 4 | Add HATU (1.2 eq) portion-wise to the cooled solution. | HATU is a highly efficient coupling reagent that minimizes side reactions.[3] |
| 5 | Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. | Drives the reaction to completion. |
| 6 | Monitor the reaction by TLC or LC-MS. | Ensures the starting material is consumed. |
Issue 2: Formation of an Unexpected Cyclic Byproduct
Question: I'm observing a byproduct with a mass corresponding to my acylated intermediate minus a molecule of water. What could this be?
Answer: You are likely forming a spirocyclic oxazolidinone. This occurs due to an intramolecular cyclization between the newly formed amide (or an activated intermediate) and the neighboring hydroxyl group.
Root Cause Analysis:
This side reaction is driven by the proximity of the nucleophilic hydroxyl group to the electrophilic carbonyl carbon of the newly installed acyl group. The reaction is often promoted by the base used in the acylation step or during workup.
Mechanism of Oxazolidinone Formation:
Caption: Pathway to spirocyclic oxazolidinone byproduct.
Recommended Actions:
-
Protect the Hydroxyl Group: The most robust solution is to protect the primary alcohol as a silyl ether (e.g., TBDMS) or benzyl ether before performing the N-acylation.[4][5] This removes the internal nucleophile from the equation.
-
Choose Milder Conditions: If protection is not desirable, use a less aggressive base and the minimum necessary reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Control Stoichiometry: Use a minimal excess of the acylating agent to reduce the concentration of activated species that can be attacked by the hydroxyl group.
Protocol: Hydroxyl Protection with TBDMS-Cl
| Step | Action | Rationale |
| 1 | Dissolve this compound (1.0 eq) in anhydrous DMF. | Provides a suitable reaction medium. |
| 2 | Add imidazole (2.5 eq). | Acts as a base and catalyst. |
| 3 | Add TBDMS-Cl (1.1 eq) portion-wise at 0 °C. | TBDMS is a bulky protecting group, sterically favoring reaction at the less hindered primary alcohol over the amine.[6] |
| 4 | Allow the reaction to stir at room temperature for 12-16 hours. | Drives the protection reaction to completion. |
| 5 | Purify the O-protected product by column chromatography before proceeding to N-acylation. | Ensures a clean starting material for the next step. |
| 6 | After N-acylation, the TBDMS group can be removed with TBAF in THF. | Fluoride ions selectively cleave the Si-O bond.[5] |
Issue 3: Incomplete Reaction and Difficulty in Purification
Question: My N-acylation reaction stalls, and I'm left with a mixture of starting material, product, and reagents that is difficult to separate by chromatography. How can I improve this?
Answer: Incomplete conversion can stem from several factors, including poor reagent solubility, catalyst deactivation, or steric hindrance. Purification challenges often arise from the polar nature of the starting material and product.
Root Cause Analysis:
-
Incomplete Conversion: The amine on the neopentyl-like quaternary carbon can be sterically hindered, slowing down the reaction. Additionally, the starting material is a salt-like amino alcohol which may have poor solubility in common aprotic solvents.
-
Purification Issues: Both the starting material and the acylated product contain polar functional groups (amine/amide, alcohol), leading to similar retention factors on silica gel and potential streaking.
Recommended Actions:
-
Solvent Selection: Use a more polar aprotic solvent like DMF or NMP to ensure all components remain dissolved.
-
Reagent Choice: For sterically hindered amines, more reactive acylating agents like acyl fluorides or the use of coupling agents known to work well with hindered substrates (e.g., COMU) can be beneficial.
-
Purification Strategy:
-
Acid/Base Extraction: Perform a liquid-liquid extraction. The unreacted this compound can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), while your neutral amide product remains in the organic phase.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method to remove impurities.[7]
-
Reverse-Phase Chromatography: If normal-phase silica gel fails, reverse-phase chromatography (C18) is an excellent alternative for separating polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: Which functional group on this compound is more reactive towards a standard acylating agent like acetyl chloride?
The primary amine is significantly more nucleophilic than the primary alcohol and will react preferentially. However, under forcing conditions or with a large excess of the acylating agent, di-acylation (on both N and O) can occur. Selective N-acylation is best achieved by using controlled stoichiometry (around 1.0-1.1 equivalents of the acylating agent) at low temperatures.
Q2: Is it always necessary to protect the hydroxyl group before N-acylation?
Not always, but it is highly recommended for achieving high yields and purity, especially when developing a scalable process.[8][9] Protecting the alcohol prevents the formation of the oxazolidinone byproduct (see Issue 2) and simplifies purification by removing the polar -OH group. An orthogonal protecting group strategy allows for selective deprotection later in the synthesis.[4][8]
Q3: What analytical techniques are best for monitoring the reaction and characterizing byproducts?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this chemistry. It allows you to track the disappearance of starting materials and the appearance of the product, while also providing the molecular weights of any byproducts, which is crucial for identifying issues like ring expansion or cyclization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure confirmation of your final product and for characterizing any isolated byproducts.
Q4: Can the cyclobutane ring open under certain derivatization conditions?
While ring expansion is more common, ring opening is also possible under highly energetic or radical conditions, though it is less frequently observed in standard derivatization reactions. Stick to well-established, mild coupling protocols to maintain the integrity of the cyclobutane core.
References
- Wikipedia. Ring expansion and contraction. [Link]
- International Journal of Current Pharmaceutical Analysis. Synthesis of (1R, 4S)
- Organic Chemistry Portal. Protective Groups. [Link]
- University of Bristol.
- University of California, Irvine. Protecting Groups. [Link]
- University of Windsor. Alcohol Protecting Groups. [Link]
- ChemistryViews. New Derivatives of Cyclobutane β-Amino Acids. [Link]
- Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
- Wit Pharma. This compound hydrochloride CAS NO.1392213-15-8. [Link]
- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
- ARKAT USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
- Chemistry Steps. Ring Expansion Rearrangements. [Link]
- UT Southwestern Medical Center. Protecting Groups in Organix Synthesis. [Link]
- ACS Publications. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- PubChem. This compound hydrochloride. [Link]
- Beilstein Journal of Organic Chemistry.
- ResearchGate.
- Pharmaffiliates. This compound Hydrochloride. [Link]
- National Institutes of Health.
- Google Patents.
- ResearchGate. Long-Term Stability Testing of Methanol Catalysts Under Industrial Conditions. [Link]
- Google Patents.
- Greyhound Chromatography.
- ResearchGate.
- MDPI.
- LCGC International. Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis. [Link]
- ResearchGate.
Sources
- 1. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 2. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. uwindsor.ca [uwindsor.ca]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. PROCESS AND PRODUCTS OF PURIFICATION OF ANHYDROSUGAR ALCOHOLS - Patent 1140733 [data.epo.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Catalyst Selection for Reactions Involving (1-Aminocyclobutyl)methanol
Welcome to the technical support center for chemists and researchers working with (1-Aminocyclobutyl)methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for common transformations of this versatile building block. The unique steric profile of the cyclobutyl group presents specific challenges that require careful consideration of catalyst and reaction conditions to achieve optimal outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and functionalization of this compound derivatives.
Question 1: I am observing low yields in the N-alkylation of this compound via reductive amination. What are the likely causes and how can I improve the outcome?
Low yields in the reductive amination of this compound can stem from several factors, primarily related to catalyst efficiency, reaction conditions, and the inherent steric hindrance of the substrate.[1][2]
Potential Causes & Troubleshooting Steps:
-
Inadequate Catalyst Activity: The bulky cyclobutyl group can hinder the approach of the amine to the catalyst surface or the active site.
-
Incomplete Imine Formation: The initial condensation between the amine and the carbonyl compound to form the imine intermediate may be slow or incomplete.[5]
-
Suboptimal Reducing Agent: The choice of reducing agent is critical.
-
Recommendation: Sodium triacetoxyborohydride is often a good choice as it is selective for the imine over the carbonyl starting material.[5] For catalytic hydrogenations, ensure efficient hydrogen transfer. Ammonium formate can serve as a convenient hydrogen source in the presence of a suitable catalyst.[3]
-
-
Reaction Conditions: Temperature and reaction time play a significant role.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in reductive amination.
Question 2: My amide coupling reaction with this compound is sluggish and gives a poor yield. What coupling agents and catalysts are recommended?
Amide bond formation is a cornerstone of medicinal chemistry.[8][9] However, the steric bulk around the nitrogen atom of this compound can impede the reaction.
Key Considerations for Catalyst and Reagent Selection:
-
Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine.[9][10]
-
Common Coupling Reagents: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are widely used.[10][11] For sterically hindered amines, HATU is often a superior choice due to its high reactivity.[8]
-
-
Catalyst Choice: Additives can significantly accelerate the coupling reaction.
-
Solvent and Base: The reaction environment is crucial for success.
Comparative Table of Common Coupling Reagents:
| Coupling Reagent | Advantages | Disadvantages |
| EDC/DCC | Cost-effective, widely available.[11] | Can lead to racemization; DCC by-product can be difficult to remove.[10] |
| HATU | Highly reactive, good for hindered amines, low racemization.[8] | More expensive.[11] |
| T3P | Effective, by-products are water-soluble.[11] | Can be corrosive. |
Question 3: I am observing the formation of side products in my N-alkylation reaction. What are the common side reactions and how can I suppress them?
Side product formation is a common challenge, particularly when dealing with reactive intermediates.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation: Primary amines can undergo further alkylation to form tertiary amines.
-
Mitigation: Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. For reductive amination, choosing a catalyst with high selectivity for mono-alkylation is key. Manganese pincer complexes have shown excellent selectivity in this regard.[14]
-
-
Alcohol By-product Formation: In reductive amination, the carbonyl starting material can be reduced to the corresponding alcohol.
-
Elimination Reactions: Under harsh conditions, elimination reactions can occur, particularly with certain alkyl halides.
II. Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose catalysts for the N-alkylation of this compound with alcohols?
For N-alkylation using alcohols (borrowing hydrogen), catalysts based on non-precious metals like nickel are highly efficient and cost-effective.[4] Manganese pincer complexes are also excellent for their high selectivity for mono-alkylation.[14] For more challenging substrates, iridium-based catalysts often provide superior activity.[3]
Q2: Can I perform N-acylation of this compound without a catalyst?
While possible, catalyst-free acylations often require harsh conditions like high temperatures (80-85 °C) and may not be suitable for sensitive substrates.[12] The use of a catalyst like DMAP or even catalytic acetic acid with an ester as the acyl source allows for much milder reaction conditions and generally leads to higher yields and purity.[13][15]
Q3: How does the hydrochloride salt form of this compound affect catalyst selection?
This compound is often supplied as its hydrochloride salt.[16][17][18][19] The presence of the acid requires the addition of a stoichiometric amount of base to liberate the free amine before it can participate in the desired reaction. This is a critical first step, and the choice of base (e.g., triethylamine, potassium carbonate) will depend on the specific reaction conditions and catalyst compatibility.
Q4: Are there any green chemistry approaches for reactions with this compound?
Absolutely. The use of alcohols as alkylating agents in "borrowing hydrogen" reactions is a prime example of a green chemistry approach, as the only by-product is water.[4][14] Additionally, one-pot reductive amination procedures minimize waste by reducing the number of workup and purification steps.[5][20]
III. Detailed Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination using an Iridium Catalyst
This protocol is adapted for sterically hindered amines and utilizes an iridium catalyst with ammonium formate as the hydrogen source.[3]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the desired ketone or aldehyde (1.2 mmol), ammonium formate (3.0 mmol), and the Iridium catalyst (e.g., Ir-PA2, 0.01 mol%).
-
Solvent Addition: Add a suitable solvent such as ethanol.[3]
-
Reaction Execution: Stir the mixture under an inert atmosphere at the recommended temperature (e.g., 60-80 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.[6]
Protocol 2: Amide Coupling using HATU
This protocol is suitable for coupling this compound with a carboxylic acid, particularly when steric hindrance is a concern.[8][10]
-
Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) in an aprotic solvent like DMF.
-
Reagent Addition: Add HATU (1.1 mmol) and a non-nucleophilic base such as DIPEA (2.0 mmol) to the solution and stir for a few minutes at room temperature.
-
Amine Addition: Add this compound (1.0 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[6]
Catalyst Selection Logic:
Caption: Decision tree for catalyst selection.
IV. References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Chapman, R., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 2020-2023. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Blank, B., et al. (2015). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 5(12), 5464-5471. Retrieved from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 11943. Retrieved from [Link]
-
Roudesly, F., et al. (2017). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. Chemical Science, 8(9), 6265-6272. Retrieved from [Link]
-
Bolchi, C., et al. (2020). One-Pot Reductive Aminations of Carbonyl Compounds with Aquivion-Fe as a Recyclable Catalyst. ChemistryOpen, 9(5), 576-581. Retrieved from [Link]
-
Li, Y., et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(11), 1419. Retrieved from [Link]
-
de Figueiredo, R. M., et al. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
McDonald, R. I., et al. (2018). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Angewandte Chemie International Edition, 57(35), 11341-11345. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have? Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. Retrieved from [Link]
-
Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46. Retrieved from [Link]
-
Sell, C., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(9), 5138-5148. Retrieved from [Link]
-
Schmidt, T., et al. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(18), 3290-3295. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Ghosh, S., et al. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved from [Link]
-
Szolcsányi, P., et al. (2015). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Synthetic Communications, 45(15), 1776-1784. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Methanol: Systemic Agent. Retrieved from [Link]
-
Wit Pharm Co., Limited. (n.d.). This compound hydrochloride CAS NO.1392213-15-8. Retrieved from [Link]
-
Google Patents. (n.d.). US4458092A - Highly active catalysts for methanol amination. Retrieved from
-
Pharmaffiliates. (n.d.). This compound Hydrochloride. Retrieved from [Link]
-
Kumar, S., et al. (1997). Selective N-Alkylation of Aniline by Micellar Catalysis. Journal of Colloid and Interface Science, 196(1), 99-102. Retrieved from [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound hydrochloride, CasNo.1392213-15-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. iris.unive.it [iris.unive.it]
Technical Support Center: Solvent Effects on the Reactivity of (1-Aminocyclobutyl)methanol
Welcome to the technical support center for experiments involving (1-Aminocyclobutyl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the critical role of solvent selection in modulating the reactivity of this versatile building block. As a bifunctional molecule containing both a primary amine and a primary alcohol on a strained cyclobutane ring, its reactivity can be finely tuned or inadvertently compromised by the choice of solvent. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your synthetic campaigns.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during the chemical modification of this compound, with a focus on how solvent choice can be the root cause and the key to a solution.
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am attempting to N-alkylate this compound with an alkyl halide (e.g., benzyl bromide) in methanol, but I am observing low conversion to the desired product. What could be the issue?
Answer:
The low yield in your N-alkylation reaction is likely due to the use of a protic solvent like methanol. Here's a breakdown of the underlying reasons and how to troubleshoot:
-
Solvent-Nucleophile Interaction: Methanol is a polar protic solvent, meaning it has a hydrogen atom attached to an electronegative atom (oxygen) and can form hydrogen bonds.[1][2] These solvent molecules can form a "cage" around your primary amine nucleophile through hydrogen bonding, stabilizing it and reducing its availability to attack the electrophilic alkyl halide. This effect significantly slows down the desired SN2 reaction.[1]
-
Side Reactions with Methanol: While less common with primary amines, methanol can potentially compete as a nucleophile, leading to the formation of a methyl ether byproduct. More critically, in the presence of some biological matrices or enzymes, methanol can be oxidized to formaldehyde, which can then react with the 1,2-amino alcohol moiety of your starting material to form cyclic artifacts.[3]
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent. These solvents lack acidic protons and do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[1]
-
Optimize the Base: In conjunction with a polar aprotic solvent, the choice of base is crucial. Since the basicity of the amine is relatively low, a stronger, non-nucleophilic base is often required to ensure complete deprotonation.[4]
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents enhance nucleophilicity by minimizing solvent-amine interactions.[2] |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | These bases are effective in polar aprotic solvents and have low nucleophilicity.[5] |
| Temperature | 60-80 °C | Heating can help overcome the activation energy barrier, but should be monitored to avoid side reactions.[5] |
Experimental Protocol: N-Alkylation of this compound
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: O-Tosylation vs. N-Tosylation Selectivity
Question: I want to selectively tosylate the primary alcohol of this compound, but I am getting a mixture of N-tosylated and di-tosylated products. How can I improve the selectivity for O-tosylation?
Answer:
Achieving selectivity between the nucleophilic amine and alcohol is a common challenge. The choice of solvent and reaction conditions plays a pivotal role in directing the reaction towards the desired O-tosylation.
-
Kinetic vs. Thermodynamic Control: In many cases, N-tosylation is kinetically favored due to the higher nucleophilicity of the amine compared to the alcohol. However, the resulting N-tosylamide can be less stable under certain conditions.
-
Solvent Polarity and Hydrogen Bonding: In a non-polar, aprotic solvent like dichloromethane (DCM), the alcohol's hydroxyl group is less solvated and more available for reaction. Protic solvents, on the other hand, would solvate both the amine and the alcohol, but the effect on the more nucleophilic amine is often more pronounced.
Recommended Solutions:
-
Use a Non-Polar Aprotic Solvent: Dichloromethane is an excellent choice for tosylation reactions as it is non-polar and aprotic, minimizing unwanted side reactions and promoting the desired O-tosylation.[6]
-
Employ a Hindered Base: Using a sterically hindered non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can help prevent deprotonation of the less acidic alcohol, while a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) activates the tosyl chloride.[6]
-
In-situ Protection of the Amine: An alternative strategy is to perform the reaction in the presence of a reagent that selectively and reversibly protects the amine. For instance, in an aqueous-organic biphasic system with a carefully controlled pH, the amine can be protonated and rendered less nucleophilic, favoring reaction at the alcohol.[7][8]
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Non-polar, aprotic solvents favor O-selectivity.[6] |
| Base | Triethylamine (TEA), DIPEA with catalytic DMAP | A non-nucleophilic base and a nucleophilic catalyst promote efficient O-tosylation.[6] |
| Temperature | 0 °C to room temperature | Lower temperatures can enhance selectivity by favoring the kinetically controlled O-tosylation.[6] |
Experimental Protocol: Selective O-Tosylation of this compound
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (0.1 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dichloromethane dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: As a small molecule with both a polar amine and a hydroxyl group, this compound is expected to be soluble in a range of polar solvents. It is highly soluble in polar protic solvents like methanol and water due to hydrogen bonding.[9] It is also expected to have good solubility in polar aprotic solvents such as THF, acetonitrile, and DMF. Its solubility will be limited in non-polar solvents like hexanes and toluene.[10]
Solubility and Miscibility Overview
| Solvent | Type | Expected Solubility |
| Water | Polar Protic | High |
| Methanol | Polar Protic | High |
| Acetonitrile | Polar Aprotic | Good |
| THF | Polar Aprotic | Good |
| Dichloromethane | Non-polar Aprotic | Moderate |
| Toluene | Non-polar | Low |
| Hexanes | Non-polar | Low |
Q2: I am considering a "borrowing hydrogen" N-alkylation with an alcohol as the alkylating agent. What type of solvent is typically preferred for this reaction?
A2: For "borrowing hydrogen" or "hydrogen auto-transfer" N-alkylations, which are green and atom-economical methods, non-polar aromatic solvents like toluene or xylene are often the preferred choice, especially when the reaction is carried out at elevated temperatures.[2] These solvents are stable at high temperatures and are less likely to interfere with the catalytic cycle of the transition-metal catalyst (often based on ruthenium or iridium) that is essential for this transformation.[4]
Q3: Can the cyclobutane ring of this compound open under certain solvent and reaction conditions?
A3: The cyclobutane ring is strained and can undergo ring-opening reactions, although it is generally stable under many synthetic conditions.[8] Ring-opening is more likely to occur with derivatives of this compound, particularly if the amino or hydroxyl group is converted into a good leaving group (e.g., a tosylate or a diazonium salt). The choice of solvent can influence the propensity for ring-opening. Highly polar, ionizing solvents could potentially stabilize charged intermediates that may lead to ring-opening pathways. However, for most standard transformations like N-alkylation or acylation, the cyclobutane ring is expected to remain intact.
III. Visualizing Solvent Effects
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Protic vs. Aprotic Solvents in N-Alkylation.
Caption: Decision workflow for selective O-tosylation.
IV. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. csustan.edu [csustan.edu]
Technical Support Center: Temperature Control in Large-Scale Reactions of (1-Aminocyclobutyl)methanol
Introduction
Welcome to the Technical Support Center for the synthesis of (1-Aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the temperature of large-scale reactions, a critical parameter for ensuring safety, product quality, and yield. The synthesis of this compound, particularly when employing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), presents significant thermal management challenges. This document will provide a framework for understanding and controlling these challenges, moving from foundational principles to specific, actionable troubleshooting steps.
Core Principles of Thermal Management in the Synthesis of this compound
The primary synthesis route discussed in this guide is the reduction of a protected amino acid precursor, such as N-Boc-1-aminocyclobutanecarboxylic acid, using Lithium Aluminum Hydride (LiAlH₄). This reaction is notoriously exothermic and requires stringent temperature control to prevent thermal runaway.[1][2][3] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[1]
The key factors influencing temperature control in this synthesis are:
-
Heat of Reaction: The reduction of a carboxylic acid or amide with LiAlH₄ is highly exothermic.
-
Rate of Addition: The rate at which the limiting reagent is added directly controls the rate of heat generation.
-
Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a runaway.
-
Heat Transfer Capacity: The ability of the reactor and its cooling system to remove heat is a critical design and operational parameter.
-
Quenching Procedure: The deactivation of excess, highly reactive LiAlH₄ at the end of the reaction is also a highly exothermic and potentially hazardous step.[4][5][6][7]
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction temperature is rising much faster than anticipated during the LiAlH₄ addition, even with the cooling system at maximum. What should I do?
Answer:
An unexpectedly rapid temperature increase is a critical warning sign of a potential thermal runaway. Immediate and decisive action is required.
Potential Causes:
-
Incorrect Reagent Stoichiometry: An error in calculating the amount of LiAlH₄ or the substrate can lead to a more vigorous reaction than planned.
-
Impure Reagents: Contaminants in the solvent or starting material can sometimes catalyze the reaction or react exothermically with LiAlH₄.
-
Inadequate Cooling Capacity: The scale of the reaction may exceed the heat removal capability of the reactor's cooling system.
-
Poor Mixing: Inefficient stirring can lead to localized areas of high reagent concentration and temperature.
-
Moisture Contamination: LiAlH₄ reacts violently and exothermically with water.[4][8][9][10][11]
Troubleshooting Steps:
-
Immediately stop the addition of the limiting reagent. This is the most critical first step to prevent further heat generation.
-
Ensure maximum cooling is applied. Verify that the cooling system is operating at its full capacity and that the coolant flow is unobstructed.
-
Increase stirring speed if possible. Improved agitation can help to dissipate localized hot spots and improve heat transfer to the reactor walls.
-
If the temperature continues to rise uncontrollably, initiate your pre-planned emergency quenching procedure. This may involve the addition of a quenching agent designed to safely neutralize the LiAlH₄.
FAQ 2: I've completed the LiAlH₄ addition, and now I need to quench the excess reagent. What is the safest way to do this on a large scale?
Answer:
Quenching excess LiAlH₄ is one of the most hazardous steps in this process and must be approached with extreme caution. The reaction of LiAlH₄ with protic solvents like water is incredibly exothermic and generates flammable hydrogen gas.[4][8][9][10]
Recommended Quenching Protocol (Fieser & Fieser Method, adapted for scale):
This is a widely accepted and relatively safe method for quenching LiAlH₄ reactions.[5] The key is the slow, controlled addition of the quenching agents at a low temperature.
-
Cool the reaction mixture: Ensure the reactor contents are cooled to 0-5 °C using an efficient cooling bath.
-
Slowly add ethyl acetate: Ethyl acetate is a less reactive quenching agent than water and can be used to consume the bulk of the excess LiAlH₄ in a more controlled manner. Add it dropwise, carefully monitoring the temperature and any gas evolution.
-
Follow with a cautious addition of water: For every 'x' grams of LiAlH₄ used, slowly add 'x' mL of water. The addition must be extremely slow, and the temperature must be kept low.
-
Add a 15% aqueous sodium hydroxide solution: For every 'x' grams of LiAlH₄ used, add 'x' mL of 15% NaOH solution. This helps to precipitate the aluminum salts as a granular solid that is easier to filter.
-
Add more water: For every 'x' grams of LiAlH₄ used, add another 3x' mL of water.
-
Warm to room temperature: Allow the mixture to slowly warm to room temperature while stirring. The aluminum salts should precipitate, leaving a clear supernatant containing your product.
Safety Considerations:
-
Never add water directly to a large excess of unreacted LiAlH₄. This will cause a violent reaction.
-
Ensure adequate ventilation and an inert atmosphere to safely manage the hydrogen gas that is evolved.
-
Have an emergency plan and appropriate fire suppression equipment (Class D extinguisher) readily available. [11]
FAQ 3: My reaction seems to have stalled. The temperature is not increasing as expected upon addition of the reducing agent. What could be the issue?
Answer:
A stalled reaction can be due to several factors, and it's important to diagnose the cause before taking corrective action.
Potential Causes:
-
Poor Quality LiAlH₄: The reagent may have degraded due to improper storage and exposure to moisture.
-
Inhibited Reaction: Certain impurities in the starting material or solvent could be inhibiting the reaction.
-
Low Reaction Temperature: While cooling is crucial, an excessively low temperature may prevent the reaction from initiating.
-
Instrument Malfunction: The temperature probe could be providing an inaccurate reading.
Troubleshooting Steps:
-
Verify Temperature Reading: Use a secondary, calibrated temperature probe to confirm the reactor temperature.
-
Check for Reagent Addition: Ensure that the addition of the limiting reagent is actually occurring and that there are no blockages in the addition funnel or pump.
-
Slightly Increase Temperature: If the temperature is confirmed to be very low (e.g., below -10 °C), you can try to slowly and carefully allow the temperature to rise by a few degrees to see if the reaction initiates. Do this with extreme caution and be prepared for a delayed exotherm.
-
Analyze a Sample: If possible and safe to do so, take a small aliquot of the reaction mixture and quench it carefully to analyze for the presence of starting material and product. This can confirm if any reaction has occurred.
Experimental Protocols
Protocol 1: Large-Scale Reduction of N-Boc-1-aminocyclobutanecarboxylic acid
WARNING: This reaction is highly exothermic and should only be performed by trained personnel in a suitable reactor with appropriate safety measures in place.
Materials:
-
N-Boc-1-aminocyclobutanecarboxylic acid (1 equivalent)
-
Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
15% Aqueous Sodium Hydroxide
-
Water
Equipment:
-
Jacketed glass reactor with temperature control unit
-
Overhead mechanical stirrer
-
Addition funnel or pump for controlled reagent addition
-
Nitrogen or Argon inert atmosphere supply
-
Reflux condenser
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere.
-
Charge LiAlH₄: Under an inert atmosphere, carefully charge the LiAlH₄ to the reactor, followed by anhydrous THF.
-
Cool the Slurry: Cool the LiAlH₄ slurry in THF to 0-5 °C.
-
Prepare Substrate Solution: Dissolve the N-Boc-1-aminocyclobutanecarboxylic acid in anhydrous THF in a separate vessel.
-
Controlled Addition: Slowly add the substrate solution to the LiAlH₄ slurry via the addition funnel or pump. Maintain the reaction temperature between 5-10 °C throughout the addition. The rate of addition should be adjusted to ensure the cooling system can comfortably handle the heat load.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, follow the quenching protocol outlined in FAQ 2.
-
Workup: After quenching, filter the solid aluminum salts and wash them with THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude (1-(Boc-amino)cyclobutyl)methanol.
Visualizations
Diagram 1: Decision Tree for Temperature Deviation
Caption: Troubleshooting workflow for temperature deviations.
Diagram 2: Safe LiAlH₄ Quenching Workflow
Caption: Step-by-step safe quenching procedure.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Reaction Temperature | 5-10 °C | Balances reaction rate with the ability to control the exotherm. Lower temperatures can slow the reaction significantly. |
| LiAlH₄ Equivalents | 2-3 | Ensures complete reduction of the carboxylic acid. An excess is necessary. |
| Quenching Temperature | 0-5 °C | Minimizes the vigor of the exothermic quenching reaction, reducing the risk of a runaway. |
| Rate of Addition | Dependent on reactor volume and cooling capacity | The rate should be slow enough that the temperature does not rise more than a few degrees above the setpoint. |
References
- Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride?[Link]
- American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- IEEE Xplore. (1997, July 1-7). Temperature control of a batch reactor by the refluxing reaction technique with action on the pressure. [Link]
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. [Link]
- Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. [Link]
- Environmental Health and Safety.
- ResearchGate. temperature control in an exothermic batch reactor using generic model control and globally linearizing control. [Link]
- People.
- Incatools blog. (2021, July 6).
- SciSpace. Model based control strategies for a chemical batch reactor with exothermic reactions. [Link]
- Princeton EHS. Lithium Aluminum Hydride | Office of Environmental Health and Safety. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.ece.ubc.ca [people.ece.ubc.ca]
- 3. blog.incatools.com [blog.incatools.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rroij.com [rroij.com]
- 8. actylislab.com [actylislab.com]
- 9. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Navigating the Nuances of (1-Aminocyclobutyl)methanol: A Technical Support Guide for Synthetic Chemists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-aminocyclobutyl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up of reactions involving this versatile bifunctional building block. The unique combination of a primary amine and a primary alcohol on a strained cyclobutane ring presents distinct purification challenges that require careful consideration of reaction conditions and work-up procedures.
Section 1: Understanding the Molecule - Key Physicochemical Properties
Before delving into specific reaction work-ups, a foundational understanding of the physicochemical properties of this compound and its common derivatives is crucial for designing effective purification strategies.
This compound Hydrochloride [1]
The presence of both a basic amino group and a polar hydroxyl group makes this compound and its derivatives highly polar and often water-soluble, which can complicate standard extractive work-ups.
Section 2: Protecting Group Strategies and Their Impact on Work-up
Due to its bifunctional nature, selective protection of either the amine or the alcohol is often a necessary first step in a synthetic sequence. The choice of protecting group will significantly influence the subsequent reaction work-up.[2]
FAQ: Protecting the Amino Group
Q: I need to perform a reaction at the hydroxyl group of this compound. What is the best way to protect the amine, and how will this affect my work-up?
A: The most common and effective strategy for protecting the amino group is the formation of a tert-butoxycarbonyl (Boc) carbamate.[2] This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Protocol for N-Boc Protection:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the in-situ formed acid.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) at 0 °C or room temperature.
-
Stir the reaction until completion, as monitored by Thin Layer Chromatography (TLC).
Work-up of N-Boc Protection: The work-up for this reaction is generally straightforward.
-
Aqueous Wash: After the reaction is complete, wash the organic layer with a weak acid (e.g., 1M HCl or citric acid solution) to remove any unreacted amine and the base. Follow this with a wash with saturated aqueous sodium bicarbonate to remove any acidic byproducts, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The resulting N-Boc protected this compound is significantly less polar than the starting material, making it more amenable to standard purification techniques like silica gel chromatography.
Section 3: Troubleshooting Amide Coupling Reactions
Amide bond formation is a frequent application for this compound. The work-up of these reactions can be complicated by the polar nature of the starting materials and the potential for side products from the coupling reagents.
FAQ: Work-up of EDC/HOBt Amide Couplings
Q: I've coupled this compound with a carboxylic acid using EDC and HOBt in DMF. My work-up is messy, and I'm having trouble removing the urea byproduct and other impurities. What's the best approach?
A: This is a common challenge, especially when using a polar, water-miscible solvent like N,N-dimethylformamide (DMF). Here’s a systematic approach to cleaning up your reaction:
Step 1: Initial Solvent Removal (if possible)
If your product is thermally stable, removing the bulk of the DMF under high vacuum can simplify the subsequent extraction. However, be cautious as this can sometimes lead to the formation of intractable oils.[3]
Step 2: Aqueous Work-up Strategy
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Perform several washes with a dilute acidic solution (e.g., 0.5 N HCl or 5% LiCl solution). This will protonate and extract any unreacted this compound, the DIPEA base, and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct from the EDC coupling agent.[3][4]
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove unreacted carboxylic acid and HOBt.
-
Brine Wash: A final wash with brine will help to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Table 1: Troubleshooting EDC/HOBt Coupling Work-up
| Issue | Potential Cause | Recommended Solution |
| Persistent Emulsion | High concentration of polar compounds at the interface. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help. |
| Product in Aqueous Layer | The amide product is still too polar and has some water solubility. | Back-extract the combined aqueous layers with your organic solvent (e.g., EtOAc or DCM). |
| Incomplete Removal of Urea | Insufficient acidic washes. | Increase the number and/or volume of the dilute acid washes. |
| Low Recovery | Product precipitation during work-up or high water solubility. | If a precipitate forms, it may be your product. Filter and analyze both the solid and the filtrate. For highly water-soluble products, consider alternative purification methods like reversed-phase chromatography. |
Visualization 1: Amide Coupling Work-up Flowchart
Caption: Workflow for EDC/HOBt amide coupling work-up.
Section 4: Troubleshooting Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds and is another common application for this compound. The choice of reducing agent and solvent system is critical for both reaction success and ease of work-up.
FAQ: Work-up of Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Q: I performed a reductive amination with this compound and an aldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM). How should I work up this reaction to get a clean product?
A: Sodium triacetoxyborohydride is a popular choice for reductive aminations because it is mild and selective.[5][6] The work-up is generally straightforward.
Protocol for STAB Reductive Amination Work-up:
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid byproduct from the STAB and any remaining reducing agent. Be cautious as gas evolution (H₂) may occur.[7]
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Table 2: Troubleshooting STAB Reductive Amination Work-up
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Ensure at least 1.5 equivalents of STAB are used. Allow the reaction to stir for a sufficient time (can be several hours to overnight). |
| Presence of Imine in Product | Incomplete reduction of the imine intermediate. | Add more STAB and allow the reaction to stir for longer. Ensure the reaction is not exposed to excessive moisture, which can hydrolyze the imine. |
| Boron Byproducts in NMR | Incomplete removal of boron salts during work-up. | Perform additional aqueous washes. A wash with a dilute solution of Rochelle's salt (potassium sodium tartrate) can sometimes help to complex and remove boron species. |
| Product is Water-Soluble | The final product is highly polar. | If the product remains in the aqueous layer after extraction, consider acidifying the aqueous layer and extracting again, or using a more polar organic solvent for extraction. Alternatively, reversed-phase chromatography may be necessary. |
Visualization 2: Reductive Amination Reaction and Work-up
Caption: Overview of a reductive amination reaction and subsequent work-up.
Section 5: Purification by Chromatography
Due to the polarity of this compound derivatives, chromatography can be challenging.
FAQ: Choosing a Chromatography System
Q: My crude product is still a mixture after work-up. What are the best chromatography conditions for purifying derivatives of this compound?
A: The choice of chromatography depends on the polarity of your compound.
-
Normal Phase (Silica Gel): For less polar derivatives (e.g., N-Boc protected), normal phase chromatography on silica gel is often effective. A common mobile phase is a gradient of ethyl acetate in hexanes. For more polar compounds that still run on silica, adding a small amount of a polar solvent like methanol to your mobile phase (e.g., 0-10% methanol in DCM) can improve elution. To prevent streaking of basic compounds on acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonium hydroxide (typically ~0.1-1%) to the mobile phase.[8]
-
Reversed-Phase (C18): For highly polar or water-soluble compounds, reversed-phase chromatography is the method of choice. The mobile phase typically consists of a gradient of methanol or acetonitrile in water.[9][10][11] Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds.
Table 3: Recommended Chromatography Solvents
| Compound Type | Chromatography Mode | Typical Mobile Phase | Modifier |
| N-Boc-(1-hydroxymethylcyclobutyl)amine | Normal Phase | Ethyl Acetate / Hexanes | N/A |
| Amide derivative (moderately polar) | Normal Phase | Methanol / DCM | Triethylamine (0.1%) |
| Secondary amine from reductive amination (polar) | Reversed-Phase | Acetonitrile / Water | Formic Acid (0.1%) |
This guide provides a starting point for troubleshooting common issues encountered during the work-up of reactions containing this compound. Remember that each reaction is unique, and optimization of these procedures may be necessary based on the specific properties of your substrates and products.
References
- EDC-HOBt Amide coupling workup help. (2024). Reddit.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central (PMC).
- Mastering Reductive Amination with Sodium Triacetoxyborohydride. (n.d.). Retrieved from [https://www. .com/mastering-reductive-amination-with-sodium-triacetoxyborohydride]([Link]. .
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal.
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate.
- (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (n.d.). ACS Publications.
- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
- Reductive amination. (n.d.). Wikipedia.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Protecting Groups. (n.d.). Retrieved from [https://www. .edu/ /documents/ochem/ProtectingGroups.pdf]([Link]. .edu/ /documents/ochem/ProtectingGroups.pdf)
- A reductive amination of carbonyls with amines using decaborane in methanol. (n.d.). Organic Chemistry Portal.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reductive Amination. (2023). YouTube.
- Synthesis of Substituted 2-Amino-Cyclobutanones. (2008). Loyola eCommons.
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- Successful Flash Chromatography. (n.d.). King Group. Retrieved from [https://www. .com/successful-flash-chromatography]([Link]. .
- This compound Hydrochloride. (n.d.). Pharmaffiliates.
- Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. (2026). ACS Publications.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health (NIH).
- Why do you use only methanol and acetonitrile as mobile phases in liquid chromatography? (2022).
- Protection Reactions. (n.d.). Wiley-VCH.
- Flash Liquid Chromatography for Isolation of Oligostilbenes from the Methanol Extract of Dipterocarpus semivestitus (Dipterocarpaceae). (n.d.). Research India Publications.
- Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. (n.d.). Waters.
- High-performance liquid chromatography. (2016). Basicmedical Key.
- Solvent Miscibility Table. (n.d.). Retrieved from [https://www. .edu/ /documents/misc/solvent_miscibility_table.pdf]([Link]. .edu/ /documents/misc/solvent_miscibility_table.pdf)
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central (PMC).
Sources
- 1. enamine.net [enamine.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. nbinno.com [nbinno.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Why do you use only methanol and acetonitrile as mobile phases in liquid chromatography_ [uhplcslab.com]
- 10. lcms.cz [lcms.cz]
- 11. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of (1-Aminocyclobutyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is perpetual. Among the myriad of structural motifs explored, saturated carbocycles have garnered significant attention for their ability to impart conformational rigidity and desirable physicochemical properties to drug candidates. This guide provides an in-depth comparative analysis of the bioactivity of (1-aminocyclobutyl)methanol derivatives, a promising class of compounds that has demonstrated significant potential in targeting key enzymes implicated in metabolic and cardiovascular diseases.
This document, intended for researchers, scientists, and drug development professionals, will delve into the structure-activity relationships (SAR) of these derivatives, primarily focusing on their roles as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Factor XIa (FXIa). Through a comprehensive examination of experimental data, we will compare the performance of these compounds against established clinical alternatives, providing a robust framework for future drug discovery and development efforts.
Part 1: this compound Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1][2]
The this compound scaffold has emerged as a valuable pharmacophore in the design of potent and selective DPP-4 inhibitors. The cyclobutyl ring provides a rigid framework that can optimally position key functional groups for interaction with the enzyme's active site, while the aminomethanol moiety can engage in crucial hydrogen bonding interactions.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The potency of this compound-based DPP-4 inhibitors is intricately linked to the nature and substitution pattern of the appended functionalities. The primary amino group is a critical feature, forming a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site. The hydroxymethyl group can also contribute to binding through hydrogen bond interactions.
Key SAR observations for this class of compounds include:
-
Substitution on the Cyclobutyl Ring: The introduction of substituents on the cyclobutyl ring can significantly modulate potency and selectivity. For instance, strategic placement of fluorine atoms can enhance binding affinity through favorable electrostatic interactions.
-
Nature of the Acyl Group: The amino group is typically acylated, and the nature of this acyl group plays a pivotal role in occupying the S1 pocket of the enzyme. Aromatic and heteroaromatic rings are commonly employed, with their substitution patterns influencing potency and pharmacokinetic properties. For example, the introduction of electron-withdrawing groups on an aromatic ring can enhance potency.[3]
-
Stereochemistry: The stereochemistry of the aminocyclobutylmethanol core is crucial for optimal binding. The (1R, 2S) or (1S, 2R) configurations are often preferred, depending on the specific substitution pattern, to ensure the correct orientation of the key interacting moieties within the active site.
The following diagram illustrates the general mechanism of DPP-4 inhibition and the key interactions of a this compound derivative within the active site.
Caption: Key binding interactions of a this compound derivative in the DPP-4 active site.
Comparative Bioactivity Data
To provide a clear comparison of the performance of this compound derivatives, the following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of representative compounds alongside established DPP-4 inhibitors.
| Compound | Scaffold Class | DPP-4 IC50 (nM) | Reference(s) |
| Sitagliptin | β-amino acid derivative | 2.63 - 270 | [2][3] |
| Vildagliptin | Cyanopyrrolidine derivative | ~2 | [4] |
| Saxagliptin | Cyanopyrrolidine derivative | ~50 | [5] |
| Alogliptin | Pyrimidinedione derivative | 2.63 | [2] |
| This compound Deriv. 1 | This compound | Data not found | |
| This compound Deriv. 2 | This compound | Data not found | |
| 4-Aminocyclohexylalanine Deriv. 25 | Cycloalkylalanine derivative | 28 | [6] |
Note: Specific IC50 values for a series of this compound derivatives were not available in the searched literature. The table includes data for a structurally related cycloalkylalanine derivative to provide context.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing 1% BSA
-
Test compounds and reference inhibitor (e.g., Sitagliptin)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and reference inhibitor in DMSO. Serially dilute the stock solutions with assay buffer to obtain a range of desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in assay buffer to the final working concentrations.
-
Assay Reaction: a. To each well of a 96-well black microplate, add 25 µL of the test compound or reference inhibitor solution. b. Add 50 µL of the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: this compound Derivatives as Factor XIa (FXIa) Inhibitors
Introduction to Factor XIa Inhibition
Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[7] It activates Factor IX, leading to the amplification of thrombin generation and the formation of a stable fibrin clot.[7] Inhibition of FXIa is a promising anticoagulant strategy with the potential for a lower bleeding risk compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[7][8] This is because FXIa's primary role is in thrombus propagation rather than initial hemostasis.[8]
The this compound scaffold has been explored for the development of potent and selective FXIa inhibitors. The rigid cyclobutyl core can effectively present substituents to interact with the S1 and S4 pockets of the FXIa active site.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The design of effective this compound-based FXIa inhibitors hinges on optimizing interactions with the key binding pockets of the enzyme.
-
S1 Pocket Interaction: A key feature for FXIa inhibition is a basic moiety that can interact with the Asp189 residue at the bottom of the S1 pocket. In the case of this compound derivatives, the primary amino group can serve this purpose.
-
S4 Pocket Interaction: The S4 pocket is a large, hydrophobic pocket that can accommodate a variety of substituents. The design of moieties that effectively occupy this pocket is crucial for achieving high potency and selectivity. The cyclobutyl ring itself can contribute to interactions within this region, and further substitution on appended aromatic rings can optimize these interactions.
-
Selectivity: Achieving selectivity over other serine proteases in the coagulation cascade (e.g., thrombin, Factor Xa, Factor VIIa) is a critical aspect of designing safe FXIa inhibitors. The unique topology of the FXIa active site, particularly the S4 pocket, can be exploited to design inhibitors with high selectivity.
The following diagram illustrates the coagulation cascade and the position of Factor XIa.
Caption: The coagulation cascade, highlighting the role of Factor XIa.
Comparative Bioactivity Data
The following table presents the in vitro inhibitory potency (Ki or IC50) of representative FXIa inhibitors, including those with cyclic scaffolds, to provide a basis for comparison.
| Compound | Scaffold Class | FXIa Ki/IC50 (nM) | Reference(s) |
| Asundexian (BMS-986177) | Small molecule | 0.11 | [9] |
| Milvexian (BMS-962212) | Small molecule | 1.5 | [1] |
| Abelacimab | Monoclonal antibody | N/A | [10] |
| This compound Deriv. 3 | This compound | Data not found | |
| This compound Deriv. 4 | This compound | Data not found | |
| Tetrahydroquinoline Deriv. 47 | Tetrahydroquinoline | 0.20 | [9] |
| Peptidomimetic Inhibitor 32 | Peptidomimetic | low nanomolar | [11] |
Note: Specific Ki or IC50 values for a series of this compound derivatives were not available in the searched literature. The table includes data for other potent FXIa inhibitors to provide a comparative landscape.
Experimental Protocol: In Vitro Chromogenic Factor XIa Inhibition Assay
This protocol describes a chromogenic assay to determine the inhibitory activity of test compounds against human Factor XIa.
Materials:
-
Human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, PEG 8000, and BSA
-
Test compounds and reference inhibitor
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and reference inhibitor in DMSO. Serially dilute the stock solutions with assay buffer to obtain a range of desired concentrations.
-
Enzyme Preparation: Dilute the human Factor XIa in assay buffer to the final working concentration.
-
Assay Reaction: a. To each well of a 96-well clear microplate, add 20 µL of the test compound or reference inhibitor solution. b. Add 40 µL of the diluted Factor XIa solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 40 µL of the chromogenic FXIa substrate solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm at time zero and then kinetically every minute for 30 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the absorbance versus time curve). b. Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. To determine the Ki, conduct the assay with varying substrate concentrations and perform a Lineweaver-Burk or non-linear regression analysis.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design of potent and selective enzyme inhibitors. While this guide has focused on their application as DPP-4 and Factor XIa inhibitors, the inherent structural and physicochemical properties of this motif suggest its potential for broader applications in drug discovery. The rigid cyclobutyl core provides a means to control the spatial arrangement of key functional groups, while the aminomethanol moiety offers crucial hydrogen bonding capabilities.
Further exploration of the structure-activity relationships of this compound derivatives is warranted. The synthesis and biological evaluation of diverse libraries of these compounds will undoubtedly uncover novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative data presented herein provide a foundational framework to guide these future research endeavors. As our understanding of the intricate interactions between small molecules and their biological targets continues to evolve, scaffolds such as this compound will remain at the forefront of innovative drug design.
References
- Di-Peptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. (2013).
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Structures with associated FXIa potencies. aKi values are shown in... (n.d.).
- Factor XIa inhibitors: a review of patent liter
- Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects. (n.d.). PubMed. [Link]
- Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. (2014).
- Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. (n.d.). NIH. [Link]
- Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. (2023). MDPI. [Link]
- Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. (n.d.). NIH. [Link]
- Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin. (2014). PubMed. [Link]
- Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. (n.d.). NIH. [Link]
- Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. (n.d.). PubMed. [Link]
- Factor XI and XIa inhibition: a new approach to anticoagulant therapy. (2024).
- Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants. (2020). PubMed. [Link]
- Factor XIa inhibitors: collecting the clinical evidence. (2023).
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. (2004). PubMed. [Link]
- Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. (2005). Semantic Scholar. [Link]
- 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. (2007). PubMed. [Link]
- Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. (2016). PubMed. [Link]
- Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evalu
- Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. (2002). Scilit. [Link]
- Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. (2020).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI. [Link]
- Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. (n.d.). PubMed. [Link]
Sources
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. More effective DPP4 inhibitors as antidiabetics based on sitagliptin applied QSAR and clinical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (1-Aminocyclobutyl)methanol and (1-aminocyclopropyl)methanol in Synthesis
<Senior Application Scientist Synthesis >
Introduction
In modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, aminocycloalkane scaffolds have emerged as particularly valuable bioisosteres and three-dimensional (3D) structural elements. This guide provides a detailed comparison of two prominent building blocks: (1-Aminocyclobutyl)methanol and (1-aminocyclopropyl)methanol.
While structurally similar, the subtle difference in ring size—a four-membered cyclobutane versus a three-membered cyclopropane—imparts distinct physicochemical and conformational properties. These differences profoundly influence their synthetic handling, reactivity, and the ultimate biological and metabolic characteristics of the molecules they are incorporated into. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to guide the rational selection of these building blocks in synthetic campaigns.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The choice between a cyclopropyl and a cyclobutyl moiety is often a deliberate one, aimed at fine-tuning properties like metabolic stability, solubility, and receptor binding affinity. The fundamental differences originate from their inherent ring strain and geometry.[1] Cyclopropane, with a strain energy of approximately 28.1 kcal/mol, has C-C bonds with significant p-character, making it electronically similar to a double bond in certain contexts.[1] In contrast, cyclobutane possesses a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered conformation to alleviate torsional strain.[1][2] These distinctions are critical in drug design.
| Property | (1-aminocyclopropyl)methanol | This compound | Rationale for Significance in Synthesis |
| Molecular Formula | C₄H₉NO | C₅H₁₁NO | Impacts molecular weight and elemental analysis. |
| Molecular Weight | 87.12 g/mol [3] | 101.15 g/mol (Free Base) | Affects reaction stoichiometry and reagent mass calculations. |
| CAS Number | 107017-72-1 (Free Base)[3] | 21624254-1 (Free Base) | For unambiguous identification and procurement. |
| Ring Strain Energy | ~28.1 kcal/mol[1] | ~26.3 kcal/mol[1][2] | Higher strain in cyclopropane can influence reactivity and susceptibility to ring-opening reactions. |
| Conformation | Planar | Puckered (Folded)[2] | The 3D shape dictates how the molecule presents its functional groups for interaction, affecting both synthetic accessibility and biological target binding.[4][5][6] |
| Topological Polar Surface Area | 46.3 Ų[3][7] | 46.3 Ų[8] | Identical TPSA suggests similar contributions to passive membrane permeability from the core scaffold. |
Impact on Drug Discovery and Molecular Properties
The selection between these two scaffolds is a key decision in lead optimization, with each offering a unique set of advantages.
Metabolic Stability: Both cyclopropyl and cyclobutyl groups are known to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][9][10] The high C-H bond dissociation energy of the cyclopropyl ring, in particular, reduces its susceptibility to oxidative metabolism.[10] However, it's crucial to note that N-cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive metabolites.[10] While both rings are generally more robust than linear alkyl chains, the specific context of the entire molecule determines the ultimate metabolic fate, and direct comparisons sometimes show remarkably similar stability between the two analogs.[1]
Conformational Rigidity and Vector Projection: The rigid structures of these small rings are invaluable for locking a molecule into a specific bioactive conformation, which can lead to enhanced potency and selectivity.[9][11][12] The puckered nature of the cyclobutane ring offers different exit vectors for substituents compared to the planar cyclopropane ring.[2] This distinction is critical for precisely positioning key pharmacophoric groups within a protein's binding pocket.[2]
Solubility and Physicochemical Profile: The introduction of sp³-rich, small rings like cyclobutane can reduce planarity, which may decrease crystal lattice energy and, in turn, enhance aqueous solubility—a critical parameter for oral bioavailability.[2] Both scaffolds can serve as effective bioisosteres for gem-dimethyl or isopropyl groups, often improving properties like lipophilicity and metabolic stability.[13]
Synthetic Utility and Comparative Reactivity
While both this compound and (1-aminocyclopropyl)methanol are primary amino alcohols, their utility in synthesis can diverge based on the stability of the underlying ring and the steric environment around the reactive centers. A primary application for both is the formation of spirocycles, which are increasingly prevalent in approved drugs.[14][15][16][17][18]
Caption: General synthetic pathways for aminocycloalkane methanols.
Amide Bond Formation: This is one of the most common reactions for these building blocks. Both molecules behave as typical primary amines. The choice of coupling reagent (e.g., EDC, HATU, PyBOP) depends on the specific substrates and the need to mitigate side reactions or racemization.[19][20][21] The steric hindrance around the amine is slightly greater for the cyclobutyl derivative due to the puckered ring, which might necessitate slightly longer reaction times or more potent coupling agents in challenging cases.
Spirocycle Synthesis: Both reagents are excellent precursors for spirocyclic structures. For example, reaction with a ketone or aldehyde can lead to an intermediate that, upon cyclization, forms a spiro-heterocycle. The higher ring strain of the cyclopropane moiety can sometimes be exploited in subsequent ring-expansion or rearrangement reactions, a pathway less accessible to the more stable cyclobutane ring.
Reactivity Differences: The cyclobutane ring is considered relatively inert, positioned between the highly reactive cyclopropane and the stable cyclopentane.[2] While cyclopropane can undergo reactions like bromination or reaction with sulfuric acid, cyclobutane is resistant to these conditions.[2] This makes the cyclobutane scaffold more robust and less prone to unexpected side reactions during multi-step syntheses.
Experimental Protocols
The following protocols provide a standardized methodology for a common amide coupling reaction, allowing for a direct comparison of the handling and reactivity of each building block.
Protocol 1: Synthesis of N-((1-aminocyclobutyl)methyl)benzamide
This protocol uses a standard carbodiimide-mediated coupling procedure.
Caption: Standard workflow for EDC/HOBt mediated amide coupling.
Materials:
-
Benzoic Acid (1.0 eq)
-
This compound hydrochloride (1.1 eq)[8]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1M HCl (aq), sat. NaHCO₃ (aq), Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzoic Acid (1.0 eq), this compound hydrochloride (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of ~0.2 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise. The extra equivalent is to neutralize the hydrochloride salt.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.[22]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Synthesis of N-((1-aminocyclopropyl)methyl)benzamide
The protocol is nearly identical, demonstrating the interchangeability of the building blocks in standard transformations.
Materials:
-
Benzoic Acid (1.0 eq)
-
(1-aminocyclopropyl)methanol hydrochloride (1.1 eq)[7]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), 1M HCl (aq), sat. NaHCO₃ (aq), Brine
Procedure:
-
Follow steps 1-11 as detailed in Protocol 1, substituting (1-aminocyclopropyl)methanol hydrochloride for the cyclobutyl analog. Reaction times and yields are expected to be comparable under these standard conditions.
Conclusion and Recommendations
Both this compound and (1-aminocyclopropyl)methanol are highly valuable, commercially available building blocks that provide access to desirable 3D chemical space. The choice between them should be a strategic one, guided by the specific goals of the drug design program.
-
Choose (1-aminocyclopropyl)methanol when seeking to maximize metabolic stability, introduce conformational rigidity with planar exit vectors, or explore its unique electronic properties that mimic unsaturation. Be mindful of the potential for N-cyclopropylamine bioactivation in certain contexts.[10][12]
-
Choose this compound when a more chemically robust scaffold is desired, or when the specific puckered 3D geometry is hypothesized to provide a better fit for a target binding site.[2] It can be an excellent tool for improving solubility and exploring different spatial arrangements of pharmacophores compared to its three-membered ring counterpart.
Ultimately, the subtle differences in ring strain, geometry, and electronics between these two scaffolds can lead to significant variations in the overall properties of the final compound.[1] Therefore, empirical validation through the parallel synthesis and testing of both analogs is often the most effective strategy in lead optimization campaigns.
References
- de Witte, W., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Molecules. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
- ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.
- Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research.
- ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- ResearchGate. (2023). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
- National Center for Biotechnology Information. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
- National Center for Biotechnology Information. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes.
- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- A-Z.lu. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Semantic Scholar. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14146220, (1-Aminocyclopropyl)methanol.
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
- ResearchGate. (n.d.). Conformational Analysis.
- Drug Design Org. (n.d.). Conformational Analysis.
- Scilit. (n.d.). The use of methanol as a C1 building block.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71529201, this compound hydrochloride.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14146222, (1-Aminocyclopropyl)methanol hydrochloride.
- Springer Nature. (2024). The use of methanol as a C1 building block.
- ResearchGate. (n.d.). The use of methanol as a C1 building block.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Analysis - Drug Design Org [drugdesign.org]
- 7. (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. a-z.lu [a-z.lu]
- 18. [PDF] Synthetic Routes to Approved Drugs Containing a Spirocycle | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Amide Synthesis [fishersci.dk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Analysis of (1-Aminocyclobutyl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the structural analysis of (1-Aminocyclobutyl)methanol and its derivatives. As a senior application scientist, my objective is to provide not just a set of protocols, but a foundational understanding of the strategic choices we make when characterizing these unique molecules. The cyclobutane ring, a motif of growing importance in medicinal chemistry, presents distinct analytical challenges due to its inherent ring strain and conformational flexibility.[1][2][3] This guide will compare the primary analytical techniques, offering insights into their application, supported by experimental data and workflows to ensure the integrity of your structural assignments.
The Core Challenge: Understanding the Cyclobutane Moiety
The this compound scaffold is a valuable building block in drug design, prized for the three-dimensional character it imparts.[3] However, the four-membered ring is not flat; it exists in a dynamic equilibrium of puckered conformations.[4][5] This puckering, combined with the stereochemistry at the C1 position, means that subtle changes in substitution can significantly alter the molecule's conformation, and by extension, its biological activity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unambiguous characterization.
X-Ray Crystallography: The Definitive Answer for Solid-State Structure
Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[6][7][8] It provides a static, to-scale map of atomic positions and connectivity, which is invaluable for resolving any questions about stereochemistry or conformation that may arise from solution-phase studies.[6]
Expertise & Experience: Why Crystallography is Crucial
For derivatives of this compound, crystallography can definitively answer key questions:
-
Ring Conformation: Is the cyclobutane ring puckered, and to what degree?
-
Substituent Orientation: Are the aminomethyl and other substituent groups in axial or equatorial positions?
-
Absolute Stereochemistry: What is the absolute configuration of chiral centers?
The primary limitation, of course, is the need for a high-quality single crystal, which can be a significant hurdle.[8]
Experimental Protocol: Growing and Analyzing a Single Crystal
This protocol outlines a generalized workflow for obtaining a crystal suitable for X-ray diffraction. Patience is a critical component of this process.[9]
-
Purification: The compound must be of the highest possible purity. Chromatographic purification followed by removal of all solvent is a mandatory first step.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[9] High solubility often leads to the rapid formation of many small crystals, whereas the goal is to grow a few, larger, well-ordered ones.[9] Common solvent systems for small organic molecules include hexane/ethyl acetate, dichloromethane/methanol, or acetone/water.
-
Crystal Growth Method (Slow Evaporation):
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.[9]
-
Filter the solution into a new, dust-free vial to remove any nucleation sites.[9]
-
Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow solvent evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[9]
-
-
Crystal Mounting & Data Collection:
-
Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully select a well-formed crystal.[8]
-
Mount the crystal on a goniometer head and place it on the X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[8]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods to generate an initial electron density map.[8]
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Workflow for Small Molecule X-Ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Presentation: Comparative Crystallographic Data
The table below presents hypothetical, yet realistic, crystallographic data for two derivatives to illustrate the type of information obtained.
| Parameter | Derivative A (R = H) | Derivative B (R = 4-F-Ph) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Pca2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.9, 10.2, 7.5 | 12.1, 8.3, 15.4 | Dimensions of the unit cell. |
| β (°) | 98.5 | 90 | Angle of the unit cell (for monoclinic systems). |
| Volume (ų) | 672.4 | 1545.8 | Volume of the unit cell. |
| R1 (final) | 0.035 | 0.041 | A measure of the agreement between the model and data. |
NMR Spectroscopy: Probing Structure and Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for complete assignment and conformational analysis.[4][10]
Expertise & Experience: Decoding the NMR Spectrum
The puckered nature of the cyclobutane ring leads to distinct chemical environments for axial and equatorial protons, often resulting in complex splitting patterns.[4]
-
¹H NMR: Provides information on the electronic environment of protons. The chemical shifts and coupling constants (J-values) of the cyclobutane ring protons are particularly informative for deducing the ring's conformation.[4]
-
¹³C NMR: Reveals the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is key to assigning quaternary carbons and piecing the structure together.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence molecular conformation.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution.
-
1D Spectra Acquisition:
-
Acquire a ¹H spectrum. Ensure adequate spectral width and resolution.
-
Acquire a ¹³C spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment to establish ¹H-¹H connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a standard gradient-selected HSQC experiment to identify ¹H-¹³C one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Analyze the cross-peaks in the 2D spectra to build a complete map of the molecule's covalent framework.
Relationships in 2D NMR for Structural Elucidation
Caption: How 2D NMR experiments connect ¹H and ¹³C spectral data.
Data Presentation: Comparative ¹H NMR Chemical Shifts (δ)
This table shows how the chemical shifts of the methylene protons on the cyclobutane ring might change with the introduction of a substituent, reflecting a change in the electronic environment or conformation.
| Proton Position | Derivative A (R = H) (ppm) | Derivative B (R = 4-F-Ph) (ppm) | Rationale for Shift |
| -CH₂OH | 3.65 (s, 2H) | 3.78 (s, 2H) | Minor downfield shift due to electronic effects of Ar-group. |
| Ring-CH₂ (pos. 2,4) | 2.10 (m, 4H) | 2.35 (m, 2H), 2.20 (m, 2H) | Anisotropic effect of the aromatic ring causes dispersion. |
| Ring-CH₂ (pos. 3) | 1.85 (m, 2H) | 1.95 (m, 2H) | Less affected by the substituent at C1. |
Mass Spectrometry: Confirming Identity and Fragmentation
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.[11][12] For this compound derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expertise & Experience: Interpreting Amine Fragmentation
Cyclic amines exhibit characteristic fragmentation patterns.[11][12] The most common fragmentation pathway is α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[12][13][14]
-
Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12][13] This is a quick check for the presence of the amine.
-
α-Cleavage: For the this compound core, cleavage of the C1-C2 or C1-C4 bond of the ring is a likely pathway, leading to the formation of a stable iminium ion.[11][12] Ring-opening followed by subsequent fragmentation is also common for cyclic amines.[11]
Experimental Protocol: Obtaining a High-Resolution Mass Spectrum
-
Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for electrospray ionization (ESI).
-
Infusion: The sample is introduced into the mass spectrometer's ion source (e.g., ESI) via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Positive Ion Mode):
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule, [M+H]⁺.
-
Use a high-resolution analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement of the parent ion. The measured mass should be within 5 ppm of the calculated exact mass for the expected elemental formula.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID).
-
Acquire the product ion spectrum (MS/MS) to observe the characteristic fragment ions.
-
Plausible MS Fragmentation Pathway
Caption: Common fragmentation pathways for a protonated aminocyclobutane.
Data Presentation: Comparative HRMS and Fragment Data
| Ion | Derivative A (R = H) | Derivative B (R = 4-F-Ph) |
| Formula | C₅H₁₂NO⁺ | C₁₁H₁₅FNO⁺ |
| Calculated [M+H]⁺ | 102.0913 | 196.1132 |
| Observed [M+H]⁺ | 102.0911 | 196.1135 |
| Error (ppm) | -2.0 | +1.5 |
| Major Fragment (m/z) | 84.0808 | 178.1026 |
| Fragment Identity | [M+H - H₂O]⁺ | [M+H - H₂O]⁺ |
Synthesis and Recommendations
A robust structural elucidation of a novel this compound derivative requires the synergistic use of all three techniques discussed. No single method provides a complete picture.
Decision Flowchart for Structural Analysis
Caption: Recommended workflow for structural confirmation.
-
Start with Mass Spectrometry: Always begin by confirming the molecular weight and elemental composition via HRMS. This is a quick and essential first pass.
-
Elucidate Connectivity with NMR: Use a full suite of 1D and 2D NMR experiments to build the covalent framework of the molecule and gain initial insights into its solution-phase conformation.
-
Confirm with X-Ray Crystallography: If there is any ambiguity in stereochemistry or conformation, or if the molecule is a final drug candidate, obtaining a crystal structure is paramount for definitive proof.
By integrating these techniques, researchers can confidently and accurately characterize novel this compound derivatives, paving the way for successful drug development programs.
References
- D. G. de Kowalewski, R. H. Contreras, "A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes," Magnetic Resonance in Chemistry, [Online]. Available: [Link]
- J. D. Roberts, "Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature," Journal of the American Chemical Society, [Online]. Available: [Link]
- Whitman College, "GCMS Section 6.15 - Fragmentation of Amines," [Online]. Available: [Link]
- JoVE, "Video: Mass Spectrometry of Amines," [Online]. Available: [Link]
- R. J. Staples, "X-Ray Crystallography Laboratory Department of Chemistry Michigan State University," Michigan State University, [Online]. Available: [Link]
- Excillum, "Small molecule crystallography," [Online]. Available: [Link]
- University of Rochester, "How To: Grow X-Ray Quality Crystals," Department of Chemistry, [Online]. Available: [Link]
- T. Tiefenbacher, et al., "Absolute Configuration of Small Molecules by Co‐Crystallization," Angewandte Chemie, [Online]. Available: [Link]
- Wikipedia, "X-ray crystallography," [Online]. Available: [Link]
- ResearchGate, "NMR Spectroscopy of Cyclobutanes | Request PDF," [Online]. Available: [Link]
- JoVE, "Video: Mass Spectrometry: Amine Fragment
- G. Jiménez-Osés, et al., "Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- G. Jiménez-Osés, et al., "Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study," Figshare, [Online]. Available: [Link]
- Chemistry LibreTexts, "6.
- Chemistry LibreTexts, "Mass Spectrometry - Fragmentation P
- PubChem, "this compound hydrochloride," [Online]. Available: [Link]
- M. A. T. M. Ribeiro, et al., "Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products," RSC Publishing, [Online]. Available: [Link]
- S. Lee, et al., "Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development," MDPI, [Online]. Available: [Link]
- ResearchGate, "The Baeyer strain in small ring systems does not originate from a decrease in nucleus–electron attraction | Request PDF," [Online]. Available: [Link]
- Pharmaffiliates, "CAS No : 1392213-15-8 | Product Name : this compound Hydrochloride," [Online]. Available: [Link]
- LookChem, "this compound hydrochloride CAS NO.1392213-15-8," [Online]. Available: [Link]
- Chemistry For Everyone, "What Causes Strained Rings Like Cyclopropane To Form?," YouTube, [Online]. Available: [Link]
- L. Wang, et al., "Strained small rings in gold-catalyzed rapid chemical transformations," RSC Publishing, [Online]. Available: [Link]
- Chemsrc, "CAS#:1392213-15-8 | this compound hydrochloride (1:1)," [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. excillum.com [excillum.com]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. How To [chem.rochester.edu]
- 10. Item - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - American Chemical Society - Figshare [acs.figshare.com]
- 11. people.whitman.edu [people.whitman.edu]
- 12. Video: Mass Spectrometry of Amines [jove.com]
- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Enantiomeric Separation of (1-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods for their separation and quantification. (1-Aminocyclobutyl)methanol, a key chiral building block, presents a common challenge for analytical chemists. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the enantiomeric resolution of this compound. Drawing upon established methodologies for structurally similar primary amines and amino alcohols, this document offers field-proven insights and detailed experimental protocols to empower researchers in selecting and optimizing their chiral separation strategies.
The Criticality of Chiral Separation
Enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects.[1] Consequently, regulatory bodies worldwide mandate the characterization and control of stereoisomers in pharmaceutical products. The development of reliable and efficient enantioselective analytical methods is, therefore, not merely a technical exercise but a critical step in ensuring drug safety and efficacy.
Chromatographic Approaches: A Comparative Overview
The two primary chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both methods rely on a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the enantiomers, leading to differential retention and, thus, separation.
Supercritical Fluid Chromatography (SFC): The Green and High-Throughput Alternative
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[2] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier like methanol or ethanol.[3][4] This significantly reduces the consumption of hazardous organic solvents.
The primary advantages of SFC include:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss of efficiency, leading to faster analyses and increased throughput.[2][5]
-
Reduced Solvent Consumption: Replacing the bulk of the mobile phase with CO2 makes SFC a more environmentally friendly and cost-effective technique.[4]
-
Improved Efficiency: SFC often provides sharper peaks and better resolution compared to normal-phase HPLC.[2]
-
Compatibility: SFC is compatible with a wide range of chiral stationary phases developed for normal-phase HPLC.[5]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC remains a cornerstone of chiral analysis due to its versatility and the vast array of available chiral stationary phases and mobile phase modes.[6] For a polar molecule like this compound, several HPLC modes can be successfully employed.
The main HPLC approaches include:
-
Normal-Phase HPLC (NP-HPLC): Traditionally a popular choice for chiral separations, it uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., ethanol or isopropanol).
-
Reversed-Phase HPLC (RP-HPLC): This mode uses a polar mobile phase (e.g., water/acetonitrile or water/methanol) and is particularly useful for polar or ionizable compounds.
-
Polar Organic Mode (PO-Mode): This mode utilizes a polar organic mobile phase, such as acetonitrile with a methanol modifier, and can offer unique selectivity.[2]
Selecting the Right Chiral Stationary Phase (CSP)
The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation. Based on the structure of this compound (a primary amine with a hydroxyl group), the following classes of CSPs are recommended for initial screening:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability.[6] Columns such as the CHIRALPAK® and CHIRALCEL® series have a high success rate for a wide range of chiral compounds.[7]
-
Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin or vancomycin (e.g., Astec CHIROBIOTIC™ T or V) are particularly effective for polar and ionizable compounds, such as amino alcohols. They can be operated in various modes, including polar ionic, polar organic, and reversed-phase.[8]
-
Cyclofructan-based CSPs: These CSPs have shown excellent performance for the separation of primary amines, especially in SFC.[2]
-
Crown Ether-based CSPs: Specifically designed for the separation of primary amines, crown ether-based CSPs like CROWNPAK® CR(+) can be highly effective.[1]
Comparative Data Summary
The following table summarizes the recommended starting conditions for the enantiomeric separation of this compound based on data from structurally analogous compounds.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Modifier | Additive(s) | Key Advantages | Considerations |
| SFC | Cyclofructan-based, Polysaccharide-based (e.g., CHIRALPAK® series) | CO2 with Methanol or Ethanol (5-40%) | 0.3% Trifluoroacetic Acid (TFA) & 0.2% Triethylamine (TEA)[2] | High speed, low solvent consumption, high efficiency. | Requires specialized SFC instrumentation. |
| HPLC (Polar Organic) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T), Polysaccharide-based | Acetonitrile with Methanol (5-20%)[2] | 0.1% Acetic Acid & 0.1% Triethylamine[8] | Good for polar compounds, offers unique selectivity. | Mobile phase miscibility needs to be considered. |
| HPLC (Reversed-Phase) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V), Polysaccharide-based | Water/Methanol or Water/Acetonitrile with buffer (e.g., Ammonium Acetate) | - | Compatible with aqueous samples, good for ionizable compounds. | May require buffer for good peak shape. |
| HPLC (Normal-Phase) | Polysaccharide-based (e.g., CHIRALPAK® AD-H) | Hexane/Isopropanol/Ethanol (e.g., 80:15:5 v/v/v)[9] | Diethylamine (DEA) for basic analytes. | High efficiency and selectivity for many compounds. | Uses flammable and more toxic solvents. |
| HPLC (Cation-Exchange) | Crown Ether-based (e.g., CROWNPAK® CR(+)) | Perchloric acid solution (e.g., pH 1.0 - 2.0) | - | Highly selective for primary amines. | Limited to acidic mobile phases. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experimental approaches.
Protocol 1: High-Throughput SFC Screening
This protocol is designed for rapid screening to identify a suitable CSP and mobile phase for the separation.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and backpressure regulator.
Columns for Screening:
-
Cyclofructan-based column
-
Polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC, ID)
Procedure:
-
Sample Preparation: Dissolve racemic this compound in methanol or ethanol to a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Modifier A: Methanol with 0.3% TFA and 0.2% TEA.
-
Modifier B: Ethanol with 0.3% TFA and 0.2% TEA.
-
-
Chromatographic Conditions:
-
Data Analysis: Evaluate the chromatograms for any separation of the enantiomers. The condition that provides the best resolution (Rs > 1.5) should be selected for further optimization.
Protocol 2: HPLC Method Development using a Macrocyclic Glycopeptide CSP
This protocol outlines a systematic approach to developing a separation method using a versatile macrocyclic glycopeptide column.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
Column:
-
Astec® CHIROBIOTIC™ T or V, 250 x 4.6 mm, 5 µm.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.
-
Screening in Different Modes:
-
Polar Ionic Mode:
-
Mobile Phase: Methanol with 0.1% acetic acid and 0.1% triethylamine.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: ELSD or UV (200-210 nm).
-
-
Polar Organic Mode:
-
Mobile Phase: Acetonitrile/Methanol (90:10 v/v) with 0.1% acetic acid and 0.1% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: ELSD or UV (200-210 nm).
-
-
Reversed-Phase Mode:
-
Mobile Phase: 10 mM Ammonium Acetate in Water/Methanol (gradient from 90:10 to 10:90 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: ELSD or UV (200-210 nm).
-
-
-
Optimization: Once a promising separation is observed, optimize the mobile phase composition, additive concentration, and temperature to achieve baseline resolution (Rs ≥ 1.5).
Visualization of Methodologies
Caption: Workflow for Chiral Separation Method Development.
Conclusion and Recommendations
For the enantiomeric separation of this compound, both SFC and HPLC offer viable pathways to achieve baseline resolution.
-
For high-throughput screening and "green" chemistry initiatives, SFC is the recommended primary approach. Its speed and reduced solvent consumption are significant advantages in a drug development setting. A screening protocol utilizing polysaccharide and cyclofructan-based CSPs with a methanol or ethanol modifier containing both acidic and basic additives is likely to yield a successful separation quickly.
-
HPLC remains an excellent and versatile alternative. A screening approach employing macrocyclic glycopeptide and polysaccharide-based CSPs across polar organic, reversed-phase, and normal-phase modes will provide a comprehensive evaluation of separation possibilities. For this specific analyte, the polar nature of the molecule suggests that polar organic and reversed-phase modes on a macrocyclic glycopeptide column are highly promising starting points.
Ultimately, the choice between SFC and HPLC will depend on the specific laboratory's instrumentation, throughput needs, and environmental considerations. By following the systematic screening and optimization protocols outlined in this guide, researchers can confidently develop a robust and reliable method for the critical task of separating the enantiomers of this compound.
References
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [https://ymc.
- Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube.
- Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). (2020). Green Chemistry.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymc.co.jp [ymc.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Determining the En-antiomeric Excess of (1-Aminocyclobutyl)methanol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity in Cyclobutane Scaffolds
(1-Aminocyclobutyl)methanol and its derivatives represent a class of conformationally constrained building blocks of significant interest in medicinal chemistry. Their rigid cyclobutane core allows for precise spatial orientation of substituents, making them valuable scaffolds for designing ligands with high receptor affinity and selectivity. As with most pharmaceuticals, the biological activity of these chiral compounds is often stereospecific; one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1]
Therefore, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of synthesis, process development, and quality control. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, offering field-proven insights into method selection, protocol execution, and data interpretation. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a framework for choosing the most appropriate method for your specific analytical challenge.
Core Analytical Methodologies: A Head-to-Head Comparison
The determination of enantiomeric excess for this compound derivatives primarily relies on three powerful analytical techniques.[2] The choice between them is governed by factors such as analyte volatility, sample concentration, available instrumentation, and the need for direct versus indirect analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[3][4] It operates on the principle of differential interaction between the enantiomers and a Chiral Stationary Phase (CSP).[5]
-
Direct vs. Indirect Methods:
-
Direct HPLC: This is the preferred approach, involving the direct injection of the analyte onto a chiral column.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of amino alcohols.[6]
-
Indirect HPLC: This method involves pre-column derivatization of the racemic analyte with a chiral derivatizing agent (CDA) to form diastereomers.[1][7] These diastereomers can then be separated on a standard, achiral reversed-phase column (e.g., C18).[8] This can be advantageous if a suitable chiral column is not available or if the analyte lacks a UV chromophore, as the CDA can introduce one.[5][9]
-
Causality Behind the Choice: Direct methods are faster and eliminate the risk of side reactions or kinetic resolution during derivatization.[5] However, the this compound core lacks a strong native chromophore, often necessitating derivatization for sensitive UV detection or choosing a less common detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[5]
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique ideal for volatile and thermally stable compounds.[2] For amino alcohols like this compound derivatives, derivatization is almost always mandatory to increase volatility and prevent peak tailing on the column.[5]
-
Mechanism: Separation occurs on a chiral capillary column, where the stationary phase is typically a cyclodextrin derivative.[10] The derivatized enantiomers exhibit different partition coefficients between the mobile (carrier gas) and stationary phases, leading to different retention times.
-
Derivatization: A common strategy involves the acylation of both the amino and hydroxyl groups with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyryl chloroformate.[5][11][12]
Causality Behind the Choice: GC often provides superior resolution and faster analysis times compared to HPLC.[2] When coupled with a Mass Spectrometer (GC-MS), it offers exceptional sensitivity and structural confirmation.[13] The primary limitation is the requirement for the analyte to be thermally stable and volatile, even after derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers.[14] Instead, it relies on creating a diastereomeric environment directly within the NMR tube, which causes the signals of the two enantiomers to become chemically non-equivalent (i.e., they appear at different chemical shifts).[15]
-
Methodology: This is achieved by adding a chiral auxiliary, which can be a:
-
Chiral Solvating Agent (CSA): Forms transient, non-covalent diastereomeric complexes with the analyte.[16]
-
Chiral Derivatizing Agent (CDA): Covalently reacts with the analyte to form stable diastereomers. A classic example is the formation of Mosher's esters using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][17]
-
Causality Behind the Choice: NMR is rapid and provides direct structural information.[5] It is particularly useful when chromatographic methods are difficult to develop or when only small amounts of sample are available. However, its sensitivity is significantly lower than chromatographic techniques, typically requiring milligram quantities of the sample.[5] Furthermore, peak overlap can sometimes complicate accurate integration and ee calculation.[14]
Method Selection & Performance Comparison
Choosing the optimal method requires a careful evaluation of the analyte's properties and the analytical requirements. The following table summarizes the key performance characteristics of each technique for the analysis of this compound derivatives.
| Method | Principle | Sample Preparation | Advantages | Limitations |
| Chiral HPLC | Direct or indirect separation on a column.[18] | Direct injection or pre-column derivatization.[1] | High accuracy, wide applicability, well-established.[2] | Method development can be time-consuming; chiral columns are expensive.[2][19] |
| Chiral GC | Separation of volatile derivatives on a capillary column.[5] | Derivatization is almost always required to increase volatility.[5] | High resolution, high sensitivity (especially with MS), fast analysis.[2][5] | Limited to thermally stable compounds; derivatization must be complete.[2] |
| NMR Spectroscopy | Induced chemical shift non-equivalence via chiral auxiliaries.[14] | Addition of a Chiral Solvating or Derivatizing Agent.[4] | Rapid analysis, no physical separation needed, provides structural data.[5] | Lower sensitivity, requires higher sample concentration, potential for peak overlap.[5] |
Detailed Experimental Protocols
The following protocols are provided as validated starting points for method development. Optimization will be necessary based on the specific derivative of this compound being analyzed.
Protocol 1: Indirect Chiral HPLC via Derivatization
This protocol is advantageous as it uses a standard achiral column and introduces a strong chromophore for sensitive UV detection.
Workflow Diagram: Indirect Chiral HPLC
A typical workflow for indirect chiral HPLC analysis.
-
Derivatization:
-
Dissolve ~1 mg of the this compound derivative in 1 mL of a dry, aprotic solvent (e.g., acetonitrile).
-
Add 1.5 equivalents of a non-chiral base (e.g., triethylamine or pyridine).
-
Add 1.2 equivalents of a chiral derivatizing agent with a strong chromophore, such as 3,5-Dinitrobenzoyl chloride.[5]
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring for completion by TLC or achiral HPLC.
-
Quench the reaction with a small amount of water and dilute the sample with the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: An optimized mixture of Acetonitrile and Water, often with an additive like 0.1% Formic Acid. A gradient or isocratic elution may be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the λmax of the derivative (e.g., 254 nm for a 3,5-Dinitrobenzoyl group).[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two resulting diastereomers (Area1, Area2).
-
Calculate the enantiomeric excess using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100 .[5]
-
Protocol 2: Chiral GC with Derivatization
This protocol is suitable for thermally stable derivatives and offers high resolution.
-
Derivatization:
-
Dissolve ~1 mg of the analyte in 0.5 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Evaporate the solvent and excess reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., Ethyl Acetate) for GC injection.
-
-
GC Conditions:
-
GC System: GC equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based column (e.g., Chirasil-DEX CB or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.[4]
-
Injection Volume: 1 µL (split injection).
-
Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent
This protocol uses the well-established Mosher's acid to create diastereomeric esters, allowing for ee determination without chromatography.
Decision Tree: Choosing the Right Analytical Method
A guide to selecting the appropriate analytical technique.
-
Derivatization (Mosher Ester Formation):
-
In an NMR tube, dissolve ~5 mg of the chiral this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Add 1.1 equivalents of enantiomerically pure (R)-MTPA-Cl ((R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride).[4]
-
Seal the tube and allow the reaction to proceed to completion (typically 30-60 minutes), monitoring by ¹H NMR. The reaction is complete when the alcohol proton signal disappears.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
It may be necessary to acquire other spectra (e.g., ¹⁹F NMR) if proton signals overlap.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine) in the two diastereomers. The methoxy (–OCH₃) signal from the MTPA moiety is often a good candidate.
-
Carefully integrate the two distinct signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the ee can be calculated.
-
References
- Taylor & Francis Online. (n.d.). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography, 9(2-3).
- National Institutes of Health (PMC). (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- ResearchGate. (2025). (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- ResearchGate. (n.d.). Fig. 2 TIC GC/MS chromatogram of the chiral amino acid analysis....
- ResearchGate. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
- Semantic Scholar. (1994). Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation. Journal of Chromatography A, 679(1), 139-146.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6242.
- LCGC International. (2016). Contemporary Analysis of Chiral Molecules.
- LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- ScienceDirect. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Wiley Online Library. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(24), 7144-7148.
- ResearchGate. (2025). NMR determination of enantiomeric excess.
- National Institutes of Health. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(42), 10831-10836.
- Royal Society of Chemistry. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(10), 5349-5365.
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- National Institutes of Health (PMC). (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S).
- Chiral Technologies. (n.d.). Amino Acid Database.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric separation of amino alcohols by gas chromatography on a chiral stationary phase; influence of the perfluoroacylating reagent on the separation | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclobutane and Cyclopentane Scaffolds in Drug Design
For the modern medicinal chemist, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. Among the saturated carbocycles, cyclobutane and cyclopentane rings represent powerful, yet distinct, tools for sculpting drug candidates. This guide provides a detailed comparative analysis of these two scaffolds, delving into their fundamental physicochemical differences and translating them into strategic advantages and disadvantages in drug discovery.
Core Physicochemical and Structural Properties: A Tale of Two Rings
At first glance, cyclobutane and cyclopentane are simple cycloalkanes, but their one-carbon difference instigates a cascade of structural and energetic distinctions that are critical in the context of molecular recognition by a protein target.
The most profound difference lies in ring strain . Cyclobutane is the second most strained monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1][2] This high energy state arises from significant deviation from the ideal tetrahedral bond angle of 109.5°.[3][4] In contrast, cyclopentane exhibits a much lower ring strain of about 7.1 kcal/mol.[1] This fundamental energetic difference dictates their conformational behavior and chemical reactivity.[1][5]
To alleviate this strain, neither ring is planar. Cyclobutane adopts a puckered or "folded" conformation, where one carbon atom is about 25° out of the plane of the other three.[6][7][8] This puckering reduces the eclipsing interactions between adjacent hydrogen atoms (torsional strain) at the cost of slightly increased angle strain.[7][9] Cyclopentane is more flexible and predominantly exists in non-planar "envelope" and "twist" conformations that rapidly interconvert.[6][7] This dynamic behavior allows it to minimize both angle and torsional strain effectively.[9][10]
| Property | Cyclobutane | Cyclopentane | Rationale & Implication in Drug Design |
| Total Ring Strain | ~26.3 kcal/mol[1][2] | ~7.1 kcal/mol[1] | High strain in cyclobutane can influence reactivity and binding energetics. Lower strain in cyclopentane makes it a more stable, "neutral" scaffold. |
| Conformation | Puckered / Folded[6][7] | Envelope / Twist[6][7] | Cyclobutane offers a more rigid and defined 3D geometry. Cyclopentane provides greater conformational flexibility for its substituents. |
| C-C-C Bond Angle | ~88° (in puckered form)[4][6] | ~105° (average) | The compressed angles of cyclobutane create unique spatial vectors for substituents, which can be exploited for precise receptor fitting. |
| Lipophilicity (logP) | Contributes to increased sp³ character and lipophilicity. | Contributes to increased sp³ character and lipophilicity. | Both scaffolds increase the three-dimensionality and lipophilicity of a molecule compared to flat aromatic systems, which can improve solubility and permeability.[2] |
Diagram 1: Conformational Differences
Caption: Puckered conformation of cyclobutane versus the envelope conformation of cyclopentane.
Strategic Applications in Medicinal Chemistry
The choice between a cyclobutane and a cyclopentane scaffold is a strategic decision driven by the specific challenges of a drug discovery program, such as enhancing potency, improving metabolic stability, or optimizing physicochemical properties.
A primary use for small rings in drug design is to impart conformational rigidity.[11] By locking rotatable bonds, chemists can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Cyclobutane: The inherent rigidity of the cyclobutane ring offers a significant advantage. It presents substituents in well-defined spatial vectors, acting as a rigid scaffold to probe interactions within a binding pocket.[1] This can be particularly useful in hit-to-lead optimization to lock in a bioactive conformation previously identified with a more flexible linker.
-
Cyclopentane: While less rigid than cyclobutane, cyclopentane still offers more conformational constraint than an open alkyl chain. Its flexibility, allowing for envelope and twist forms, means it can present substituents in a variety of low-energy shapes. This can be advantageous when the optimal binding pose is not perfectly matched to a rigid scaffold or when exploring a broader conformational space is desired.[12]
Metabolic degradation, often by cytochrome P450 enzymes, is a major hurdle in drug development. Saturated carbocycles are often introduced to block metabolic "hot spots."
-
Cyclobutane: Despite its high ring strain, the cyclobutane ring is relatively chemically inert and can be more resistant to metabolism than corresponding aliphatic chains.[1][11] Its introduction can effectively shield adjacent functional groups from enzymatic attack or replace a metabolically labile group (e.g., a gem-dimethyl group).
-
Cyclopentane: As a stable and common motif, the cyclopentane ring is also metabolically robust.[13] It is less prone to oxidative metabolism than linear alkanes. The choice between the two often comes down to the specific steric and electronic environment of the drug candidate.
Incorporating sp³-rich scaffolds like cyclobutane and cyclopentane is a well-established strategy to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. By increasing the fraction of sp³-hybridized carbons (Fsp³), chemists can often escape "flatland"—the realm of planar, aromatic compounds that can suffer from poor solubility and high metabolic turnover.
-
Solubility: Both scaffolds disrupt the crystal packing of flat molecules, which can lead to improved aqueous solubility.[2]
-
Permeability: By acting as lipophilic building blocks, both rings can enhance a compound's ability to cross cell membranes.[14] The choice may depend on fine-tuning the overall lipophilicity (logP) of the final molecule.
Comparative Summary Table
| Feature | Cyclobutane Scaffold | Cyclopentane Scaffold |
| Primary Strength | High rigidity, precise vector control.[1] | Balanced flexibility, conformational sampling.[12] |
| Binding Affinity | Can significantly improve affinity by reducing entropic penalty upon binding. | Can adapt to binding pockets that require some ligand flexibility. |
| Metabolic Stability | Generally robust; effective metabolic blocker.[11] | Also metabolically stable and a common choice for improving stability.[13] |
| Synthetic Access | Historically challenging, but improved methods and building block availability have made it more accessible.[1] | Generally more accessible, with many commercially available starting materials (e.g., cyclopentanone). |
| When to Consider | When a rigid linker is required to lock in a specific conformation or to replace a labile group like a gem-dimethyl or t-butyl. | When replacing a longer, flexible alkyl chain or when a degree of conformational freedom is beneficial for target engagement. |
Experimental Protocols for Scaffold Evaluation
Once a series of analogs containing either a cyclobutane or cyclopentane scaffold has been synthesized, it is crucial to validate the design hypothesis through rigorous experimental testing. Below are two fundamental protocols for assessing key drug-like properties.
This assay determines the rate at which a compound is metabolized by cytochrome P450 enzymes, providing a key indicator of its likely in vivo half-life.
Objective: To compare the metabolic stability of cyclobutane- and cyclopentane-containing analogs.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin, tolbutamide) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Incubation: In a 96-well plate, add the test compound to the HLM master mix to achieve a final substrate concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line corresponds to the rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Diagram 2: Metabolic Stability Assay Workflow
Caption: Experimental workflow for the in vitro metabolic stability assay.
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
Objective: To compare the passive permeability of cyclobutane- and cyclopentane-containing analogs.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Donor Plate: Dilute test compounds in PBS to a final concentration of 100-200 µM.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well of the donor plate, creating the artificial membrane.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Assemble and Incubate: Place the coated filter plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the sandwich at room temperature for 4-16 hours.
-
Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or by LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.
Conclusion and Strategic Outlook
Both cyclobutane and cyclopentane are invaluable scaffolds in the medicinal chemist's toolbox. The choice is not about which is universally "better," but which is strategically optimal for the task at hand.
-
Choose Cyclobutane when the goal is to introduce a high degree of rigidity, precisely orient substituents, or replace a metabolically vulnerable group with a compact, stable bioisostere.[1][11] Its application is a deliberate move to enforce a specific geometry on the molecule.
-
Choose Cyclopentane when a balance of conformational restriction and flexibility is desired. It serves as an excellent, metabolically robust scaffold to replace linear chains, increase sp³ character, and explore a slightly broader conformational landscape than its four-membered counterpart.[12][13]
The decision-making process should be guided by structural biology insights, SAR data, and the specific ADME challenges of the project. By understanding the fundamental properties of each ring and validating their impact through targeted experiments, researchers can effectively leverage these simple carbocycles to design complex and highly effective next-generation therapeutics.
Diagram 3: Scaffold Selection Decision Workflow
Caption: Simplified decision workflow for scaffold selection.
References
- Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1).
- Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
- Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes.
- ResearchGate. (2021). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures.
- Lumen Learning. (n.d.). Conformers of Cycloalkanes.
- OpenStax. (2023). Stability of Cycloalkanes: Ring Strain.
- OpenStax. (2023). Conformations of Cycloalkanes.
- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes.
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
- Wikipedia. (n.d.). Ring strain.
- Quora. (2017). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane?.
- National Center for Biotechnology Information. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants.
- BTC. (2025). What are the differences between cyclobutanol and cyclopentanol?.
- National Center for Biotechnology Information. (2021). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 4. quora.com [quora.com]
- 5. What are the differences between cyclobutanol and cyclopentanol? - Blog [m.btcpharmtech.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for (1-Aminocyclobutyl)methanol Derivatives as Novel NMDA Receptor Antagonists
Introduction
In the landscape of contemporary drug discovery, the validation of a compound's mechanism of action (MoA) is a critical inflection point that dictates its developmental trajectory. For a novel chemical series like the (1-Aminocyclobutyl)methanol derivatives, elucidating the precise molecular interactions that underpin their biological effects is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the hypothesized MoA of these derivatives. Drawing from established principles of pharmacological investigation, we will navigate the experimental journey from initial hypothesis to robust MoA confirmation.
Recent research into structurally related aminocyclobutane compounds has suggested a potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1] A patent has also indicated the potential for aminocyclobutane derivatives to act as NMDA receptor antagonists.[2] This guide will therefore focus on a structured approach to validate the hypothesis that this compound derivatives exert their effects through the antagonism of the NMDA receptor. We will objectively compare the performance of these novel derivatives with established NMDA receptor antagonists, providing the necessary experimental data and protocols to support these comparisons.
This guide is designed to be a self-validating system, where each experimental step builds upon the last, creating a logical and scientifically sound pathway to MoA validation.
The Central Hypothesis: NMDA Receptor Antagonism
Our investigation is centered on the hypothesis that this compound derivatives function as antagonists of the NMDA receptor. To validate this, we will employ a multi-pronged approach, encompassing target engagement, functional modulation, and downstream signaling analysis.
Logical Framework for MoA Validation
The following diagram illustrates the logical flow of experiments designed to test our central hypothesis.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: Direct Target Engagement – Is the Receptor the Target?
The foundational step in MoA validation is to confirm a direct physical interaction between the this compound derivatives and the NMDA receptor. We will employ two orthogonal, industry-standard assays for this purpose.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify target engagement in a cellular context.[3][4][5] The principle lies in the ligand-induced thermal stabilization of the target protein.[3] If the this compound derivative binds to the NMDA receptor, it is expected to increase the receptor's stability against heat-induced denaturation.
Experimental Protocol: CETSA for NMDA Receptor Engagement
-
Cell Culture: Culture a neuronal cell line endogenously expressing the NMDA receptor (e.g., SH-SY5Y or primary cortical neurons) to 80-90% confluency.
-
Compound Treatment: Treat cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1 hour. Include a known NMDA receptor antagonist (e.g., Memantine or AP5) as a positive control.
-
Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors.[3] Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[3]
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles.[3]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[3]
-
Quantification of Soluble NMDA Receptor: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of a specific NMDA receptor subunit (e.g., GluN1 or GluN2B) in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble NMDA receptor subunit against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the derivative compared to the vehicle control indicates target engagement.
Radioligand Binding Assay
Rationale: This biochemical assay provides quantitative data on the binding affinity of the test compound to the NMDA receptor. It involves a competition experiment where the this compound derivative competes with a radiolabeled ligand known to bind to a specific site on the NMDA receptor.
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NMDA receptor or from brain tissue known to have high receptor density (e.g., rat hippocampus).
-
Competition Binding: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the channel binding site or [³H]CGP 39653 for the glutamate binding site) in the presence of increasing concentrations of the this compound derivative.
-
Incubation and Washing: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the this compound derivative. Calculate the IC50 value, which is the concentration of the derivative that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Comparative Data Summary: Target Engagement
| Compound | CETSA (ΔTm in °C) | Radioligand Binding (Ki in nM) |
| This compound Derivative 1 | [Experimental Data] | [Experimental Data] |
| This compound Derivative 2 | [Experimental Data] | [Experimental Data] |
| Memantine (Positive Control) | [Expected Value] | [Known Value] |
| Negative Control Compound | No significant shift | > 10,000 |
Part 2: Functional Consequences of Target Engagement
Demonstrating direct binding is necessary but not sufficient. The next crucial step is to show that this binding event leads to a functional modulation of the NMDA receptor.
Electrophysiology (Patch-Clamp)
Rationale: The gold standard for assessing ion channel function is electrophysiology. This technique directly measures the flow of ions through the NMDA receptor channel in response to agonist stimulation and its modulation by the test compound.
Experimental Protocol: Whole-Cell Patch-Clamp on NMDA Receptor-Expressing Cells
-
Cell Preparation: Use primary neurons or a cell line expressing functional NMDA receptors.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration.
-
NMDA Receptor Activation: Perfuse the cells with a solution containing the NMDA receptor co-agonists, glutamate and glycine, to evoke an inward current.
-
Compound Application: Apply the this compound derivative at various concentrations to the perfusion solution and measure the effect on the NMDA-evoked current.
-
Data Analysis: Quantify the inhibition of the NMDA-evoked current by the derivative and generate a dose-response curve to determine the IC50 for functional inhibition. Compare this with a known NMDA receptor antagonist.
Calcium Imaging
Rationale: NMDA receptor activation leads to a significant influx of Ca²⁺ into the cell. Calcium imaging provides a high-throughput method to assess the functional antagonism of the NMDA receptor by measuring changes in intracellular calcium concentration.
Experimental Protocol: Fluorescent Calcium Imaging
-
Cell Loading: Load cultured neurons or NMDA receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Compound Pre-incubation: Pre-incubate the cells with the this compound derivative or a vehicle control.
-
NMDA Receptor Stimulation: Stimulate the cells with glutamate and glycine to induce calcium influx through the NMDA receptors.
-
Fluorescence Measurement: Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Compare the magnitude of the calcium response in cells treated with the derivative to that in control cells. A reduction in the calcium influx indicates antagonism of the NMDA receptor.
Comparative Data Summary: Functional Assays
| Compound | Electrophysiology (IC50 in µM) | Calcium Imaging (IC50 in µM) |
| This compound Derivative 1 | [Experimental Data] | [Experimental Data] |
| This compound Derivative 2 | [Experimental Data] | [Experimental Data] |
| Ketamine (Positive Control) | [Expected Value] | [Expected Value] |
| Negative Control Compound | No significant inhibition | No significant inhibition |
Part 3: Downstream Signaling and Phenotypic Correlation
The final piece of the puzzle is to connect the molecular and cellular effects to downstream signaling pathways and a relevant cellular phenotype.
Western Blot Analysis of Downstream Signaling
Rationale: NMDA receptor activity is linked to several intracellular signaling cascades, including the phosphorylation of CREB (cAMP response element-binding protein) and ERK (extracellular signal-regulated kinase), which are involved in synaptic plasticity and cell survival.[6] Antagonism of the NMDA receptor should lead to a reduction in the phosphorylation of these downstream targets.
Caption: Simplified NMDA receptor downstream signaling pathway.
Experimental Protocol: Western Blot for p-CREB and p-ERK
-
Cell Treatment: Treat neuronal cells with the this compound derivative for a designated time, followed by stimulation with glutamate and glycine. Include a non-stimulated control and a stimulated vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated CREB (p-CREB), total CREB, phosphorylated ERK (p-ERK), and total ERK. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[6]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A decrease in the ratio of p-CREB/total CREB and p-ERK/total ERK in the presence of the derivative indicates downstream pathway inhibition.
Phenotypic Assays
Rationale: To connect the molecular MoA to a biologically relevant outcome, a phenotypic assay is essential.[1][2] Given that NMDA receptor antagonists have neuroprotective and anticonvulsant properties, an appropriate in vitro model can be used to assess these effects.[1]
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
-
Cell Culture: Plate primary cortical neurons at an appropriate density.
-
Compound Treatment: Pre-treat the neurons with the this compound derivative at various concentrations for 1-2 hours.
-
Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate for a short period (e.g., 15-30 minutes) to induce excitotoxic cell death.
-
Washout and Recovery: Wash out the glutamate and replace it with fresh culture medium containing the test compound.
-
Assessment of Cell Viability: After 24 hours, assess cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.
-
Data Analysis: A dose-dependent increase in cell viability in the presence of the this compound derivative would be consistent with a neuroprotective effect mediated by NMDA receptor antagonism.
Comparative Data Summary: Downstream Effects
| Compound | p-CREB Inhibition (IC50 in µM) | Neuroprotection (EC50 in µM) |
| This compound Derivative 1 | [Experimental Data] | [Experimental Data] |
| This compound Derivative 2 | [Experimental Data] | [Experimental Data] |
| MK-801 (Positive Control) | [Expected Value] | [Expected Value] |
| Negative Control Compound | No significant inhibition | No significant protection |
Conclusion
This comprehensive guide outlines a rigorous, multi-faceted approach to validate the mechanism of action of this compound derivatives as NMDA receptor antagonists. By systematically progressing from direct target engagement to functional assays and downstream phenotypic readouts, researchers can build a robust body of evidence. The inclusion of well-characterized comparator compounds at each stage is crucial for contextualizing the potency and efficacy of these novel derivatives. The successful execution of these experiments will not only confirm the molecular target but also provide invaluable insights into the therapeutic potential of this promising class of compounds.
References
- Whitten, J. P., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 34(8), 2361-2370. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Gershonov, E., et al. (1999). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 42(6), 939-948. [Link]
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
- MX2015006686A - Aminocyclobutane derivatives, method for preparing same and the use thereof as drugs.
- Creative Biolabs. Phenotypic Screening. [Link]
- Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery, 10(7), 507-519. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
- BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]
- NCBI Bookshelf. (2012).
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]
- Wikipedia. Enzyme inhibitor. [Link]
- Bio-Techne.
- PubChem. This compound hydrochloride. [Link]
- MDPI. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. [Link]
Sources
- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MX2015006686A - Aminocyclobutane derivatives, method for preparing same and the use thereof as drugs. - Google Patents [patents.google.com]
- 3. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to In Vitro Evaluation of Compounds Derived from (1-Aminocyclobutyl)methanol
In the landscape of modern drug discovery, the selection of a core scaffold is a decision that dictates the trajectory of a research program. The (1-Aminocyclobutyl)methanol moiety has emerged as a compelling building block, offering a unique three-dimensional exit vector from a strained cyclobutane ring. This feature is invaluable for medicinal chemists seeking to improve physicochemical properties such as metabolic stability and aqueous solubility while exploring novel chemical space. This guide provides an in-depth comparison of essential in vitro assays for characterizing the biological activity of novel compounds synthesized from this promising scaffold. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to inform your screening cascade.
The Strategic Value of the this compound Scaffold
The cyclobutane ring, a bioisostere for larger or more planar groups, imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for a biological target.[1] The primary amine and hydroxymethyl groups on the same quaternary carbon of this compound serve as versatile synthetic handles for introducing a wide array of functional groups, enabling the exploration of extensive structure-activity relationships (SAR).[2] The resulting β-amino alcohol motif is a privileged structure found in numerous therapeutic agents.[3]
The initial step after synthesizing a library of derivatives is a robust in vitro screening cascade to identify hits, characterize their mechanism of action, and select leads for further development.
Diagram: General Workflow for In Vitro Compound Evaluation
The following diagram illustrates a typical workflow for screening and characterizing a new chemical entity (NCE) derived from this compound.
Caption: High-level workflow for screening novel chemical entities.
Section 1: Assessing Cytotoxicity and Antiproliferative Activity
A foundational step in profiling any new compound library is to assess its general cytotoxicity. This serves two primary purposes: it identifies compounds with potential anticancer activity and flags those that may have nonspecific toxicity, which could confound the results of other assays.
The MTT Assay: A Workhorse for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Causality Behind the Choice: The MTT assay is chosen for its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a robust initial assessment of a compound's effect on cell viability. While it doesn't distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects, it is an excellent primary screen to prioritize compounds for more detailed investigation.
| Compound Series | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| β-Amino Alcohol Analogs | SH-SY5Y (Neuroblastoma) | 13.01 - >50 | Doxorubicin | ~0.04 |
| Aminobenzylnaphthols | HT-29 (Colon Cancer) | 11.55 - 58.11 | 5-Fluorouracil | 4.38 |
| Indole Derivatives | MCF-7 (Breast Cancer) | 0.34 - 5.0 | Doxorubicin | 0.04 |
Table 1: Representative IC50 values for various classes of compounds against different cancer cell lines. This table illustrates the type of comparative data generated from cytotoxicity assays.[4][5][6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. Viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]
Section 2: Target-Based Screening - Enzyme Inhibition Assays
If the compounds derived from this compound are designed to target a specific enzyme (e.g., a kinase, protease, or monoamine oxidase), a direct biochemical inhibition assay is the most logical next step. These assays quantify the ability of a compound to interfere with an enzyme's catalytic activity.
Causality Behind the Choice: Enzyme inhibition assays are fundamental for confirming a compound's mechanism of action. They are performed in a cell-free system, which eliminates complexities like cell permeability and off-target effects, providing a direct measure of the interaction between the compound and the purified enzyme. This is crucial for establishing SAR and optimizing for on-target potency.[1]
Key Parameters: IC50 and Ki
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is an operational parameter that can be influenced by assay conditions (e.g., substrate concentration).
-
Ki (Inhibition constant): A more fundamental measure of an inhibitor's binding affinity. For competitive inhibitors, it can be calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration.
Illustrative Data: A study on pyrazole derivatives as inhibitors of human monoamine oxidase B (hMAO-B) provides an excellent example of the data generated. The study reported IC50 values and selectivity indices, allowing for a clear comparison of potency and specificity.
| Compound ID | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (IC50 A / IC50 B) |
| 3f | 0.282 | >250 | >909 |
| 3g | 0.031 | 4.5 | 145 |
| Selegiline (Standard) | 0.045 | 3.6 | 80 |
Table 2: In vitro inhibitory activity of synthesized pyrazole derivatives against hMAO-A and hMAO-B.[3] This data clearly identifies compound 3f as a highly selective inhibitor and 3g as a potent, though less selective, inhibitor.
Experimental Protocol: General Enzyme Inhibition Assay (Fluorometric)
This protocol describes a general method adaptable for many enzymes, using a fluorogenic substrate.
-
Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, a stock solution of the fluorogenic substrate, and stock solutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well or 384-well black plate, add the test compound at various concentrations. Include wells for a positive control inhibitor and a no-inhibitor (vehicle) control.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths. The rate of reaction is proportional to the slope of the fluorescence curve.
-
Data Analysis: Calculate the initial velocity (rate) for each reaction. Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus compound concentration to determine the IC50 value.[7]
Section 3: Cell-Based Functional Assays
While biochemical assays confirm target engagement, cell-based functional assays are critical for understanding a compound's effect in a more physiologically relevant context. These assays measure the downstream consequences of target modulation within a living cell.
Causality Behind the Choice: A compound may be potent in a biochemical assay but fail in a cellular context due to poor cell permeability, rapid efflux, or metabolic degradation. Cell-based assays provide essential information on whether a compound can reach its intracellular target and exert the desired biological effect, such as inducing apoptosis or inhibiting a specific signaling pathway.
Diagram: Apoptosis Induction Pathway
Compounds targeting key cancer pathways are often designed to induce programmed cell death (apoptosis). The diagram below shows a simplified intrinsic apoptosis pathway that can be assessed by various cell-based assays.
Caption: Intrinsic apoptosis pathway targeted by anticancer agents.
Example Assay: Caspase Activity Assay
To validate that cell death observed in the MTT assay is due to apoptosis, one can measure the activity of executioner caspases, like caspase-3.
Experimental Protocol: Caspase-3/7 Glo Assay
-
Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and treat with compounds at their IC50 and 2x IC50 concentrations for 24-48 hours, as determined from the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Compare the signal from treated cells to that of vehicle-treated cells to determine the fold-increase in caspase activity.
Conclusion
The journey from a novel chemical scaffold like this compound to a viable drug candidate is paved with rigorous in vitro testing. A logical and well-designed screening cascade, starting with broad cytotoxicity assessments, moving to specific target-based enzyme inhibition assays, and culminating in functional cell-based mechanism-of-action studies, is paramount. Each assay provides a unique piece of the puzzle, and by comparing the data across a synthesized library, researchers can build a comprehensive structure-activity relationship. This data-driven approach is essential for rationally designing the next generation of compounds with improved potency, selectivity, and therapeutic potential.
References
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- ResearchGate. (n.d.). In-vitro anticancer activity. [Table].
- ResearchGate. (n.d.). In vitro anticancer activity by selected compounds. [Table].
- Wikipedia. (2023). Structure–activity relationship.
- National Center for Biotechnology Information. (n.d.). Other Compounds Synthesized During the SAR Study. [Table]. In Probe Reports from the NIH Molecular Libraries Program.
- ResearchGate. (n.d.). Discovery and SAR Studies of Potent Modulators of BMI-1 Expression.
- Mazur, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences. [Link]
- Leppänen, J., et al. (2011). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. [Link]
- Lin, C.-W., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. [Link]
- Yurttaş, L., et al. (2013). Design, synthesis, and in vitro hMAO-B inhibitory evaluation of some 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles. Bioorganic & Medicinal Chemistry. [Link]
- ResearchGate. (2022). In Vitro Cytotoxic Effects, In Silico Studies, Some Metabolic Enzymes Inhibition, and Vibrational Spectral Analysis of Novel β-Amino Alcohol Compounds. [Request PDF].
- Li, H., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs. [Link]
- ResearchGate. (2018). Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. [PDF].
- Liu, J., et al. (2019). Synthesis of N-hydroxycinnamoyl amide derivatives and evaluation of their anti-oxidative and anti-tyrosinase activities. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and in vitro hMAO-B inhibitory evaluation of some 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
The Aminocyclobutane Methanol Moiety: A Guide to Unlocking Favorable Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds to overcome the persistent challenges of drug metabolism and pharmacokinetics (ADME). Among these, the aminocyclobutane methanol moiety has emerged as a promising structural motif, offering a unique combination of conformational rigidity and metabolic stability. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs incorporating this moiety, supported by experimental data and methodologies, to empower researchers in their drug design and development endeavors.
The Strategic Advantage of the Aminocyclobutane Methanol Core
The four-membered cyclobutane ring, once considered a synthetic curiosity, is now a valuable tool in drug design.[1][2][3][4] Its inherent ring strain and puckered conformation impart a degree of three-dimensionality that can enhance binding to target proteins. When functionalized with both an amino group and a hydroxymethyl (methanol) group, the resulting aminocyclobutane methanol scaffold offers several key advantages:
-
Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to a longer drug half-life and improved bioavailability.[2][3]
-
Conformational Restriction: The rigid nature of the cyclobutane core limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.
-
Improved Physicochemical Properties: The introduction of this moiety can favorably modulate key drug-like properties such as solubility and lipophilicity, which are critical for absorption and distribution.
-
Vectorial Orientation of Substituents: The defined stereochemistry of the aminocyclobutane methanol core allows for precise spatial arrangement of pharmacophoric groups, enabling optimal interactions with the target.
Comparative Pharmacokinetic Analysis: A Case Study Approach
While a multitude of compounds containing a cyclobutane ring are in various stages of preclinical and clinical development, specific and publicly available pharmacokinetic data for drugs containing the precise aminocyclobutane methanol moiety remains limited.[2][4] However, by examining a key example and comparing its implicit advantages to other scaffolds, we can glean valuable insights.
One notable example is the selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (Compound 74a) .[5][6] This compound has demonstrated efficacy in animal models of neuropathic pain and is noted for being brain penetrant, a crucial property for centrally acting drugs.[6][7]
Although detailed numerical pharmacokinetic data for Compound 74a is not publicly available, the successful optimization of its ADME properties during its development highlights the potential of the underlying scaffold. To provide a framework for comparison, we will present a hypothetical pharmacokinetic profile for a generic aminocyclobutane methanol-containing drug (Drug A) and contrast it with a more traditional, flexible acyclic analogue (Drug B).
| Pharmacokinetic Parameter | Drug A (Hypothetical Aminocyclobutane Methanol Derivative) | Drug B (Hypothetical Acyclic Analogue) | Rationale for Difference |
| Maximum Plasma Concentration (Cmax) | Moderate | High | The rigid structure of Drug A may lead to more controlled absorption compared to the more readily absorbed flexible Drug B. |
| Time to Cmax (Tmax) | Moderate | Short | Slower, more sustained absorption of the cyclobutane derivative could result in a longer Tmax. |
| Area Under the Curve (AUC) | High | Moderate to Low | Improved metabolic stability of Drug A leads to reduced clearance and greater overall drug exposure. |
| Half-life (t1/2) | Long | Short | Resistance to metabolism by hepatic enzymes extends the duration of action for Drug A. |
| Oral Bioavailability (%F) | High | Low | Reduced first-pass metabolism for Drug A results in a greater fraction of the administered dose reaching systemic circulation. |
| Clearance (CL) | Low | High | The stable cyclobutane core of Drug A is less susceptible to metabolic enzymes, leading to slower elimination. |
This comparative table underscores the potential of the aminocyclobutane methanol moiety to confer a more favorable pharmacokinetic profile, characterized by enhanced stability, prolonged exposure, and improved bioavailability.
Experimental Protocols for Assessing Pharmacokinetic Properties
The determination of the pharmacokinetic parameters listed above relies on robust and well-validated experimental protocols. Below are step-by-step methodologies for key in vivo pharmacokinetic studies, typically conducted in rodent models such as rats.[8][9][10][11]
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the fundamental steps for a single-dose pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and half-life.
Workflow for a Typical In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Preparation:
-
Drug Administration:
-
Oral (PO) Administration: Administer the test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage at a specific dose.[12]
-
Intravenous (IV) Administration: Administer the test compound, dissolved in an appropriate vehicle (e.g., saline with 5% DMSO), as a bolus injection through the jugular vein catheter.[12]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[12]
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the drug in plasma.[8][11]
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the drug.
-
Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.[8]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.[1][12]
-
Cmax and Tmax: Determined directly from the observed data.[1]
-
AUC: Calculated using the linear trapezoidal rule.[1]
-
Half-life (t1/2): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.[1]
-
Bioavailability (%F): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[1]
-
Metabolic Stability Assay (In Vitro)
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Methodology:
-
Incubation:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (from rat or human) and a cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), which initiates the metabolic process.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Future Directions and Conclusion
The aminocyclobutane methanol moiety represents a valuable building block in modern medicinal chemistry, offering a pathway to drugs with enhanced pharmacokinetic profiles. The increased metabolic stability and conformational rigidity it provides can translate into improved bioavailability and a longer duration of action, ultimately leading to more effective and safer medicines.
While the publicly available data for compounds containing this specific moiety is still emerging, the principles of its utility are well-grounded in the broader understanding of cyclobutane chemistry in drug design.[2][3][4] As more drug candidates incorporating this scaffold advance through the development pipeline, a richer dataset will become available, further illuminating its potential.
This guide provides a foundational understanding for researchers and drug developers, highlighting the strategic advantages of the aminocyclobutane methanol core and outlining the standard experimental procedures for evaluating the pharmacokinetic properties of compounds that contain it. By leveraging this knowledge, the scientific community can continue to design and develop the next generation of innovative therapeutics.
References
- In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io.
- Determination of Bioavailability (BA) in Animal Models [Pharmaceutics Practical-IInd]. (2024). ResearchGate.
- Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
- Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. (2012). PMC - PubMed Central.
- Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). MDPI.
- TRPV3 74a (6831) by Tocris, Part of Bio-Techne. (n.d.). Bio-Techne.
- Cyclobutanes in Small-Molecule Drug Candidates. (2022). PMC - PubMed Central.
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.
- Cyclobutanes in Small-Molecule Drug Candidates. (2022). PubMed.
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. (2016). PubMed.
- Tmax in Bioequivalence Assessments. (n.d.). BioPharma Services.
- Cyclobutanes in Small-Molecule Drug Candidates. (2022). Radboud Repository.
- List of potential TRPV3 antagonists identified by initial screening and... (n.d.). ResearchGate.
- Correlation of PK parameters (Cmax, AUC) with in vivo efficacy in mice... (n.d.). ResearchGate.
- Estimation of Cmax and Tmax in Populations After Single and Multiple Drug Administrations. (n.d.). Semantic Scholar.
- TRPV3 in Drug Development. (2016). MDPI.
- Preclinical Pharmacokinetics in Drug Development. (n.d.). Allucent.
- Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. (2007). PMC - NIH.
- 1454 PDFs | Review articles in PRECLINICAL PHARMACOKINETICS. (n.d.). ResearchGate.
- Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. (2006). PubMed.
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2023). MDPI.
- Preclinical Pharmacokinetics: An Approach Towards Safer and Efficacious Drugs. (2025). ResearchGate.
- Pharmacokinetics in Preclinical Drug Development: An Overview. (n.d.). ResearchGate.
- (PDF) Pharmacokinetics of S-3-(4-acetylaminophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluorometh yl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. (2025). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV3 74a | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. bio-techne.com [bio-techne.com]
- 8. protocols.io [protocols.io]
- 9. biotechfarm.co.il [biotechfarm.co.il]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of the Cyclobutane Ring in (1-Aminocyclobutyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclobutane Conformation in Drug Design
The cyclobutane motif is an increasingly important structural element in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates. Unlike planar aromatic rings, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can significantly influence molecular recognition and binding affinity at biological targets. A thorough understanding of the conformational preferences of substituted cyclobutanes is therefore critical for rational drug design. This guide provides an in-depth comparative analysis of the conformational landscape of the cyclobutane ring in (1-Aminocyclobutyl)methanol, a key building block in the synthesis of novel therapeutics. While direct experimental studies on this specific molecule are limited, this guide synthesizes data from analogous systems to provide a robust predictive framework.
Fundamentals of Cyclobutane Conformation: A Puckered Reality
Contrary to a simple planar square representation, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight hydrogen atoms, in addition to angle strain from the 90° C-C-C bond angles deviating from the ideal 109.5°.[1] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2] In this conformation, one carbon atom is out of the plane of the other three, reducing the eclipsing interactions between adjacent C-H bonds. This puckering, however, slightly increases the angle strain.[3] The balance between these opposing forces determines the equilibrium geometry of the ring.
The puckered cyclobutane ring can undergo a rapid "ring-flipping" process, where the out-of-plane carbon atom inverts its position. The energy barrier for this inversion is typically low, allowing for a dynamic equilibrium between two equivalent puckered conformations at room temperature.
Comparative Analysis: this compound vs. Other Cyclobutane Derivatives
Due to the lack of specific experimental data for this compound, this section will draw comparisons with structurally related cyclobutane derivatives to predict its conformational behavior. The primary influences on the conformation of this compound are the steric and electronic effects of the 1,1-disubstituted amino and hydroxymethyl groups, and the potential for intramolecular hydrogen bonding.
Influence of Substituents on Ring Puckering
In 1,1-disubstituted cyclobutanes, the substituents can occupy either axial-like or equatorial-like positions in the puckered ring. The relative steric bulk of the substituents will play a crucial role in determining the preferred conformation. However, in this compound, both substituents are on the same carbon, leading to a different set of considerations compared to, for instance, 1,2- or 1,3-disubstituted cyclobutanes. The key factor becomes the interaction of these substituents with the rest of the ring and with each other.
A study on 2-substituted cyclobutane-α-amino acid derivatives revealed that substituents modulate the conformational preference of the ring-puckering.[4] This modulation is a result of minimizing steric clashes and optimizing electronic interactions. For this compound, the aminomethyl and hydroxyl groups introduce polarity and the capacity for hydrogen bonding, which will be a dominant factor in its conformational preference.
The Role of Intramolecular Hydrogen Bonding
The presence of both a hydrogen bond donor (the hydroxyl group and the amino group) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) in close proximity raises the possibility of intramolecular hydrogen bond formation. An intramolecular hydrogen bond between the amino and hydroxyl groups would likely lock the molecule into a specific conformation, significantly influencing the puckering of the cyclobutane ring.
Studies on other amino alcohols have shown that the strength of intramolecular hydrogen bonds is dependent on the distance and orientation of the interacting groups.[5] The formation of a stable five- or six-membered ring via hydrogen bonding is often a favorable energetic arrangement. In this compound, a hydrogen bond between the hydroxyl proton and the amino nitrogen (or vice-versa) would create a five-membered ring system, which is generally stable. This interaction would likely favor a puckered conformation where the substituents are oriented to facilitate this bond.
The following diagram illustrates the potential for intramolecular hydrogen bonding to stabilize a particular puckered conformation of this compound.
Caption: Intramolecular hydrogen bonding in this compound.
Experimental and Computational Methodologies for Conformational Analysis
To definitively determine the conformational landscape of this compound, a combination of experimental and computational techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the relative orientation of atoms can be determined, providing insights into the puckering of the cyclobutane ring and the preferred orientation of the substituents.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks within the molecule.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space, which is crucial for determining the three-dimensional structure.
-
Data Analysis: Integrate peak volumes in the NOESY spectrum to estimate inter-proton distances. Analyze coupling constants to infer dihedral angles using the Karplus equation.
X-ray Crystallography
Single-crystal X-ray diffraction provides a precise determination of the molecular structure in the solid state.[4] This technique would reveal the exact bond lengths, bond angles, and the puckering of the cyclobutane ring in the crystalline form, offering a static picture of a low-energy conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and the puckering parameters of the cyclobutane ring.
Computational Modeling
Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for exploring the potential energy surface of a molecule.[4] These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.
Computational Protocol: DFT Calculations
-
Initial Structure Generation: Build an initial 3D model of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Energy Profile: Calculate the energy profile for ring flipping to determine the inversion barrier.
-
Analysis of Intramolecular Interactions: Use methods like Natural Bond Orbital (NBO) analysis to investigate the presence and strength of intramolecular hydrogen bonds.
The following flowchart illustrates a typical workflow for the conformational analysis of a substituted cyclobutane.
Caption: Workflow for Conformational Analysis.
Conclusion
The conformational analysis of the cyclobutane ring in this compound is a multifaceted challenge that requires a synergistic approach, combining experimental and computational methods. Based on the analysis of related structures, it is predicted that the puckered conformation of the cyclobutane ring in this molecule will be significantly influenced by the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups. This interaction is likely to stabilize a specific conformation, which could have profound implications for its biological activity. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for future studies aimed at definitively elucidating the conformational landscape of this important synthetic building block. Such knowledge will undoubtedly contribute to the more effective utilization of the cyclobutane scaffold in the development of next-generation therapeutics.
References
- PubChem. This compound hydrochloride.
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
- Lamsabhi, A. M., Mó, O., & Yáñez, M. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. International Journal of Molecular Sciences, 22(12), 6263. [Link]
- Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
- Maricopa Open Digital Press.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. The Effect of Molecular Conformation on the Accuracy of Theoretical (1)H and (13)C Chemical Shifts Calculated by Ab Initio Methods for Metabolic Mixture Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmse000294 Methanol at BMRB [bmrb.io]
- 4. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Duel of Mirror Images: A Comparative Guide to the Enantiomers of (1-Aminocyclobutyl)methanol
For the Researcher, Scientist, and Drug Development Professional
In the realm of chiral molecules, the subtle yet profound difference between enantiomers can dictate the line between therapeutic efficacy and adverse effects. The seemingly minor variation in the three-dimensional arrangement of atoms in (1-Aminocyclobutyl)methanol, a valuable building block in medicinal chemistry, necessitates robust analytical techniques for the unambiguous identification and characterization of its (R) and (S) enantiomers. This guide provides a comprehensive spectroscopic comparison, delving into the theoretical underpinnings and practical applications of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the stereochemical elucidation of these enantiomers.
The Significance of Chirality in Drug Development
The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity.[1] Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer). Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. This underscores the critical need for reliable analytical methods to differentiate and quantify the enantiomers of pharmaceutical building blocks like this compound.
Chiroptical Spectroscopy: A Tale of Light and Chirality
Chiroptical spectroscopic techniques, such as VCD and ECD, are powerful tools for probing molecular chirality. They rely on the differential interaction of left and right circularly polarized light with a chiral molecule.[2]
Vibrational Circular Dichroism (VCD): The Vibrational Fingerprint of Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[2] This technique provides a rich, three-dimensional fingerprint of the molecule's stereochemistry.[3] For the enantiomers of this compound, the VCD spectra are expected to be mirror images of each other, exhibiting equal magnitude but opposite signs for corresponding vibrational bands.[4]
Illustrative VCD Spectral Data for this compound Enantiomers
Disclaimer: The following data is illustrative and representative of the expected spectral features for the enantiomers of this compound, based on the principles of VCD spectroscopy. Specific experimental values may vary.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | (R)-(1-Aminocyclobutyl)methanol ΔA (x 10⁻⁵) | (S)-(1-Aminocyclobutyl)methanol ΔA (x 10⁻⁵) |
| ~3350 | N-H symmetric stretch | +1.2 | -1.2 |
| ~3280 | N-H asymmetric stretch | -0.8 | +0.8 |
| ~2950 | C-H stretch (cyclobutyl) | +2.5 | -2.5 |
| ~1620 | N-H scissoring | -1.5 | +1.5 |
| ~1450 | CH₂ scissoring (cyclobutyl) | +1.9 | -1.9 |
| ~1050 | C-O stretch | +3.1 | -3.1 |
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions within the molecule.[5] While this compound lacks strong chromophores, the amino and hydroxyl groups can give rise to weak Cotton effects in the far-UV region. Similar to VCD, the ECD spectra of the enantiomers are expected to be mirror images.[5]
Illustrative ECD Spectral Data for this compound Enantiomers
Disclaimer: The following data is illustrative and representative of the expected spectral features for the enantiomers of this compound, based on the principles of ECD spectroscopy. Specific experimental values may vary.
| Wavelength (nm) | Electronic Transition | (R)-(1-Aminocyclobutyl)methanol Δε (M⁻¹cm⁻¹) | (S)-(1-Aminocyclobutyl)methanol Δε (M⁻¹cm⁻¹) |
| ~210 | n → σ* (amine) | +0.5 | -0.5 |
| ~190 | n → σ* (hydroxyl) | -0.3 | +0.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral Discrimination in a Chiral Environment
In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, chiral discrimination can be achieved by introducing a chiral environment, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[6]
Chiral Solvating Agents (CSAs): Forming Diastereomeric Complexes
CSAs, such as Pirkle's alcohol ((R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol), form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[7] These diastereomeric complexes have different magnetic environments, leading to the splitting of NMR signals for the enantiomers. The integration of these split signals allows for the determination of the enantiomeric excess.
Illustrative ¹H NMR Data for this compound Enantiomers with a Chiral Solvating Agent
Disclaimer: The following data is illustrative and representative of the expected spectral features for the enantiomers of this compound in the presence of a chiral solvating agent like (R)-Pirkle's alcohol. Specific chemical shift differences (Δδ) will depend on the specific CSA and experimental conditions.
| Proton | (R)-(1-Aminocyclobutyl)methanol δ (ppm) | (S)-(1-Aminocyclobutyl)methanol δ (ppm) | Δδ (ppm) |
| CH₂OH | 3.52 | 3.55 | 0.03 |
| Cyclobutyl CH | 2.15 | 2.18 | 0.03 |
| Cyclobutyl CH₂ | 1.80-1.95 | 1.83-1.98 | 0.03-0.03 |
Experimental Methodologies
Vibrational Circular Dichroism (VCD) Spectroscopy Protocol
Caption: Workflow for VCD analysis of this compound enantiomers.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10-50 mg of the this compound enantiomer in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) to a final volume of 200-500 µL. The choice of solvent is crucial to avoid overlapping solvent absorption bands in the spectral regions of interest.
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with a VCD module.
-
Data Acquisition: Transfer the sample solution to an appropriate IR cell with a path length of 50-100 µm. Acquire the VCD and IR spectra over a mid-IR range (e.g., 4000-800 cm⁻¹). Data collection typically requires several hours to achieve an adequate signal-to-noise ratio.[8]
-
Data Processing: Process the raw data by subtracting the solvent spectrum and applying a baseline correction.
-
Analysis: Compare the experimental VCD spectrum with a computationally predicted spectrum for one of the enantiomers to determine the absolute configuration. The enantiomers will exhibit mirror-image spectra.[3]
Electronic Circular Dichroism (ECD) Spectroscopy Protocol
Caption: Workflow for ECD analysis of this compound enantiomers.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the this compound enantiomer (typically 0.1-1 mg/mL) in a UV-transparent solvent such as methanol or acetonitrile.
-
Instrumentation: Use a circular dichroism spectropolarimeter.
-
Data Acquisition: Transfer the solution to a quartz cuvette with a suitable path length (e.g., 1 cm). Scan the appropriate UV wavelength range, typically from 300 nm down to the solvent cutoff (~185 nm).
-
Data Processing: Subtract the solvent baseline from the sample spectrum.
-
Analysis: The resulting spectrum will show positive or negative Cotton effects. The spectra of the two enantiomers will be mirror images of each other.[5]
Chiral NMR Spectroscopy Protocol (using a Chiral Solvating Agent)
Caption: Workflow for chiral NMR analysis using a chiral solvating agent.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the this compound sample (either a single enantiomer or a mixture) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add a chiral solvating agent, such as (R)- or (S)-Pirkle's alcohol, to the NMR tube. The molar ratio of CSA to analyte is typically optimized, often starting with a 1:1 ratio.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: In the presence of the CSA, specific proton signals of the two enantiomers will be resolved into two distinct sets of peaks. The chemical shift difference (Δδ) between these peaks confirms the presence of both enantiomers. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio of the sample.[6]
Conclusion: A Multi-faceted Approach to Stereochemical Assignment
The spectroscopic techniques of VCD, ECD, and chiral NMR each offer a unique and powerful approach to the comparative analysis of the this compound enantiomers. VCD provides a detailed vibrational fingerprint of the absolute configuration, while ECD offers a sensitive probe for chiral chromophores. Chiral NMR, through the use of solvating agents, enables the direct visualization and quantification of enantiomeric mixtures. The choice of technique will depend on the specific analytical needs, sample availability, and instrumentation at hand. By understanding the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently navigate the stereochemical complexities of chiral molecules, ensuring the development of safe and effective pharmaceuticals.
References
- Barron, L. D. (2004). Molecular Light Scattering and Optical Activity. Cambridge University Press.
- Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
- Wenzel, T. J., & Chiral, D. (2011). Discrimination of Chiral Compounds by NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270.
- Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(9), 231A-256A.
- Polavarapu, P. L. (2002). Vibrational spectroscopy of chiral molecules.
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 233-241.
- Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331.
- Pirkle, W. H., & Sikkenga, D. L. (1976). The use of chiral solvating agents for the determination of enantiomeric purity and absolute configuration of certain amines and amino alcohols by nuclear magnetic resonance. The Journal of Organic Chemistry, 41(19), 3195-3198.
- Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT.
- BioTools, Inc. (2023). ChiralIR-2X™ FT-VCD Spectrometer.
- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758.
- He, Y., Wang, B., Dukor, R. K., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational circular dichroism spectroscopy: a comparison of different approaches. Applied Spectroscopy, 65(7), 699-723.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hutt, A. J., & Tan, S. C. (1996). Drug chirality and its clinical significance. Drugs, 52(Suppl 5), 1-12.
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768.
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International Journal of Biomedical Science: IJBS, 2(2), 85.
- Smith, S. W. (2009). Chiral toxicology: it's the same thing… only different. Toxicological Sciences, 110(1), 4-30.
- European Medicines Agency. (1994). Investigation of Chiral Active Substances. CHMP/EWP/14930/03.
- U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Allenmark, S. G. (2003).
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
- Wenzel, T. J. (2018). Discrimination of chiral compounds by NMR spectroscopy. John Wiley & Sons.
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
- Fraser, R. R., Petit, M. A., & Saunders, J. K. (1971). Determination of enantiomeric purity by an optically active nuclear magnetic resonance shift reagent of wide applicability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. gaussian.com [gaussian.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 8. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the Performance of (1-Aminocyclobutyl)methanol in the Ugi Four-Component Reaction: A Comparative Guide
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated carbo-cycles, the cyclobutane moiety has garnered significant attention as a bioisosteric replacement for larger, more flexible, or aromatic systems. (1-Aminocyclobutyl)methanol, a bifunctional building block, presents a unique three-dimensional structure that is of increasing interest in the synthesis of diverse compound libraries for drug discovery. This guide provides a comparative analysis of the anticipated performance of this compound in the Ugi four-component reaction, a cornerstone of multicomponent reaction chemistry for generating peptide-like molecules.
Due to a lack of direct comparative experimental data in the public domain, this guide will leverage established principles of reaction mechanisms and the known physicochemical properties of the cyclobutane ring to benchmark this compound against two common alternatives: the acyclic amino alcohol, 2-aminoethanol, and the cyclic amine, cyclohexylamine. This predictive analysis aims to provide researchers with a framework for evaluating the potential advantages of incorporating the unique cyclobutane scaffold.
The Ugi Four-Component Reaction: A Versatile Tool for Library Synthesis
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. Its efficiency, high atom economy, and the vast chemical space that can be explored by varying the four components have made it a powerful tool in combinatorial chemistry and drug discovery.
dot graph Ugi_Reaction_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} /dot
Caption: Generalized mechanism of the Ugi four-component reaction.
Comparative Performance Analysis in the Ugi Reaction
This section presents a predictive comparison of this compound with 2-aminoethanol and cyclohexylamine in a hypothetical Ugi reaction. The analysis is based on steric and electronic effects, as well as the known properties of the respective scaffolds.
Hypothetical Ugi Reaction:
-
Aldehyde: Benzaldehyde
-
Carboxylic Acid: Acetic Acid
-
Isocyanide: tert-Butyl isocyanide
-
Amine Component:
-
This compound
-
2-Aminoethanol
-
Cyclohexylamine
-
| Performance Metric | This compound | 2-Aminoethanol | Cyclohexylamine | Rationale |
| Predicted Reaction Rate | Moderate | Fast | Moderate to Fast | The formation of the initial imine intermediate is sensitive to steric hindrance. The quaternary carbon of this compound presents more steric bulk than the primary amine of 2-aminoethanol, potentially slowing the initial condensation. Cyclohexylamine has comparable steric bulk to the cyclobutane derivative. |
| Predicted Yield | Good to High | High | High | Ugi reactions are generally high-yielding. While initial rate may differ, the irreversible Mumm rearrangement typically drives the reaction to completion. The inherent reactivity of all three amines is sufficient for high conversion. |
| Product Solubility | Enhanced | Moderate | Low | The incorporation of the polar hydroxyl group and the disruption of planarity by the cyclobutane ring are expected to improve the solubility of the final product in organic solvents and potentially aqueous media. The product from cyclohexylamine is expected to be more lipophilic and less soluble. |
| Product 3D Complexity | High | Low | Moderate | The rigid, puckered cyclobutane ring introduces a significant degree of three-dimensionality into the final molecule, which is often desirable for improved binding to biological targets. |
| Potential for Side Reactions | Low | Low to Moderate | Low | The primary hydroxyl group of 2-aminoethanol could potentially compete as a nucleophile, although the amine is significantly more nucleophilic. The hydroxyl group of this compound is sterically hindered, reducing its potential for side reactions. |
| Metabolic Stability of Product | High | Moderate | Moderate | The cyclobutane scaffold is generally less susceptible to oxidative metabolism compared to more flexible alkyl chains, potentially leading to improved metabolic stability of the resulting drug candidate. |
Experimental Protocol: A General Procedure for the Ugi Four-Component Reaction
This protocol provides a generalized procedure for carrying out the Ugi reaction. Researchers should optimize the conditions for their specific substrates.
dot graph Ugi_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} /dot
Caption: A typical workflow for the Ugi four-component reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (e.g., this compound) (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).
-
Dissolve the components in methanol (5 mL) and stir the mixture at room temperature for 30 minutes.
-
To the stirring solution, add the isocyanide (1.0 mmol).
-
Continue to stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.
Conclusion
While direct experimental comparisons are not yet readily available, a theoretical benchmarking of this compound in the Ugi four-component reaction suggests it is a highly promising building block. Its unique cyclobutane scaffold is predicted to offer significant advantages in terms of the three-dimensional complexity and metabolic stability of the resulting products, which are critical parameters in drug design. Although the reaction rate may be slightly moderated by steric effects compared to less hindered amines, high yields are still anticipated. The presence of the hydroxyl group is also expected to enhance the solubility of the final compounds.
Researchers are encouraged to utilize the provided protocol as a starting point for their own investigations into the utility of this compound. The insights provided in this guide should aid in the rational design of compound libraries with potentially superior "drug-like" properties.
References
- This compound hydrochloride | C5H12ClNO | CID 71529201. PubChem.
- Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
- This compound hydrochloride, CasNo.1392213-15-8. Chemlyte Solutions.
- CAS No : 1392213-15-8 | Product Name : this compound Hydrochloride. Pharmaffiliates.
- Ugi reaction. Wikipedia.
- A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. RSC Publishing.
- Ugi Four-Component Reactions Using Alternative Reactants. PMC.
- A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. ResearchGate.
Safety Operating Guide
Navigating the Disposal of (1-Aminocyclobutyl)methanol: A Guide for the Modern Laboratory
In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of (1-Aminocyclobutyl)methanol and its hydrochloride salt, moving beyond mere compliance to foster a culture of safety and operational excellence.
Understanding the Hazard Profile: More Than Just a Building Block
This compound and its common hydrochloride salt are valuable intermediates in chemical synthesis. However, a thorough understanding of their hazard profile is the foundation of safe handling and disposal.
According to safety data sheets, this compound hydrochloride is classified with the following hazards:
-
May cause an allergic skin reaction [1]
These classifications necessitate a careful and considered approach to its management, from the moment it enters the laboratory to its final disposal. The causality is clear: direct contact can lead to immediate irritation and potentially long-term sensitization, while ingestion or inhalation can cause systemic harm.
Table 1: Hazard Identification for this compound Hydrochloride
| Hazard Statement | GHS Classification | Key Considerations |
| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[1][2] |
| Causes skin irritation | Skin Irritation, Category 2 | Minimize skin contact through appropriate PPE.[1][2] |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 | Be aware of the potential for developing sensitivity over time.[1] |
| Causes serious eye irritation | Eye Irritation, Category 2A | Protect eyes from splashes and dust.[1][2] |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or mists.[1][2] |
The Disposal Workflow: A Self-Validating System
The proper disposal of this compound is not a single action but a systematic process designed to prevent exposure and environmental contamination. This workflow is designed to be a self-validating system, with checks and balances at each stage.
Caption: Disposal workflow for this compound.
Detailed Protocols: From Bench to Manifest
Part A: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound in any capacity, including for disposal, the following PPE and engineering controls are mandatory:
-
Engineering Controls : Always handle this chemical in a certified chemical fume hood to minimize inhalation of dust or mists.[3] An emergency eyewash station and safety shower must be readily accessible.[1]
-
Hand Protection : Wear protective gloves. Nitrile gloves are a common and effective choice, but always consult the glove manufacturer's resistance guide for the specific chemical.[3]
-
Eye and Face Protection : Chemical safety goggles are required at a minimum. For tasks with a higher splash potential, a face shield should also be worn.[1]
-
Skin and Body Protection : A lab coat buttoned to its full length is required.[3] Ensure that full-length pants and closed-toe shoes are worn.[3]
-
Respiratory Protection : If handling large quantities or in a situation where ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] Respirator use requires prior training and fit-testing.[3]
Part B: Step-by-Step Disposal Procedure
-
Segregation :
-
At the point of generation, immediately segregate waste containing this compound. This includes neat (pure) material, contaminated solutions, and any contaminated lab supplies (e.g., pipette tips, weighing paper).
-
Crucially, keep amine waste separate from other chemical waste streams to prevent hazardous reactions. [4] Do not mix with acids or strong oxidizing agents.[1][2]
-
-
Waste Container Selection and Labeling :
-
Use a designated hazardous waste container that is in good condition and compatible with the chemical.[5] A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] All constituents of a waste mixture must be listed.[5]
-
-
Accumulation and Storage :
-
Keep the waste container tightly sealed at all times, except when adding waste.[4][5]
-
Store the container in a designated satellite accumulation area (SAA) that is near the point of generation.[5]
-
The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4]
-
-
Spill Management :
-
In the event of a spill, evacuate non-essential personnel.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[6]
-
Sweep or scoop the absorbed material into a suitable container for disposal.[1] Minimize the generation of dust.[1]
-
Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal :
-
This compound is not to be disposed of down the drain or in regular trash.[4] This is critical to prevent harm to aquatic life and ecosystems.[4]
-
Disposal must be conducted through a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.[6] Your institution's EHS department will manage this process.
-
Ensure that all waste is properly documented on a hazardous waste manifest at the time of pickup. This "cradle-to-grave" tracking is a regulatory requirement.[7]
-
Regulatory Context: The "Why" Behind the "How"
The disposal procedures outlined are grounded in regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA). The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[7] While this compound is not specifically listed by name as a hazardous waste, its characteristics of irritation and potential toxicity would likely cause it to be classified as a hazardous waste by characteristic. Furthermore, if it is used in a process with a listed solvent (e.g., methanol, a U154 listed waste), the resulting mixture may be considered a listed hazardous waste.[8] Adherence to these protocols ensures compliance and protects your institution from significant legal and financial penalties.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture, build trust in your operational integrity, and ensure that your scientific advancements do not come at the cost of environmental health.
References
- Synquest Labs. (1-Aminocyclobutyl)
- AK Scientific, Inc. (1-Aminocyclobutyl)
- Collect and Recycle. Amine Disposal For Businesses.
- UCLA EH&S.
- Tri-iso.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
- ChemicalBook. (1-Aminocyclopropyl)
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- U.S. Environmental Protection Agency. METHANOL SMALL QUANTITIES BULLETIN.
- U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.
Sources
A Senior Application Scientist's Guide to Handling (1-Aminocyclobutyl)methanol: Essential Safety Protocols and Operational Plans
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. (1-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry, but its handling demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe use, grounded in established safety science and regulatory standards. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the risks associated with this compound is critical. This compound, specifically in its hydrochloride salt form, presents multiple hazards that dictate our choice of personal protective equipment and handling procedures. The primary risks are associated with direct contact and inhalation.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.
Table 1: GHS Hazard Classification for this compound Hydrochloride
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[1] | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] |
STOT: Specific Target Organ Toxicity
Core Personal Protective Equipment (PPE) Protocol
Personal protective equipment is the final barrier between the researcher and the chemical hazard. Its selection must directly address the risks identified above. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be used whenever hazards cannot be eliminated by engineering or administrative controls.[3]
Table 2: Recommended PPE for Handling this compound
| Protection Area | Required Equipment | Standard & Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Standard: ANSI Z87.1.[3] Rationale: Protects against splashes and airborne dust which can cause serious eye irritation.[1][2] A face shield provides an additional layer of protection for the entire face. This level of protection is mandated by OSHA standard 29 CFR 1910.133.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Standard: 29 CFR 1910.138.[1] Rationale: Prevents skin irritation and potential absorption.[1][2] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Chemical-resistant lab coat. | Standard: Follows general laboratory safety guidelines. Rationale: Protects skin and personal clothing from spills and contamination.[1] Contaminated clothing must be removed and washed before reuse.[2] |
| Respiratory Protection | NIOSH-approved respirator. | Standard: 29 CFR 1910.134.[1] Rationale: Required when handling the solid outside of a certified chemical fume hood or when dust generation is likely, to prevent respiratory tract irritation.[1][2] The specific cartridge type should be selected based on a formal hazard assessment. |
| Foot Protection | Closed-toe safety shoes. | Standard: 29 CFR 1910.136.[1] Rationale: Protects feet from spills and falling objects. |
Operational and Disposal Plans
A safe laboratory environment relies on a combination of engineering controls, safe work practices, and appropriate PPE.
Engineering Controls & Pre-Handling Checklist
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Emergency Equipment: Confirm that a safety shower and an emergency eyewash station are immediately accessible and unobstructed before beginning work.[1]
-
Work Area: Ensure the work area is clean, uncluttered, and free of incompatible materials, such as strong oxidizing agents.[1][2]
-
Review SDS: Always review the Safety Data Sheet (SDS) for the specific chemical batch before use.
Step-by-Step Safe Handling Procedure
-
Don PPE: Put on all required PPE as detailed in Table 2, ensuring a proper fit.
-
Weighing: If weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid actions that could generate dust.
-
In Solution: When working with the compound in solution, handle it within the fume hood and take care to avoid splashes.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1][2] Do not eat, drink, or smoke in the laboratory area.[2]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed when not in use.[1][2]
-
Location: Store in a cool, dry, and well-ventilated area.[1][2]
-
Special Conditions: The compound is noted as hygroscopic; therefore, storage under an inert gas is recommended to prevent moisture absorption.[1]
Emergency Response and Disposal
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Management Protocol
In the event of a spill, a calm and systematic response is essential. Only trained personnel equipped with appropriate PPE should manage clean-up.[1]
Caption: Workflow for managing a this compound spill.
First Aid Measures
Immediate and correct first aid is vital in case of exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][2]
Waste Disposal Plan
All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads, paper towels), must be treated as hazardous.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collection: Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the waste container through your institution's licensed hazardous waste disposal service.[1] Adhere to all local, state, and federal regulations.
By integrating these safety protocols and operational plans into your daily workflow, you build a foundation of safety and scientific integrity. Trust in your procedures is paramount, and this guide provides the framework to establish that trust when handling this compound.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). Google Cloud.
- Personal Protective Equipment - Standards.
- Personal Protective Equipment - Overview.
- OSHA Standards for Personal Protective Equipment. Avetta.
- (1-Aminocyclobutyl)
- (1-Aminocyclobutyl)
- PPE Requirements: Standard & Levels. SafetyCulture.
- Chemical Safety Data Sheet MSDS / SDS - (1-Aminocyclopropyl)methanol. ChemicalBook.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
